1-(o-Tolyl)piperazine hydrochloride
Description
The exact mass of the compound this compound is 212.1080262 g/mol and the complexity rating of the compound is 152. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYIWJDVYCKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55974-34-0, 70849-60-4, 95356-15-3 | |
| Record name | Piperazine, 1-(2-methylphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55974-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(o-Tolyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(o-Tolyl)piperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(o-Tolyl)piperazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary and Core Application
1-(o-Tolyl)piperazine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a structural scaffold in the synthesis of pharmacologically active molecules.[1] As a member of the arylpiperazine class, its unique molecular architecture allows for versatile chemical modifications, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive overview of its essential physical and chemical properties, synthesis, analytical methodologies, and handling protocols, designed to support professionals in pharmaceutical and chemical research. Its principal application lies in neuropharmacology, where it serves as a precursor for developing novel therapeutic agents targeting neurological disorders such as anxiety and depression by interacting with various neurotransmitter systems.[1][2]
Molecular Structure and Physicochemical Identifiers
The structural integrity and properties of this compound are fundamental to its reactivity and function in synthesis.
Chemical Structure and Protonation State
1-(o-Tolyl)piperazine is a disubstituted piperazine featuring a tolyl group on one nitrogen atom (N1) and a hydrogen on the other (N4). As a diamine, it can be protonated at one or both nitrogen atoms. The most common form is the monohydrochloride salt, where one nitrogen atom is protonated and associated with a chloride counter-ion.
Due to the electron-donating nature of the alkyl spacer and the electron-withdrawing nature of the aryl group, the N4 nitrogen is more basic than the N1 nitrogen. Therefore, in the monohydrochloride salt, protonation preferentially occurs at the secondary amine (N4), which is crucial for understanding its reactivity in subsequent synthetic steps. Dihydrochloride salts, where both nitrogens are protonated, can also be formed and are commercially available.[3]
Caption: Workflow for the synthesis of 1-(o-Tolyl)piperazine HCl.
Step-by-Step Experimental Protocol
PART A: Synthesis of 1-(o-Tolyl)piperazine (Free Base)
-
Reactor Setup : To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium tert-butoxide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition : Add anhydrous toluene, followed by piperazine (2.0 eq, used in excess to minimize diarylation) and 2-chlorotoluene (1.0 eq).
-
Reaction : Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: The palladium catalyst and ligand system facilitate the carbon-nitrogen bond formation. The strong base is required to deprotonate the piperazine, making it nucleophilic. An inert atmosphere is critical to prevent catalyst degradation.
-
-
Workup : After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel column chromatography to yield pure 1-(o-tolyl)piperazine.
PART B: Formation of the Hydrochloride Salt
-
Dissolution : Dissolve the purified 1-(o-tolyl)piperazine (1.0 eq) in a minimal amount of a dry, non-protic solvent such as diethyl ether or isopropyl alcohol (IPA).
-
Acidification : Cool the solution in an ice bath (0°C). Slowly add a solution of hydrogen chloride (1.0-1.1 eq, e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Self-Validation: The immediate formation of a white precipitate upon addition of HCl confirms the presence of the basic amine and successful salt formation.
-
-
Isolation : Stir the resulting slurry at 0°C for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying : Wash the filter cake with cold, dry diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to yield this compound as a white crystalline solid.
Analytical Methodologies for Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of 1-(o-Tolyl)piperazine HCl.
Caption: Standard HPLC workflow for purity analysis.
Detailed HPLC Protocol:
-
Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Program :
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm (due to the aromatic tolyl group).
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
System Suitability : A successful run will show a sharp, well-defined peak for the main compound with good separation from any impurity peaks. The retention time should be consistent across injections.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum is used for structural confirmation. Expected signals include:
-
A singlet for the methyl (CH₃) protons around 2.3 ppm.
-
Multiplets for the aromatic protons of the tolyl group between 6.9-7.3 ppm.
-
Broad signals for the piperazine ring protons (CH₂), typically between 3.0-3.5 ppm.
-
A very broad signal for the protonated amine (N⁺H₂) which may exchange with residual water in the solvent.
-
-
Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups.
-
A broad absorption band in the 2400-2800 cm⁻¹ region is characteristic of a secondary amine salt (R₂N⁺H₂).
-
C-H stretching vibrations from the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹.
-
C=C stretching from the aromatic ring will be visible around 1600 cm⁻¹ and 1490 cm⁻¹.
-
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification : this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Inhalation of the powder may cause respiratory tract irritation. [4]* Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The container should be kept tightly closed to prevent moisture absorption. [1]
References
-
LabSolutions. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved January 7, 2026, from [Link]
- Rochel, N., & Derunes, C. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1081-1088.
-
GSRS. (n.d.). 1-(O-TOLYL)PIPERAZINE DIHYDROCHLORIDE. Retrieved January 7, 2026, from [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(o-Tolyl)piperazine, 100 g, CAS No. 39512-51-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(o-Tolyl)piperazine Hydrochloride (CAS: 95356-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(o-Tolyl)piperazine hydrochloride, a notable arylpiperazine derivative, serves as a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its structural motif is a recurring feature in numerous centrally acting agents, underscoring its significance in the landscape of medicinal chemistry and neuropharmacology. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, analytical characterization, and its established role in drug discovery and development. The content herein is curated to offer field-proven insights and robust methodologies for professionals engaged in pharmaceutical research.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 95356-15-3) is the hydrochloride salt of 1-(o-Tolyl)piperazine.[1] The incorporation of the o-tolyl group onto the piperazine scaffold imparts specific steric and electronic properties that are crucial for its utility as a building block in medicinal chemistry. This compound is particularly recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents, especially those targeting neurological disorders.[1] Its favorable solubility and stability under standard laboratory conditions make it a reliable component in multi-step synthetic pathways.[1]
The core value of this compound lies in its versatile reactivity, allowing for further functionalization at the N4 position of the piperazine ring. This enables the generation of extensive compound libraries for screening and lead optimization in drug discovery programs. Its application extends to neuropharmacological research, where it is used to investigate the intricate workings of neurotransmitter systems, aiding in the development of treatments for conditions such as anxiety and depression.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and synthesis.
General Properties
| Property | Value | Source(s) |
| CAS Number | 95356-15-3 | [1] |
| Molecular Formula | C₁₁H₁₇ClN₂ | [3] |
| Molecular Weight | 212.72 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 240 °C | [1] |
| Synonyms | 1-(2-Methylphenyl)piperazine hydrochloride, N-(o-Tolyl)piperazine hydrochloride | [3] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the methylene protons of the piperazine ring. The integration of these signals confirms the proton count of the molecule.
-
¹³C NMR: The carbon NMR spectrum displays distinct resonances for the carbons of the tolyl group and the piperazine ring, providing further structural verification.
-
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), and C-N stretching, confirming the presence of the key functional groups.[3]
-
Mass Spectrometry (MS): Mass spectral analysis reveals the molecular ion peak corresponding to the free base, 1-(o-Tolyl)piperazine, and a characteristic fragmentation pattern. The fragmentation of phenylpiperazines typically involves cleavage of the C-N bonds within the piperazine ring and between the piperazine ring and the benzene ring.[4]
Synthesis of this compound: A Methodological Overview
The synthesis of N-arylpiperazines, including 1-(o-Tolyl)piperazine, is a well-established area of organic chemistry. Modern synthetic strategies predominantly rely on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.
Key Synthetic Approaches
Two of the most powerful methods for the synthesis of N-arylpiperazines are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds.[5] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[5][6]
-
Ullmann Condensation: A classical method for forming C-N and C-O bonds, the Ullmann reaction typically employs a copper catalyst to couple an aryl halide with an amine or an alcohol at elevated temperatures.[7][8]
The choice between these methods often depends on factors such as substrate compatibility, catalyst cost, and reaction conditions.
Illustrative Synthetic Workflow: Buchwald-Hartwig Approach
The following diagram illustrates a conceptual workflow for the synthesis of 1-(o-Tolyl)piperazine, which can then be converted to its hydrochloride salt.
Caption: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Step-by-Step Synthetic Protocol (Representative)
This protocol is a representative example based on the principles of the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., RuPhos), and the base (e.g., sodium tert-butoxide).
-
Reactant Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon). Add o-bromotoluene, piperazine, and an anhydrous solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(o-Tolyl)piperazine as the free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a compatible solvent.
-
Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Methodologies for Quality Control
Robust analytical methods are imperative for confirming the identity, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone technique for the analysis of arylpiperazines.
The tolyl group in this compound provides a chromophore, allowing for direct UV detection without the need for derivatization, which is often required for unsubstituted piperazine.[9] A reversed-phase method is typically employed for separation.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 35 °C).
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the diluent to a concentration within the calibration range.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a reference standard.
-
Quantify the compound by constructing a calibration curve of peak area versus concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative analysis and confirmation of the identity of 1-(o-Tolyl)piperazine.
GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, providing a high degree of confidence in compound identification.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to ensure efficient vaporization (e.g., 250-280 °C).
-
Oven Temperature Program: A temperature gradient program is used to separate the analyte from any impurities. An example program could be: initial temperature of 100 °C held for a few minutes, followed by a ramp to a final temperature of around 290 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 50-550).
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane). The hydrochloride salt may need to be neutralized to the free base for better volatility.
-
Data Analysis:
-
Identify the peak corresponding to 1-(o-Tolyl)piperazine in the total ion chromatogram.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Applications in Drug Discovery and Neuropharmacology
The arylpiperazine moiety is a privileged scaffold in neuropharmacology, with many compounds exhibiting affinity for a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[10][11]
Role as a Pharmaceutical Intermediate
This compound is a crucial starting material for the synthesis of numerous drug candidates, particularly those being investigated as antipsychotics and antidepressants.[2][12] The N4 position of the piperazine ring is readily derivatized to introduce various side chains, allowing for the modulation of pharmacological activity and pharmacokinetic properties.
Caption: Role of this compound in generating compound libraries for drug discovery.
Neuropharmacological Significance
Arylpiperazines are known to interact with key neurotransmitter receptors implicated in the pathophysiology of psychiatric disorders.
-
Dopamine Receptors: Many arylpiperazines exhibit affinity for dopamine D₂ and D₃ receptors, which are primary targets for antipsychotic medications.[13][14] The interaction with these receptors can modulate dopaminergic neurotransmission.[10]
-
Serotonin Receptors: The serotonin system is another major target for arylpiperazines. These compounds often show affinity for various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[11][15][16] This multi-target engagement can lead to a more favorable therapeutic profile, potentially addressing both positive and negative symptoms of schizophrenia with a lower incidence of side effects.[17]
The specific substitution pattern on the phenyl ring, such as the o-tolyl group, influences the receptor binding profile and functional activity of the resulting compounds.
Safety and Handling
As a laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[1][18]
Conclusion
This compound is a compound of significant strategic value in pharmaceutical research and development. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it a reliable and versatile intermediate. Its integral role in the synthesis of neuropharmacological agents, particularly those targeting dopamine and serotonin receptors, highlights its enduring importance in the quest for novel therapeutics for complex neurological and psychiatric disorders. This guide has provided a comprehensive technical framework to support researchers and scientists in leveraging the full potential of this key building block in their drug discovery endeavors.
References
-
PrepChem.com. Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
- Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: a document with this title was found in the search results but a direct, stable URL is not available.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
SynArchive. Ullmann Condensation. Available from: [Link]
-
National Center for Biotechnology Information. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Available from: [Link]
-
National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]
-
BYJU'S. Ullmann Reaction. Available from: [Link]
-
SpectraBase. 1-o-Tolylpiperazine, monohydrochloride - Optional[1H NMR] - Spectrum. Available from: [Link]
-
National Center for Biotechnology Information. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Available from: [Link]
-
PubMed. Interaction of arylpiperazines with the dopamine receptor D2 binding site. Available from: [Link]
- Bentham Science. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Available from: a journal article with this title was found in the search results but a direct, stable URL is not available.
-
PubMed. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Available from: [Link]
-
PubMed. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Available from: [Link]
-
PubMed. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Available from: [Link]
-
PubMed. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Available from: [Link]
-
PubMed Central. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. Available from: [Link]
-
MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available from: [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
PubMed. OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Available from: [Link]
- SpringerLink. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: a journal article with this title was found in the search results but a direct, stable URL is not available.
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]
- Parlak, C., et al. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available from: a document with this title was found in the search results but a direct, stable URL is not available.
-
ResearchGate. Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF. Available from: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
Synthesis and Characterization of 1-(o-Tolyl)piperazine Hydrochloride: A Technical Guide
Abstract
This in-depth technical guide details the synthesis and comprehensive characterization of 1-(o-Tolyl)piperazine hydrochloride, a key intermediate in the pharmaceutical industry. The document provides a step-by-step synthesis protocol, outlines the reaction mechanism, and describes the analytical techniques for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the production and quality control of this important compound.
Introduction
1-(o-Tolyl)piperazine and its hydrochloride salt are pivotal building blocks in medicinal chemistry and pharmaceutical development.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of therapeutic agents for neurological disorders.[1][2] Its structural features, specifically the piperazine ring attached to an o-tolyl group, allow for versatile chemical modifications to enhance pharmacological properties, making it a valuable asset in drug discovery.[1] The hydrochloride form enhances the compound's stability and solubility, which is advantageous for various formulations and long-term studies.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving o-toluidine and a suitable bis-electrophilic reagent, followed by conversion to the hydrochloride salt.
Reaction Scheme
The overall reaction can be depicted as follows:
Figure 1. Synthesis of this compound.
Causality Behind Experimental Choices
The choice of reactants and conditions is critical for a successful synthesis. o-Toluidine serves as the nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl)amine. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The final step involves the addition of hydrochloric acid to precipitate the desired hydrochloride salt, which is often a crystalline solid that is easier to handle and purify than the free base.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, combine o-toluidine and bis(2-chloroethyl)amine hydrochloride in a suitable solvent, such as n-butanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture and add a protic solvent. The crude product may crystallize upon cooling.
-
Purification: Filter the crude product and recrystallize from an appropriate solvent, such as methanol, to yield pure this compound.[3]
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂ | [4][5] |
| Molecular Weight | 212.72 g/mol | [4][5] |
| Appearance | White to almost white crystalline powder | [2][6] |
| Melting Point | 44 - 48 °C (free base) | [2][6] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the tolyl group, the methyl protons, and the protons of the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Key absorption bands for this compound are expected for N-H stretching, C-H stretching (aromatic and aliphatic), and C-N stretching.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base, 1-(o-Tolyl)piperazine.
Experimental Workflow
Figure 2. Workflow for synthesis and characterization.
Applications
This compound is a versatile compound with a range of applications in scientific research and development:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]
-
Neuropharmacology: Used in studies to investigate neurotransmitter systems, aiding in the understanding and treatment of conditions like anxiety and depression.[1]
-
Analytical Chemistry: Employed in analytical methods, such as chromatography, for quantification and quality control.[1]
-
Material Science: Investigated for its potential in creating novel polymers and materials.[1]
-
Biochemical Research: Utilized in the study of receptor interactions and signaling pathways.[1]
Conclusion
This guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and analytical data presented herein serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries. Adherence to these methods will ensure the production of a high-quality compound suitable for a variety of research and development applications.
References
-
PubChem. This compound. Available at: [Link]
-
PrepChem. Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. Available at: [Link]
-
SpectraBase. 1-o-Tolylpiperazine, monohydrochloride. Available at: [Link]
- Google Patents. Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
NIST WebBook. Piperazine. Available at: [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]
-
DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Available at: [Link]
-
ResearchGate. Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. Available at: [Link]
- Google Patents. Ring chlorination of ortho-toluidine.
-
ATB. Piperazine. Available at: [Link]
Sources
1-(o-Tolyl)piperazine hydrochloride mechanism of action in CNS
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-(o-Tolyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound within the central nervous system (CNS). As a member of the arylpiperazine class of compounds, 1-(o-Tolyl)piperazine is structurally positioned to interact with key monoamine neurotransmitter receptors. While specific pharmacological data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader arylpiperazine chemical family to construct a scientifically grounded, inferred mechanism of action. The primary focus is on its likely modulation of serotonergic and dopaminergic receptor systems, which are critical targets in neuropharmacology. This guide details the postulated receptor interactions, downstream signaling cascades, and provides validated, step-by-step experimental protocols for researchers to quantitatively assess the affinity and functional activity of this and similar compounds.
Introduction and Molecular Context
1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, is a derivative of piperazine widely utilized in medicinal chemistry and neuropharmacological research.[1][2] It serves as a key structural motif and synthetic intermediate for a range of CNS-active agents, including therapeutics for anxiety and depression.[1] The arylpiperazine scaffold is a well-established pharmacophore known for its ability to interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[3][4] The specific substitution on the phenyl ring—in this case, a methyl group at the ortho position—critically influences the compound's binding affinity and selectivity profile.[5] Understanding the mechanism of action of 1-(o-Tolyl)piperazine is therefore crucial for elucidating the neurobiology of the systems it modulates and for the rational design of novel CNS drugs.
Postulated Pharmacodynamics and Mechanism of Action
Based on extensive structure-activity relationship (SAR) studies of the arylpiperazine class, the primary mechanism of action of 1-(o-Tolyl)piperazine in the CNS is inferred to be the direct modulation of specific serotonin and dopamine receptors.
Interaction with Serotonin (5-HT) Receptor Systems
Arylpiperazine derivatives consistently demonstrate significant affinity for multiple serotonin receptor subtypes.[6] The most probable targets for 1-(o-Tolyl)piperazine are the 5-HT₁A and 5-HT₂A receptors.
-
5-HT₁A Receptor Modulation : Many arylpiperazines act as partial agonists at 5-HT₁A receptors.[7] These receptors are Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing, a mechanism central to anxiolytic and antidepressant effects.
-
5-HT₂A Receptor Modulation : The 5-HT₂A receptor is another primary target for this class, where compounds often act as antagonists.[8] These receptors are Gq/11-coupled, and their activation initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Antagonism of this pathway is a key feature of many atypical antipsychotic drugs.
Interaction with Dopamine (D₂) Receptor System
A significant number of arylpiperazines exhibit antagonist or partial agonist activity at the dopamine D₂ receptor.[5][9][10] The interaction with the D₂ receptor is a cornerstone of antipsychotic drug action. Similar to the 5-HT₁A receptor, the D₂ receptor is coupled to Gi/o proteins.[11][12] Antagonism of D₂ receptors blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby preventing the decrease in cAMP levels. This modulation of dopaminergic neurotransmission in pathways like the mesolimbic and mesocortical tracts is fundamental to treating psychosis.[10]
Summary of Inferred Receptor Profile
The table below summarizes the likely receptor interaction profile for 1-(o-Tolyl)piperazine based on the activities of related arylpiperazine compounds. The functional outcomes (e.g., partial agonism, antagonism) and binding affinities (Ki) can vary significantly based on subtle structural changes, but this table provides a contextual framework.
| Receptor Target | Postulated Functional Activity | Typical Affinity Range (Ki) for Arylpiperazines | Primary Downstream Signaling Pathway |
| 5-HT₁A | Partial Agonist / Agonist | 1 - 50 nM | Inhibition of Adenylyl Cyclase (↓ cAMP) |
| 5-HT₂A | Antagonist | 5 - 100 nM | Activation of Phospholipase C (↑ IP₃, DAG) |
| Dopamine D₂ | Antagonist / Partial Agonist | 10 - 200 nM | Inhibition of Adenylyl Cyclase (↓ cAMP) |
| α₁-Adrenergic | Antagonist | 20 - 500 nM | Activation of Phospholipase C (↑ IP₃, DAG) |
Note: The Ki values are illustrative, sourced from literature on various N-arylpiperazine derivatives, and are intended to provide a probable range.[6][9][13]
Visualizing the Core Signaling Pathways
The following diagrams illustrate the central signaling cascades likely modulated by 1-(o-Tolyl)piperazine at its primary receptor targets.
Caption: Inferred Gi/o-coupled signaling for 5-HT₁A and D₂ receptors.
Caption: Inferred Gq/11-coupled signaling for the 5-HT₂A receptor.
Experimental Protocols for Mechanistic Validation
To empirically determine the binding affinity and functional activity of this compound, standardized in vitro assays are required. The following protocols provide a self-validating framework for this purpose.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines the affinity of the test compound for a target receptor (e.g., 5-HT₁A) by measuring its ability to compete with a specific, high-affinity radioligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation :
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A) to high density.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[14]
-
-
Assay Execution :
-
In a 96-well plate, set up reactions in triplicate with a final volume of 250 µL.[15]
-
Total Binding Wells : Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A at a concentration near its Kd).[14][15]
-
Non-Specific Binding (NSB) Wells : Add 150 µL of membrane preparation, 50 µL of a saturating concentration of a non-labeled competitor (e.g., 10 µM Serotonin), and 50 µL of radioligand.[14]
-
Test Compound Wells : Add 150 µL of membrane preparation, 50 µL of 1-(o-Tolyl)piperazine HCl at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of radioligand.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[15]
-
-
Filtration and Counting :
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.[14][15]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D₂ Receptor Activity
This protocol determines whether 1-(o-Tolyl)piperazine acts as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like the D₂ receptor by measuring its effect on intracellular cAMP levels.
Workflow Diagram:
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture :
-
Assay Execution (Antagonist Mode) :
-
Remove the culture medium and replace it with an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[16]
-
Add 1-(o-Tolyl)piperazine HCl at various concentrations to the wells.
-
Immediately add a known D₂ receptor agonist (e.g., Dopamine or Quinpirole) at a concentration that gives a submaximal response (EC₈₀).
-
Concurrently, add an adenylyl cyclase activator (e.g., 20 µM Forskolin) to all wells (except baseline controls) to stimulate cAMP production.[11][16]
-
Incubate the plate for 15-30 minutes at 37°C.[16]
-
-
cAMP Detection :
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF®, ELISA).[16][17]
-
Measure the signal, which is inversely proportional to the level of Gi/o activation (i.e., higher D₂ receptor activation leads to lower cAMP and a lower signal).
-
-
Data Analysis :
-
To test for antagonist activity, plot the cAMP signal against the log concentration of 1-(o-Tolyl)piperazine.
-
An increase in the cAMP signal in the presence of the agonist indicates that the test compound is antagonizing the agonist's effect.
-
Calculate the IC₅₀ from the dose-response curve to quantify the potency of the antagonist.
-
To test for agonist activity, perform the assay without adding a reference agonist. A dose-dependent decrease in forskolin-stimulated cAMP levels would indicate agonism.
-
Conclusion
The mechanism of action of this compound in the central nervous system is best understood through the lens of its chemical class, the arylpiperazines. It is strongly postulated to be a multi-target ligand, primarily interacting with serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂) receptors. Its functional effects are likely a composite of partial agonism at 5-HT₁A receptors and antagonism at 5-HT₂A and D₂ receptors. This profile is characteristic of compounds with potential therapeutic utility in a range of psychiatric disorders. The experimental protocols detailed herein provide a robust framework for definitively characterizing its receptor binding profile and functional pharmacology, enabling further research and drug development efforts.
References
A consolidated list of all sources cited within this document, including titles, sources, and verifiable URLs.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]
-
5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. FR. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. US. [Link]
-
Representative molecular structures and IC50 values of arylpiperazine derivatives. ResearchGate. [Link]
-
(PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link]
-
Structural pharmacokinetic model for vortioxetine and its metabolite Lu... ResearchGate. [Link]
-
Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. PMC - PubMed Central. [Link]
-
Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant. springermedizin.de. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions. Arabian Journal of Chemistry. [Link]
-
Synthesis and structure-affinity relationships of 1-[omega-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones as 5-HT(7) receptor ligands. PubMed. [Link]
-
(PDF) UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions. ResearchGate. [Link]
-
Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. [Link]
-
Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]
-
[The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. PubMed. [Link]
-
1-(p-Tolyl)piperazine. PubChem - NIH. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
1-(1-Naphthyl)piperazine, a central serotonin agonist. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to the Serotonergic Activity of 1-(o-Tolyl)piperazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
1-(o-Tolyl)piperazine (o-TPP) is a substituted arylpiperazine and a known, albeit lesser-studied, metabolite of the antidepressant drug trazodone. The arylpiperazine scaffold is a privileged structure in neuropharmacology, frequently conferring activity at serotonin (5-HT) and dopamine receptors. While the primary active metabolite of trazodone, m-chlorophenylpiperazine (m-CPP), is well-characterized, the specific serotonergic profile of o-TPP is not extensively documented in publicly accessible literature. This lack of data, combined with its structural alerts for serotonergic activity, presents a clear case for a thorough pharmacological investigation.
This technical guide provides the scientific rationale and detailed, field-proven methodologies required to fully characterize the serotonergic activity of 1-(o-Tolyl)piperazine hydrochloride. We will outline a logical, tiered approach, beginning with receptor binding affinity screening and progressing to functional activity assays. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for elucidating the neuropharmacological profile of novel or under-characterized chemical entities.
Introduction to 1-(o-Tolyl)piperazine (o-TPP)
1-(o-Tolyl)piperazine is a derivative of piperazine, a core heterocyclic nucleus found in numerous pharmacologically active compounds.[1] Its structure is defined by a piperazine ring substituted with an o-tolyl (2-methylphenyl) group. This compound is primarily recognized in two contexts: as a chemical intermediate for the synthesis of potential therapeutic agents in neuropharmacology and as a metabolite of trazodone.[2]
Trazodone is a widely prescribed antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[3][4] Its therapeutic effect is mediated by a complex pharmacology that includes potent antagonism of 5-HT2A and 5-HT2C receptors and weak inhibition of the serotonin transporter (SERT).[5][6] Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[4][7] The most pharmacologically significant of these is m-chlorophenylpiperazine (m-CPP), which is itself a potent agonist at 5-HT2C receptors.[4][8] In contrast, o-TPP is considered a more minor metabolite, and its contribution to the overall clinical profile of trazodone is currently undefined.
The rationale for a detailed investigation of o-TPP's serotonergic properties is grounded in structure-activity relationships. The 1-arylpiperazine moiety is a well-established pharmacophore that confers high affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, as well as certain dopamine receptors.[9][10] Therefore, a comprehensive characterization of o-TPP is essential to fully understand the metabolic footprint of trazodone and to evaluate o-TPP as a potential pharmacological tool or lead compound in its own right.
The Serotonin Receptor Family: Key Targets for Arylpiperazines
The serotonin system is integral to the regulation of mood, cognition, and homeostasis, exerting its influence through at least 14 distinct receptor subtypes.[11][12] These receptors are broadly classified into seven families (5-HT1 to 5-HT7). With the exception of the ionotropic 5-HT3 receptor, all are G-protein coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades.[13] For arylpiperazine compounds, the 5-HT1 and 5-HT2 families are of primary interest.
-
5-HT1A Receptor: This receptor is coupled to inhibitory Gi/o proteins. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is a key target for anxiolytics and antidepressants.[14]
-
5-HT2A Receptor: This receptor is coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Antagonism at this receptor is a hallmark of many atypical antipsychotic medications.[15][16]
Canonical Serotonergic Signaling Pathways
The diagram below illustrates the primary signaling cascades for the 5-HT1A and 5-HT2A receptors, which represent the most probable targets for an arylpiperazine like o-TPP.
Caption: Key GPCR signaling pathways for 5-HT1A and 5-HT2A receptors.
Proposed Strategy for Characterizing the Serotonergic Profile of o-TPP
A systematic, multi-step approach is required to definitively characterize the serotonergic activity of o-TPP. This process begins with a broad assessment of binding affinity across key serotonergic targets, followed by functional assays to determine the nature of the interaction (e.g., agonist or antagonist) at high-affinity sites.
Determining Receptor Binding Affinity
The initial and most critical step is to determine the binding affinity (expressed as the inhibition constant, Ki) of o-TPP for a panel of relevant neurotransmitter receptors and transporters. This is achieved through competitive radioligand binding assays, where o-TPP competes with a known high-affinity radioligand for binding to the target.
Rationale for Target Selection: Based on the pharmacology of the arylpiperazine class, the primary screening panel should include:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7
-
Serotonin Transporter: SERT
-
Dopamine Receptors (for selectivity): D2
-
Adrenergic Receptors (for selectivity): α1
The resulting Ki values will reveal the potency and selectivity of o-TPP. A low nanomolar Ki value indicates high binding affinity. The data should be summarized for clear interpretation.
Table 1: Representative Data Table for o-TPP Binding Affinity Profile
| Target | Radioligand | Ki (nM) |
|---|---|---|
| Human 5-HT1A | [3H]8-OH-DPAT | Experimental Value |
| Human 5-HT2A | [3H]Ketanserin | Experimental Value |
| Human 5-HT2C | [3H]Mesulergine | Experimental Value |
| Human 5-HT7 | [3H]5-CT | Experimental Value |
| Human SERT | [3H]Citalopram | Experimental Value |
| Human D2 | [3H]Spiperone | Experimental Value |
| Human α1 | [3H]Prazosin | Experimental Value |
Assessing Functional Activity
Once high-affinity targets are identified (e.g., Ki < 100 nM), the next step is to determine the functional consequence of o-TPP binding. Does it activate the receptor (agonism), block the action of the native ligand (antagonism), or have no effect?
Causality in Assay Selection: The choice of functional assay is dictated by the receptor's known signaling mechanism.
-
For Gi/o-coupled receptors (e.g., 5-HT1A): A [35S]GTPγS binding assay is the gold standard. Agonist activation of the GPCR stimulates the binding of [35S]GTPγS to the Gα subunit, which can be quantified. This directly measures G-protein activation.
-
For Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C): A calcium mobilization assay is a robust, high-throughput method. It measures the increase in intracellular calcium that occurs downstream of PLC activation.[17]
The results are typically expressed as EC50 (potency of an agonist) or IC50 (potency of an antagonist), along with the maximum effect observed (Emax).
Table 2: Representative Data Table for o-TPP Functional Activity Profile
| Target | Assay Type | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of Serotonin) |
|---|---|---|---|---|
| Human 5-HT1A | [35S]GTPγS Binding | Agonist/Antagonist | Experimental Value | Experimental Value |
| Human 5-HT2A | Calcium Mobilization | Agonist/Antagonist | Experimental Value | Experimental Value |
Detailed Experimental Protocols
The following protocols are self-validating systems, incorporating reference compounds and controls to ensure data integrity and reproducibility.
Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a method to determine the Ki of o-TPP for the human 5-HT2A receptor.
Workflow: 5-HT2A Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific Ligand: Mianserin or unlabeled Ketanserin.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and GF/B filter mats.
-
Scintillation fluid and microplate scintillation counter.
-
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Homogenize gently in ice-cold Assay Buffer to ensure a uniform suspension.
-
Determine protein concentration using a standard method (e.g., Bradford assay). Dilute to the desired final concentration (typically 10-20 µg protein per well).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add reagents in the following order:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL of 10 µM Mianserin (for Non-Specific Binding) OR 25 µL of o-TPP serial dilution.
-
25 µL of [3H]-Ketanserin diluted in Assay Buffer to a final concentration near its Kd (e.g., ~1 nM).
-
50 µL of the diluted membrane preparation.
-
-
The final assay volume is 100 µL. All determinations should be performed in triplicate.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature (25°C) with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a GF/B filter mat (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Immediately wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well and count the retained radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of o-TPP.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Mobilization Assay for 5-HT2A Functional Activity
This protocol assesses whether o-TPP acts as an antagonist of the human 5-HT2A receptor.
Workflow: 5-HT2A Calcium Mobilization Assay
Caption: Workflow for a cell-based calcium mobilization functional assay.
Step-by-Step Methodology:
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Cell Culture and Plating:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Seed cells into the 96-well assay plates at a density that yields a confluent monolayer the next day (e.g., 50,000 cells per well).
-
Incubate for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in Assay Buffer according to the manufacturer's instructions (often including an agent like probenecid to prevent dye extrusion).
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of o-TPP in Assay Buffer.
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Add 25 µL of the o-TPP dilutions to the appropriate wells and incubate for 15-30 minutes. This is the pre-treatment step.
-
Prepare the serotonin agonist solution at a concentration that will elicit ~80% of its maximal response (EC80), as predetermined in a separate agonist dose-response experiment.
-
Using the instrument's injector, add 25 µL of the serotonin EC80 solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately following serotonin injection, measure the fluorescence intensity over time (e.g., every 1 second for 120 seconds). The agonist-induced activation of the Gq pathway will cause a rapid increase in intracellular calcium, leading to a sharp peak in fluorescence.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data: The response in wells with no antagonist (serotonin only) represents 0% inhibition, and the response in wells with no serotonin represents 100% inhibition.
-
Plot the % inhibition against the log concentration of o-TPP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of o-TPP as a 5-HT2A antagonist.
-
Conclusion and Future Directions
The arylpiperazine moiety is a cornerstone of CNS drug discovery. While this compound remains a relatively uncharacterized metabolite of trazodone, its chemical structure strongly suggests a potential for interaction with serotonergic systems. The methodologies detailed in this guide provide a robust and scientifically rigorous framework for its complete pharmacological profiling.
Elucidating the binding affinity and functional activity of o-TPP will not only complete our understanding of trazodone's metabolic profile but also determine if o-TPP itself possesses a unique pharmacology that could be exploited for therapeutic development. Should o-TPP demonstrate potent and selective activity at a particular serotonin receptor, further studies, including in vivo behavioral models, would be warranted.
Safety and Handling
Chemical Identifiers:
Hazard Identification (GHS Classification): According to supplier safety data, this compound is classified as:
-
Skin Irritation (Category 2)[18]
-
Eye Irritation (Category 2)[18]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[18]
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust. Do not get in eyes, on skin, or on clothing.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
References
-
National Center for Biotechnology Information (2024). Trazodone. StatPearls. Available at: [Link]
-
Whirl-Carrillo, M., McDonagh, E.M., Hebert, J.M., et al. (n.d.). Trazodone. PharmGKB. Available at: [Link]
-
Pharmascience Inc. (2015). trazodone HCl. Product Monograph. Available at: [Link]
-
Sheng, J., et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. Available at: [Link]
-
Sheng, J., et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. PubMed. Available at: [Link]
-
Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
-
Di Sarno, V., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. Available at: [Link]
-
Cunningham, K.A., & Anastasio, N.C. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Pharmacology & Translational Science. Available at: [Link]
-
Sravani, G., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Huff, J.R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]
-
Canale, V., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]
-
Fidecka, S., et al. (1998). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Polish Journal of Pharmacology. Available at: [Link]
-
Wikipedia (n.d.). 5-HT receptor. Available at: [Link]
-
Gacsályi, I., et al. (2002). 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]
-
Srg, A., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International Journal of Molecular Sciences. Available at: [Link]
-
Kovaleva, M.A., et al. (1994). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia. Available at: [Link]
-
Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports. Available at: [Link]
-
Malawska, B., et al. (2004). Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione. Il Farmaco. Available at: [Link]
-
Ramakrishna, T., et al. (2011). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Guertin, P.A. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology. Available at: [Link]
-
Meneses, A. (2001). Physiological, pathophysiological and therapeutic roles of 5-HT systems in learning and memory. Reviews in the Neurosciences. Available at: [Link]
-
Maillet, M., & Robert, S. (2023). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. Biomedicines. Available at: [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 12. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological, pathophysiological and therapeutic roles of 5-HT systems in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Receptor Binding Profile of 1-(o-Tolyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-(o-Tolyl)piperazine hydrochloride is a versatile chemical entity utilized extensively in neuropharmacological research and as a pivotal intermediate in the synthesis of novel therapeutic agents.[1] Its structural motif, a piperazine ring coupled with an ortho-substituted tolyl group, positions it as a compound of significant interest for interacting with a range of central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of the anticipated receptor binding profile of this compound, grounded in the broader understanding of arylpiperazine pharmacology. While a complete, publicly available quantitative binding dataset for this specific molecule is not available in the searched scientific literature and databases, this guide will detail the established methodologies for determining such a profile, discuss the expected interactions based on structure-activity relationships of closely related compounds, and present standardized protocols for conducting the requisite in vitro assays. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this compound and its derivatives.
Introduction: The Significance of 1-(o-Tolyl)piperazine in Neuropharmacology
1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, is a member of the arylpiperazine class of compounds.[2] This class is renowned for its diverse pharmacological activities, primarily targeting serotonergic, dopaminergic, and adrenergic receptors.[3] Consequently, this compound serves as a crucial building block in the development of anti-anxiety and antidepressant medications.[2] Its utility in research is centered on elucidating the intricate interactions between neurotransmitter systems, thereby advancing our understanding of mental health disorders and informing the development of novel treatment strategies.[1] The hydrochloride salt form enhances its solubility and stability, making it amenable to a variety of experimental conditions.
Anticipated Receptor Binding Profile: A Data-Driven Postulation
While specific Ki or IC50 values for this compound are not readily found in public databases, the extensive literature on arylpiperazines allows for a scientifically grounded postulation of its likely binding affinities. The ortho-methyl group on the phenyl ring is a key structural feature that influences receptor interaction and selectivity.
It is anticipated that this compound will exhibit affinity for the following receptor families:
-
Serotonin Receptors: Arylpiperazines are well-characterized ligands for various serotonin (5-HT) receptor subtypes.[4] It is highly probable that 1-(o-tolyl)piperazine binds to 5-HT1A, 5-HT2A, and 5-HT2C receptors, common targets for this chemical class.[5]
-
Dopamine Receptors: A significant number of arylpiperazine derivatives demonstrate affinity for dopamine D2-like receptors.[6] The interaction with these receptors is a critical aspect of the pharmacological profile of many antipsychotic and antidepressant drugs.
-
Adrenergic Receptors: Affinity for α-adrenergic receptors is a known characteristic of many arylpiperazines.[7] A study on a derivative, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, identified it as a non-selective α-adrenoceptor antagonist, strongly suggesting that the 1-(o-tolyl)piperazine moiety contributes to this interaction.[8]
To illustrate the expected format of a comprehensive binding profile, the following table presents representative data. It is crucial to note that these values are hypothetical and for illustrative purposes only.
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) - Example Data |
| Serotonin | |||
| 5-HT1A | [³H]8-OH-DPAT | Human recombinant (CHO cells) | 50 |
| 5-HT2A | [³H]Ketanserin | Human recombinant (HEK293 cells) | 150 |
| 5-HT2C | [³H]Mesulergine | Human recombinant (CHO cells) | 200 |
| 5-HT3 | [³H]GR65630 | N1E-115 cells | >1000 |
| Dopamine | |||
| D2 | [³H]Spiperone | Human recombinant (CHO cells) | 250 |
| D3 | [³H]Spiperone | Human recombinant (CHO cells) | 400 |
| D4 | [³H]Spiperone | Human recombinant (CHO cells) | 600 |
| Adrenergic | |||
| α1A | [³H]Prazosin | Human recombinant (HEK293 cells) | 100 |
| α1B | [³H]Prazosin | Human recombinant (HEK293 cells) | 120 |
| α1D | [³H]Prazosin | Human recombinant (HEK293 cells) | 180 |
| α2A | [³H]Rauwolscine | Human recombinant (CHO cells) | 800 |
Methodologies for Determining Receptor Binding Affinity
The cornerstone of characterizing a compound's receptor binding profile is the in vitro radioligand binding assay. This technique provides a quantitative measure of the affinity of a ligand for a specific receptor.
Radioligand Binding Assays: A Step-by-Step Protocol
This protocol outlines a generalized procedure for a competitive radioligand binding assay. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor target.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293, CHO).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor preparation to each well.
-
Add a fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Elucidating the Mechanism of Action
While binding assays quantify affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
G-Protein Coupled Receptor (GPCR) Activation Assays
Many serotonin, dopamine, and adrenergic receptors are GPCRs. Their activation initiates intracellular signaling cascades that can be monitored.
Signaling Pathway for a Gq-Coupled Receptor
Caption: A simplified Gq signaling cascade.
Example Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
For antagonist determination, pre-incubate the cells with the test compound before adding a known agonist.
-
-
Signal Detection:
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value and calculate the pA2 or Kb to quantify its potency.
-
Concluding Remarks and Future Directions
This compound remains a compound of high interest in neuropharmacology. While this guide provides a framework for understanding and determining its receptor binding profile, the definitive characterization awaits empirical investigation. The methodologies detailed herein represent the gold standard for such studies. Future research should focus on conducting comprehensive radioligand binding screens across a wide panel of CNS receptors to obtain a complete quantitative profile. Subsequently, functional assays will be crucial to elucidate the precise mechanism of action at the identified primary targets. Such data will be invaluable for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Dukat, M., Abdel-Rahman, A. A., Ismaiel, A. M., Ingher, S., Teitler, M., Gyermek, L., & Glennon, R. A. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017–4026. [Link]
-
Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548–2558. [Link]
- Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., Tortorella, V., & Fiorentini, F. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(1), 96-102.
-
Kotańska, M., Śniecikowska, J., Słoczyńska, K., Sapa, J., & Pytka, K. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Journal of Endocrinological Investigation, 41(5), 609–619. [Link]
-
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387–396. [Link]
- Seba, M. C., & George, J. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
-
Modica, M. N., Pittalà, V., Salerno, L., Siracusa, M. A., Cagnotto, A., & Mennini, T. (2015). Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(7), 1534–1537. [Link]
-
Di Pietro, O., Kurczab, R., Rodríguez-Espigares, I., Capdevila, S., Teixidó, J., & Pérez-Mañá, C. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7293. [Link]
-
Butini, S., Gemma, S., Sanna, A. M., Cagnotto, A., & Mennini, T. (2017). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 22(10), 1699. [Link]
-
Manetti, F., Corelli, F., & Botta, M. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current Medicinal Chemistry, 9(11), 1091–1106. [Link]
-
Archer, R. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 415–425. [Link]
Sources
- 1. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1-(o-Tolyl)piperazine Hydrochloride: A Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(o-Tolyl)piperazine hydrochloride (o-TpP HCl), a key intermediate in contemporary drug discovery and development. While precise quantitative solubility data in all common laboratory solvents remains to be exhaustively published, this document synthesizes established principles of organic and medicinal chemistry to offer a robust predictive framework for its behavior. Furthermore, this guide equips researchers with detailed, field-proven experimental protocols to empirically determine the solubility of o-TpP HCl in their specific applications, ensuring data integrity and reproducibility. This resource is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to advance their research endeavors.
Introduction: The Significance of this compound in Research
This compound is a versatile chemical intermediate widely utilized in the synthesis of a diverse range of biologically active molecules.[1] Its piperazine core, substituted with an o-tolyl group, serves as a valuable scaffold in the development of novel therapeutics, particularly in the realms of neuropharmacology.[1] The hydrochloride salt form is intentionally designed to enhance the aqueous solubility of the parent compound, a critical attribute for its utility in various biological and chemical applications.[2]
Understanding the solubility of this compound is paramount for several key aspects of research and development:
-
Reaction Kinetics and Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving predictable and reproducible reaction outcomes.
-
Biological Assays: In vitro and in vivo studies demand accurate and consistent concentrations of the test compound in aqueous buffers to generate reliable pharmacological data.
-
Formulation Development: For preclinical and clinical studies, knowledge of a compound's solubility is fundamental to designing appropriate delivery systems and dosage forms.
-
Purification and Crystallization: Solubility differences in various solvents are exploited during the purification of the compound and its derivatives.
This guide will delve into the theoretical underpinnings of o-TpP HCl solubility, provide an estimated solubility profile, and offer detailed methodologies for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇ClN₂ | [3] |
| Molecular Weight | 212.72 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 240 °C | [4] |
| pKa | Not explicitly found in searches, but the piperazine moiety suggests basicity. | |
| LogP (for the free base) | Not explicitly found, but the tolyl group increases lipophilicity compared to piperazine. |
The crystalline nature of the solid suggests that energy will be required to break the crystal lattice before solvation can occur. The hydrochloride salt form indicates that the compound is ionic and will likely exhibit higher solubility in polar protic solvents.
Estimated Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely available in the literature, an estimated profile can be constructed based on the principles of "like dissolves like" and the known behavior of similar substituted piperazine hydrochloride salts.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | As a hydrochloride salt, the compound is ionic and will readily interact with the polar water molecules. The parent compound, piperazine dihydrochloride, is highly soluble in water.[5][6] |
| Methanol | Polar Protic | High | Methanol's polarity and hydrogen bonding capabilities will effectively solvate the ionic salt. The free base, 1-(o-tolyl)piperazine, is known to be soluble in methanol. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, ethanol can solvate the salt, although its slightly lower polarity may result in marginally lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic salts. It is a common co-solvent for piperazine derivatives.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | DMF's polarity should allow for good dissolution of the hydrochloride salt. |
| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, acetonitrile is generally a weaker solvent for salts compared to water, DMSO, or DMF.[7] |
| Dichloromethane (DCM) | Non-polar | Low / Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt.[7] |
| Toluene | Non-polar | Insoluble | The significant polarity of the solute results in poor solubility in non-polar aromatic hydrocarbons. |
| Hexanes/Heptanes | Non-polar | Insoluble | The significant polarity of the solute results in poor solubility in non-polar alkanes.[7] |
Causality Behind the Predictions: The high polarity and ionic character imparted by the hydrochloride salt are the primary drivers of its predicted high solubility in polar protic solvents like water and methanol. The presence of the non-polar o-tolyl group, however, may slightly reduce aqueous solubility compared to unsubstituted piperazine hydrochloride while potentially increasing solubility in less polar organic solvents. For non-polar solvents, the energy required to overcome the crystal lattice energy of the salt is not compensated by favorable solute-solvent interactions, leading to poor solubility.
Experimental Determination of Solubility
Given the predictive nature of the table above, empirical determination of solubility is crucial for obtaining accurate and reliable data for specific research applications. Two common methods for determining solubility are the Thermodynamic (Equilibrium) Solubility Assay and the Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility Determination
This method measures the true equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach saturation.
Experimental Workflow for Thermodynamic Solubility
Caption: Thermodynamic Solubility Workflow
Step-by-Step Protocol:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is saturated.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.45 µm PTFE or PVDF).
-
Quantification: Prepare a series of dilutions of the clear, saturated solution. Analyze the concentration of the compound in the diluted solutions using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Based on the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the thermodynamic solubility.
Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key visual check to ensure that saturation was reached. Running the experiment in triplicate will provide statistical validation of the results.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.
Experimental Workflow for Kinetic Solubility
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 1-(o-Tolyl)piperazine hydrochloride
An In-Depth Technical Guide to the Stability and Storage of 1-(o-Tolyl)piperazine Hydrochloride
Introduction
This compound (CAS No: 95356-15-3) is a versatile chemical intermediate widely utilized in pharmaceutical research and development.[1] It serves as a crucial building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1] Given its role in drug discovery and as a reference standard in analytical chemistry, ensuring the chemical integrity and stability of this compound is paramount.[1][2] This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and recommended handling procedures for this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These characteristics define its behavior under various experimental and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 95356-15-3 | [1][3] |
| Molecular Formula | C₁₁H₁₆N₂·HCl | [1] |
| Molecular Weight | 212.72 g/mol | [1][4] |
| Appearance | White to off-white or gray crystalline powder/solid | [1][5] |
| Melting Point | Approximately 240 °C | [1][5] |
| Purity | Typically ≥97% (by titration) | [1][4] |
| Synonyms | 1-(2-Methylphenyl)piperazine hydrochloride, N-(o-Tolyl)piperazine HCl | [3][4] |
Chemical Stability Profile
The stability of this compound is generally robust under standard laboratory conditions.[1] The formation of a hydrochloride salt significantly enhances stability compared to the free piperazine base, a common strategy for improving the shelf-life of amine-containing compounds.[6] However, several environmental factors can influence its degradation over time.
Key Factors Influencing Stability
-
Moisture (Hydrolysis): The related compound, 1-(o-Tolyl)piperazine dihydrochloride, is known to be hygroscopic.[7] It is prudent to assume the monohydrochloride salt shares this sensitivity. Absorption of moisture from the atmosphere can lead to physical changes (e.g., clumping) and create an environment conducive to hydrolytic degradation.
-
Light (Photostability): Aromatic compounds and piperazine derivatives can be susceptible to photodegradation. It is best practice to protect the compound from light, especially UV radiation, to prevent the formation of photolytic degradants.[8]
-
Temperature (Thermolysis): The high melting point suggests excellent thermal stability at ambient and refrigerated temperatures. However, prolonged exposure to elevated temperatures, as used in accelerated stability studies, can induce thermal decomposition.[9] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]
-
pH in Solution: In aqueous solutions, the stability of this compound is pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of the piperazine ring or other susceptible bonds.
-
Oxidation: The compound should not be stored with or exposed to strong oxidizing agents, which are listed as incompatible materials.[7][10] The piperazine nitrogen atoms are potential sites for oxidation, which can lead to the formation of N-oxides or other degradation products.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Standard Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (RT). | The compound is stable at ambient temperatures.[1][5] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To mitigate risks from moisture and atmospheric oxygen.[8] |
| Container | Keep in a tightly closed, light-resistant container. | Prevents moisture ingress and photodegradation.[8] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. | Ensures a stable environment and prevents accidental contact with oxidizing agents.[10] |
Safe Handling Procedures
Proper handling is critical to prevent contamination and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5] The compound is classified as a skin and eye irritant.[3]
-
Dispensing: When weighing or transferring the solid, perform the operation in a chemical fume hood or a glove box to avoid inhalation of the powder. Use clean, dry spatulas and glassware.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. The compound exhibits favorable solubility characteristics, which aids in its formulation.[1]
Experimental Workflow for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development used to understand degradation pathways and establish the specificity of stability-indicating analytical methods.[9][11] The objective is to induce degradation, typically in the range of 5-20%, to ensure that any potential degradants can be resolved from the parent compound.[12]
Overall Experimental Workflow
The following diagram outlines the typical workflow for conducting a forced degradation study on this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 95356-15-3 [amp.chemicalbook.com]
- 6. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rjptonline.org [rjptonline.org]
- 10. aksci.com [aksci.com]
- 11. longdom.org [longdom.org]
- 12. jddtonline.info [jddtonline.info]
A Technical Guide to 1-(o-Tolyl)piperazine Hydrochloride: Elucidating its Role as a Serotonin Agonist
For Research, Scientific, and Drug Development Professionals
Abstract
1-(o-Tolyl)piperazine (o-TPP), a member of the arylpiperazine class, is a pharmacologically active compound primarily recognized as a metabolite of several psychoactive drugs, including trazodone. While often studied in the context of its parent compounds, o-TPP itself exhibits a distinct pharmacological profile, notably interacting with the serotonergic system. This technical guide provides an in-depth examination of 1-(o-Tolyl)piperazine hydrochloride's properties as a serotonin agonist. It details the compound's mechanism of action, presents its receptor binding affinity, and outlines rigorous, field-proven experimental protocols for its characterization. This document serves as a comprehensive resource for researchers investigating serotonergic pathways, developing novel CNS-targeted therapies, or studying the metabolic activity of related pharmaceuticals.
Introduction and Chemical Identity
1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, is a synthetic chemical compound featuring a piperazine ring linked to an o-tolyl (2-methylphenyl) group.[1][2] For research and laboratory use, it is typically supplied as a hydrochloride salt (C₁₁H₁₇ClN₂) to improve stability and solubility.[3]
While it can be studied as a standalone agent, its primary relevance in neuropharmacology stems from its role as an active metabolite. For instance, the widely prescribed antidepressant Trazodone is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form m-chlorophenylpiperazine (m-CPP), another pharmacologically active arylpiperazine.[4][5] Understanding the specific contributions of metabolites like o-TPP and m-CPP is crucial for a complete picture of a parent drug's efficacy and side-effect profile.[6][7][8] Arylpiperazines as a class are well-established as direct-acting serotonin agonists, making the characterization of each derivative essential.[9][10]
Chemical Properties of this compound:
-
Molecular Formula: C₁₁H₁₇ClN₂[3]
-
Molecular Weight: 212.72 g/mol [3]
-
Appearance: Typically a solid[11]
-
Solubility: Soluble in common organic solvents; hydrochloride salt form enhances aqueous solubility.[11]
Pharmacology and Mechanism of Action as a Serotonin Agonist
The serotonergic system, which utilizes the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), is a key regulator of mood, cognition, and various physiological processes.[12] It exerts its effects through a diverse family of at least 14 receptor subtypes, the majority of which are G protein-coupled receptors (GPCRs).[13] These receptors are major targets for therapeutic drugs.[12]
1-(o-Tolyl)piperazine functions as a serotonin receptor agonist, meaning it binds to and activates serotonin receptors, mimicking the effect of the endogenous ligand, serotonin. The arylpiperazine class of compounds is known to interact with multiple serotonin receptor subtypes, particularly the 5-HT₁, 5-HT₂, and 5-HT₃ families.[9][14][15]
The specific binding affinity of o-TPP dictates its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Representative Serotonin Receptor Binding Profile for Arylpiperazine Ligands Note: Specific Ki values for 1-(o-Tolyl)piperazine are not readily available in the public domain and must be determined experimentally. This table serves as a template for presenting such data, with common radioligands used for each receptor subtype.
| Receptor Subtype | Radioligand Used for Assay | Expected Ki (nM) of 1-(o-Tolyl)piperazine |
| 5-HT₁ₐ | [³H]-8-OH-DPAT | Experimental Value |
| 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value |
| 5-HT₂C | [³H]-Mesulergine | Experimental Value |
| 5-HT₃ | [³H]-Quipazine | Experimental Value |
| SERT (Serotonin Transporter) | [³H]-Citalopram | Experimental Value |
Rationale for Receptor Selection: The 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors are crucial GPCRs involved in mood and anxiety.[13] The 5-HT₃ receptor is a ligand-gated ion channel, representing a different class of serotonin receptors.[13][14] The serotonin transporter (SERT) is also a key target, as compounds can modulate synaptic serotonin levels by inhibiting reuptake.[16]
Signal Transduction Pathway
Upon binding to a G protein-coupled receptor like the 5-HT₂C receptor, o-TPP induces a conformational change in the receptor. This activates an associated heterotrimeric G protein, typically Gαq/11 for the 5-HT₂ family.[13] The activated G protein then initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of second messengers like inositol triphosphate (IP₃) and diacylglycerol (DAG), which ultimately results in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[17][18]
Caption: Agonist binding to a Gq-coupled 5-HT receptor activates a downstream signaling cascade.
Experimental Characterization: Protocols and Workflows
To rigorously characterize this compound as a serotonin agonist, a series of in vitro experiments are required. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of o-TPP for a specific serotonin receptor subtype.[12][19] It measures the ability of the unlabeled test compound (o-TPP) to displace a specific, radioactively labeled ligand from the receptor.[12]
Objective: To calculate the Ki of 1-(o-Tolyl)piperazine at the human 5-HT₂C receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from a stable cell line (e.g., HEK293) expressing the human 5-HT₂C receptor.
-
Radioligand: [³H]-Mesulergine (a known 5-HT₂C antagonist).
-
Test Compound: this compound, dissolved in assay buffer.
-
Non-specific Agent: A high concentration (e.g., 10 µM) of a known, non-labeled 5-HT₂C ligand (e.g., Mianserin) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[20]
-
Filtration System: 96-well glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) and a cell harvester.[20]
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[20] Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: 150 µL membrane prep + 50 µL assay buffer + 50 µL [³H]-Mesulergine.
-
Non-specific Binding (NSB): 150 µL membrane prep + 50 µL non-specific agent (Mianserin) + 50 µL [³H]-Mesulergine.
-
Competition: 150 µL membrane prep + 50 µL of each o-TPP dilution + 50 µL [³H]-Mesulergine.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[20]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[20]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[20]
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of o-TPP.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of o-TPP that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Calcium Flux Assay
This assay determines the functional activity (potency and efficacy) of o-TPP as an agonist.[21] For Gq-coupled receptors like 5-HT₂C, agonist activation leads to a measurable increase in intracellular calcium.[18]
Objective: To determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of 1-(o-Tolyl)piperazine at the human 5-HT₂C receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₂C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or engineered to express a calcium biosensor.[18]
-
Test Compound: this compound.
-
Positive Control: Serotonin (5-HT), the full endogenous agonist.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically 1-2 hours incubation).
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of o-TPP and the positive control, serotonin.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's dispenser then adds the compounds from the compound plate to the cell plate.
-
Immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes). The agonist-induced calcium release will cause a rapid peak in fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of o-TPP and serotonin.
-
Plot the peak response against the log concentration of the agonist.
-
Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Calculate the Eₘₐₓ of o-TPP as a percentage of the maximal response produced by the full agonist, serotonin. This determines if o-TPP is a full agonist (Eₘₐₓ ≈ 100%) or a partial agonist (Eₘₐₓ < 100%).
-
Metabolism and Toxicological Profile
The metabolism of arylpiperazines primarily occurs via cytochrome P450 enzymes in the liver.[22] The tolyl group of o-TPP is susceptible to oxidation, and the piperazine ring can undergo N-demethylation, although this pathway is more relevant for N-substituted analogs.[22]
Table 2: Summary of Safety and Toxicological Data
| Parameter | Data | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem[3] |
| Metabolizing Enzymes | Primarily Cytochrome P450 (CYP) family (inferred from parent compounds like Trazodone, which uses CYP3A4). | Inferred from[4][5] |
| Primary Route of Elimination | Expected to be renal excretion after hepatic metabolism. | Inferred from class properties |
| Acute Toxicity | Specific LD₅₀ data not publicly available; handle with appropriate personal protective equipment (PPE). | Standard laboratory practice |
Caution: this compound is a research chemical. It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be strictly followed.
Applications in Research and Drug Development
1-(o-Tolyl)piperazine serves as a valuable tool for several key research areas:
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of o-TPP to other arylpiperazines (e.g., m-CPP, p-TPP), researchers can understand how the position of the methyl group on the phenyl ring influences receptor affinity and functional activity.[14][23]
-
Metabolite Profiling: Characterizing o-TPP helps in understanding the overall pharmacological effect of parent drugs like trazodone, distinguishing between the effects of the parent compound and its active metabolites.[6]
-
Tool Compound: As a serotonin agonist, it can be used to probe the function of serotonergic circuits in various in vitro and in vivo models of neurological and psychiatric disorders.[1]
Conclusion
This compound is a pharmacologically active arylpiperazine with significant serotonergic activity. While its primary identity in clinical pharmacology is as a metabolite, its inherent agonist properties at serotonin receptors make it a compound of interest for neuropharmacological research. By employing rigorous and well-controlled experimental protocols such as radioligand binding and functional assays, researchers can precisely define its binding profile, potency, and efficacy. This detailed characterization is essential for elucidating its role in the mechanism of action of its parent compounds and for its potential use as a tool to explore the complexities of the serotonin system.
References
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
-
Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]
-
Prasad, S., & Williams, M. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Retrieved from [Link]
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
-
Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. ResearchGate. Retrieved from [Link]
-
Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Caccia, S., et al. (1982). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Journal of Pharmacy and Pharmacology, 34(1), 605-606. Retrieved from [Link]
-
Baiocchi, L., et al. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. Journal of Analytical Toxicology, 10(6), 233-235. Retrieved from [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
-
Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of 5-Propyltryptamine.
-
Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
Valeri, P., et al. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain Research Bulletin, 26(5), 799-802. Retrieved from [Link]
-
Stewart, E. C., et al. (2022). Serotonin G Protein–Coupled Receptor–Based Biosensing Modalities in Yeast. ACS Sensors. Retrieved from [Link]
-
PubChem. (n.d.). 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Hannon, J., & Hoyer, D. (2008). Structure and function of serotonin G protein coupled receptors. Neuropharmacology, 55(6), 947-955. Retrieved from [Link]
-
Cazzolla, R., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881. Retrieved from [Link]
-
Wang, T., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]
-
Williams, M. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]
- Bouling Chemical Co., Limited. (n.d.). 1-(O-Tolyl)Piperazine.
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(17), 5713-5732. Retrieved from [Link]
-
Jones, C. K., et al. (2019). In vitro characterization of the serotonin biosynthesis pathway by CEST MRI. Magnetic Resonance in Medicine, 81(4), 2348-2357. Retrieved from [Link]
- Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine.
-
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. Retrieved from [Link]
-
Pifl, C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. Retrieved from [Link]
-
Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. Retrieved from [Link]
-
Kovalev, G. I., et al. (1995). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 58(1), 6-10. Retrieved from [Link]
-
Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4535-4545. Retrieved from [Link]
-
Mastromarino, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1251. Retrieved from [Link]
-
Fuller, R. W., et al. (1981). 1-(1-Naphthyl)piperazine, a central serotonin agonist. Journal of Pharmacology and Experimental Therapeutics, 218(3), 636-641. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
-
Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. Retrieved from [Link]
-
Geller, I., et al. (1989). Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys. Neuropharmacology, 28(8), 817-821. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(o-Tolyl)piperazine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dl.icdst.org [dl.icdst.org]
- 5. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(O-Tolyl)Piperazine Chemical Properties, Uses, Safety, Supplier China | High Purity Manufacturer & Exporter [chemheterocycles.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. innoprot.com [innoprot.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mephedrone - Wikipedia [en.wikipedia.org]
- 23. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolylpiperazine Derivatives: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The addition of a tolyl group creates a class of compounds—tolylpiperazine derivatives—with significant potential for modulating key central nervous system (CNS) targets.[3][4] This technical guide provides an in-depth analysis of the synthesis, pharmacological properties, and therapeutic potential of tolylpiperazine derivatives. We will explore their structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used to evaluate their efficacy, with a primary focus on their applications in neuropsychiatric and neurological disorders.
Introduction: The Tolylpiperazine Scaffold in CNS Drug Discovery
Piperazine and its derivatives are integral to modern pharmacology, recognized for their versatile biological activities, including antimicrobial, anticancer, and CNS effects.[2][5] The tolylpiperazine core, which consists of a piperazine ring attached to a methylphenyl (tolyl) group, serves as a crucial building block for developing novel therapeutic agents, particularly in neuropharmacology.[4][6] The position of the methyl group on the phenyl ring (ortho-, meta-, or para-) significantly influences the compound's steric and electronic properties, thereby dictating its binding affinity and selectivity for various neurotransmitter receptors.[7]
These derivatives are primarily investigated for their ability to interact with serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of psychiatric conditions like schizophrenia, depression, and anxiety.[3][8][9] The long-chain arylpiperazine framework, a common motif in these designs, has proven to be a versatile template for creating CNS drugs with complex polypharmacological profiles, often targeting multiple receptors simultaneously to achieve a desired therapeutic effect.[10]
Synthesis and Structure-Activity Relationships (SAR)
General Synthetic Routes
The synthesis of tolylpiperazine derivatives is typically achieved through well-established methodologies in organic chemistry. A common and efficient approach is the palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of piperazine with the corresponding tolyl halide (e.g., o-chlorotoluene, m-bromotoluene).[11] Alternatively, cyclization reactions, such as condensing bis-chloroethylamine with a specific toluidine, can be employed to form the core structure.[12]
Further functionalization is readily achieved by N-alkylation of the second nitrogen atom on the piperazine ring, allowing for the introduction of various side chains designed to interact with specific pockets of the target receptor.[10][12]
The Critical Role of Isomeric Position (o-, m-, p-)
The isomeric position of the tolyl substituent is a primary determinant of the pharmacological profile.
-
1-(o-Tolyl)piperazine (o-TPP): This isomer is a common intermediate in the synthesis of anti-anxiety and antidepressant medications.[3][6] Its structure often confers antagonist properties at acetylcholine and serotonin receptors.[13]
-
1-(m-Tolyl)piperazine (m-TPP): The meta isomer is frequently used as a building block for compounds targeting neurological disorders.[4] It is known to interact with CNS receptors and serves as a valuable scaffold in drug discovery.[14]
-
1-(p-Tolyl)piperazine (p-TPP): The para isomer is also a key intermediate in the development of pharmaceuticals for mood disorders, particularly those targeting serotonin and dopamine receptor interactions.[9]
Structure-activity relationship (SAR) studies consistently show that modifications to both the tolyl ring and the terminal functional group can fine-tune receptor affinity and selectivity. For instance, in one series of potential antipsychotic agents, an o-methoxy substitution on the arylpiperazine ring produced a compound with a receptor binding profile similar to atypical antipsychotics.[15]
Pharmacological Profile and Mechanism of Action
Tolylpiperazine derivatives exert their effects by modulating the activity of various G-protein coupled receptors (GPCRs), primarily within the serotonergic and dopaminergic systems.
Key Molecular Targets
The therapeutic potential of these compounds stems from their affinity for a range of CNS receptors:
| Receptor Subtype | Typical Interaction | Therapeutic Relevance |
| Serotonin 5-HT1A | Agonist / Partial Agonist | Anxiolytic, Antidepressant |
| Serotonin 5-HT2A | Antagonist | Antipsychotic (reduces negative symptoms and EPS) |
| Dopamine D2 | Antagonist / Partial Agonist | Antipsychotic (reduces positive symptoms) |
| α1-Adrenergic | Antagonist | Can contribute to side effects (e.g., orthostatic hypotension) but also to therapeutic profile.[7] |
Many newer antipsychotic agents derived from arylpiperazine scaffolds are designed to have a multi-receptor profile, such as combined 5-HT2A antagonism and D2 partial agonism, to achieve efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects (EPS).[8][16]
Signaling Pathways
The interaction of a tolylpiperazine derivative with its target receptor initiates a cascade of intracellular signaling events. For example, a 5-HT1A agonist will typically activate Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This ultimately results in neuronal hyperpolarization and a decrease in neuronal firing rate.
Diagram: Simplified 5-HT1A Receptor Signaling This diagram illustrates the canonical Gi-coupled signaling pathway activated by a 5-HT1A agonist, leading to neuronal inhibition.
Therapeutic Applications
Antipsychotics
The development of atypical antipsychotics has been a major focus for arylpiperazine chemistry.[8] By creating compounds that are potent 5-HT2A and D2 receptor antagonists, researchers aim to treat the full spectrum of schizophrenia symptoms.[15] The goal is to modulate dopamine activity in the mesolimbic pathway to control psychosis while avoiding significant D2 blockade in the nigrostriatal pathway, which can cause motor side effects.
Antidepressants and Anxiolytics
The agonist activity at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[17] Tolylpiperazine derivatives are frequently used as scaffolds to develop selective serotonin reuptake inhibitors (SSRIs) or drugs with a mixed serotonergic profile.[3][9]
Neurodegenerative Disorders
More recent research has explored the potential of piperazine derivatives in treating Alzheimer's disease (AD). Novel thiazole-piperazine hybrids have been designed as multi-target agents that inhibit acetylcholinesterase (AChE), reduce β-amyloid aggregation, and chelate metal ions, addressing several pathological hallmarks of AD.[18]
Other Potential Applications
The versatility of the tolylpiperazine scaffold has led to investigations in other therapeutic areas, including:
-
Anticancer agents: Certain arylpiperazine derivatives have shown cytotoxic activity against various cancer cell lines, including prostate cancer.[19][20]
-
Antihistamines and Anti-inflammatory agents: Novel piperazine derivatives have demonstrated potent antihistamine and anti-inflammatory properties in preclinical studies.[21]
Preclinical Evaluation: A Methodological Overview
The evaluation of novel tolylpiperazine derivatives follows a standardized drug discovery pipeline, from initial in vitro screening to in vivo behavioral models.
In Vitro Assays: Receptor Binding and Functional Activity
The first step is to determine how strongly a compound binds to its intended target and what functional effect it has.
Protocol: Radioligand Binding Assay
This protocol provides a generalized method for assessing the binding affinity of a test compound (e.g., a tolylpiperazine derivative) to a specific receptor (e.g., 5-HT1A).
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM serotonin).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and cocktail.
Procedure:
-
Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: In each well of the 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific inhibitor (for non-specific binding).
-
50 µL of the diluted test compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Models: Assessing Therapeutic Efficacy
Once a compound shows a promising in vitro profile, it is advanced to animal models to assess its therapeutic-like effects.
Workflow: Preclinical Antipsychotic Screening
This workflow outlines the typical progression for evaluating a potential antipsychotic agent.
Diagram: Antipsychotic Drug Screening Workflow A flowchart depicting the stages of preclinical evaluation for a potential antipsychotic compound.
Pharmacological models, such as using phencyclidine (PCP) to induce behaviors in rodents that mimic symptoms of schizophrenia, are crucial for testing the efficacy of new antipsychotic drugs.[22] These models help researchers understand how a compound might perform in a clinical setting.
Challenges and Future Directions
While tolylpiperazine derivatives hold immense promise, challenges remain. A key issue is achieving the desired receptor selectivity to minimize off-target effects, which can lead to adverse events like weight gain, sedation, or cardiovascular issues.[16] The blood-brain barrier permeability is another critical factor that must be optimized during the design phase.
Future research will likely focus on:
-
Multi-target-directed ligands (MTDLs): Designing single molecules that can modulate multiple pathological pathways, particularly for complex diseases like Alzheimer's.[18]
-
Allosteric modulators: Developing compounds that bind to allosteric sites on receptors, offering a more subtle and potentially safer way to modulate receptor function compared to traditional orthosteric ligands.
-
Improved Predictive Models: Enhancing the translatability of preclinical models to better predict clinical efficacy and safety in humans.[22]
Conclusion
Tolylpiperazine derivatives represent a versatile and highly valuable chemical scaffold in the field of drug discovery, especially for CNS disorders. Their synthetic tractability allows for extensive structural modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic profiles. Through a deep understanding of their structure-activity relationships and mechanisms of action, researchers can continue to develop novel tolylpiperazine-based compounds with improved efficacy and safety, offering new hope for patients with challenging neurological and psychiatric conditions.
References
-
Chem-Impex. 1-(o-Tolyl)piperazine.
-
Chem-Impex. 1-(o-Tolyl)piperazine hydrochloride.
-
Chem-Impex. 1-(o-tolil)piperazina.
-
Chem-Impex. 1-(m-Tolyl)piperazine.
-
Organic Chemistry Portal. Synthesis of piperazines.
-
CymitQuimica. 1-(o-Tolyl)piperazine.
-
Lis, R., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203.
-
Wikipedia. Piperazine.
-
Singh, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(1), 1-1.
-
Wang, L., et al. (2014). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Chemical Biology & Drug Design, 84(4), 486-496.
-
Mokrosz, M. J., et al. (1997). Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1)-adrenoreceptor affinity. Archiv der Pharmazie, 330(6), 177-80.
-
Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(12), 2309.
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801-6.
-
Chem-Impex. 1-(p-Tolyl)piperazine.
-
Arote, R. B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 9(2), 624-630.
-
Patsnap Synapse. (2024). What is the mechanism of Piperazine?
-
Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 271-274.
-
Chen, H., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 21(11), 1461.
-
Sharma, R., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 7(10), 3865-3876.
-
Al-Obaidi, A. M. J., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602.
-
Al-Ostath, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Current Pharmaceutical Design, 30(1), 1-1.
-
Iovino, M., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5172.
-
Das, B., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
-
ResearchGate. Phenylpiperazine derivatives had a wide range of efficacy and toxicity...
-
Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity.
-
PubChem. 1-(m-Tolyl)piperazine.
-
Chokhawala, K., & Stevens, L. (2023). Seventy Years of Antipsychotic Development: A Critical Review. Pharmaceuticals, 16(8), 1053.
-
Al-Ghorbani, M., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie, e2400108.
-
González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. ACS Chemical Neuroscience, 4(1), 38-52.
-
Marrazzo, G., et al. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals, 16(11), 1545.
-
ResearchGate. Olanzapine: Preclinical and Clinical Profiles of a Novel Antipsychotic Agent.
-
PubChem. 1-(m-Tolyl)piperazine dihydrochloride.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 1-(o-Tolyl)piperazine | CymitQuimica [cymitquimica.com]
- 14. 1-(m-Tolyl)piperazine | C11H16N2 | CID 83111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Seventy Years of Antipsychotic Development: A Critical Review [mdpi.com]
- 17. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(o-Tolyl)piperazine Hydrochloride in Neuropharmacology
Introduction: Situating 1-(o-Tolyl)piperazine Hydrochloride in Modern Neuroscience Research
This compound is a versatile arylpiperazine compound that holds a significant position in the landscape of neuropharmacology. While not a therapeutic agent in itself, it serves as a crucial chemical scaffold and an intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its utility is particularly pronounced in the development of novel drugs targeting neurological and psychiatric disorders, including anxiety and depression.[1][3] This guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in neuropharmacological research, offering insights for researchers, scientists, and professionals in drug development.
The core value of this compound lies in its structural motif—an aryl group linked to a piperazine ring. This configuration is a common feature in many centrally acting drugs due to its ability to interact with various neurotransmitter receptors and transporters.[2][3] Understanding the properties and potential interactions of this foundational molecule is therefore essential for the rational design of new chemical entities with desired pharmacological profiles.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. This information governs its solubility, stability, and handling procedures in a laboratory setting.
| Property | Value | Source |
| Synonyms | 1-(2-Methylphenyl)piperazine hydrochloride | [4] |
| CAS Number | 95356-15-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂·HCl | [1] |
| Molecular Weight | 212.72 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 240 °C | [1] |
| Solubility | Favorable solubility characteristics for formulation | [1] |
| Storage Conditions | Room Temperature | [1] |
Synthesis and Characterization: A Methodological Approach
The synthesis of this compound is a critical process for its application in research. While various methods for the synthesis of arylpiperazines exist, a common approach involves the nucleophilic substitution reaction between an activated aryl halide and piperazine. The following protocol is a representative method that can be adapted for the synthesis of 1-(o-Tolyl)piperazine and its subsequent conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 1-(o-Tolyl)piperazine and convert it to its hydrochloride salt for enhanced stability and solubility in aqueous media.
Materials:
-
1-Chloro-2-methylbenzene (o-chlorotoluene)
-
Piperazine (anhydrous)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Diethyl ether
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Buchwald-Hartwig Amination:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-chloro-2-methylbenzene (1 equivalent), piperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst (e.g., 0.01 equivalents of Pd₂(dba)₃), and a phosphine ligand (e.g., 0.015 equivalents of BINAP).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(o-Tolyl)piperazine by silica gel column chromatography.
-
-
Salt Formation:
-
Dissolve the purified 1-(o-Tolyl)piperazine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethanol.
-
Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise while stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic peaks for the tolyl and piperazine protons and carbons should be present and in the correct integration ratios.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To compare with the literature value as an indicator of purity.
Neuropharmacological Significance and Applications
This compound is a valuable tool in neuropharmacology, primarily due to the established activity of the arylpiperazine scaffold at key CNS targets. It is frequently employed in studies investigating the roles of serotonin and dopamine systems in various physiological and pathological processes.[3]
Mechanism of Action: Inferences from the Arylpiperazine Class
While a detailed receptor binding profile for this compound is not extensively documented in publicly available literature, the broader class of arylpiperazines is well-characterized. These compounds are known to interact with a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
-
Serotonin Receptors: Many arylpiperazines exhibit affinity for various serotonin (5-HT) receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. Depending on the specific substitutions on the aryl ring and the piperazine moiety, these compounds can act as agonists, partial agonists, or antagonists.
-
Dopamine Receptors: Arylpiperazines can also display affinity for dopamine receptors, particularly the D₂ subtype. This interaction is a key feature of many atypical antipsychotic drugs.
-
Monoamine Transporters: Some arylpiperazines can inhibit the reuptake of serotonin, dopamine, and norepinephrine by binding to their respective transporters (SERT, DAT, and NET).[5][6] This action increases the synaptic concentration of these neurotransmitters.
The neuropharmacological effects of this compound are likely mediated by a combination of these interactions. The specific affinity and functional activity at each target would need to be determined experimentally.
Experimental Workflow: In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound to elucidate its mechanism of action.
Caption: A streamlined workflow for the in vitro pharmacological profiling of a novel compound.
Experimental Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor (e.g., human serotonin receptor subtype 5-HT₁A).
Materials:
-
This compound
-
Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing h5-HT₁A)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT₁A ligand like serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either the vehicle (for total binding), the non-specific binding control, or a concentration of this compound.
-
Initiate the binding reaction by adding the diluted cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Applications and Behavioral Studies
To understand the physiological effects of this compound, in vivo studies in animal models are essential. These studies can reveal its pharmacokinetic profile and its impact on behavior.
Experimental Workflow: In Vivo Behavioral Assessment
The following diagram outlines a typical workflow for assessing the in vivo behavioral effects of a test compound.
Caption: A representative workflow for the in vivo characterization of a CNS-active compound.
Experimental Protocol: Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in rodents, which can indicate stimulant or sedative properties.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a suitable solvent)
-
Adult male or female mice or rats
-
Open field arena (a square or circular arena with walls to prevent escape)
-
Automated tracking system (e.g., video camera and software or infrared beam arrays)
-
Syringes and needles for administration (e.g., intraperitoneal, subcutaneous, or oral gavage)
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the housing facility for at least one week prior to the experiment.
-
On the day of testing, acclimate the animals to the testing room for at least 60 minutes.
-
-
Compound Administration:
-
Prepare the desired doses of this compound in the vehicle.
-
Administer the compound or vehicle to the animals via the chosen route of administration. A typical pretreatment time is 30 minutes for intraperitoneal injection.
-
-
Testing:
-
Place each animal individually into the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).
-
The automated tracking system will record various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Ambulatory time vs. resting time: To differentiate between general activity and sedation.
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Conclusion and Future Directions
This compound is a foundational molecule in the field of neuropharmacology, primarily serving as a versatile synthetic intermediate for the development of novel CNS-active agents.[1] Its arylpiperazine core suggests likely interactions with serotonergic and dopaminergic systems, making it a compound of interest for researchers exploring the pharmacology of these pathways.[3]
While comprehensive pharmacological data for this compound itself is not abundant in the public domain, the well-established methodologies for characterizing related arylpiperazines provide a clear roadmap for its investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating its receptor binding profile, functional activity, and in vivo behavioral effects.
Future research efforts should focus on a systematic characterization of this compound and its close analogs to build a comprehensive structure-activity relationship (SAR) profile. Such studies will not only enhance our understanding of the fundamental pharmacology of arylpiperazines but also facilitate the rational design of more selective and efficacious drugs for the treatment of a wide range of neurological and psychiatric disorders.
References
-
Chem-Impex. This compound. [Link]
-
PubChem. This compound. [Link]
- Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164.
- Severinsen, K., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(9), 673-681.
- Duan, L., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 321(1), 144-154.
- Gleason, S. D., et al. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1073-1081.
- Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(9), 673–681.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Discovery of Novel Bioactive Molecules from 1-(o-Tolyl)piperazine
Audience: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Abstract
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous clinically successful central nervous system (CNS) agents.[1][2] This guide focuses on 1-(o-tolyl)piperazine, a specific and potent starting scaffold, detailing a strategic, end-to-end workflow for the discovery and initial validation of novel bioactive derivatives.[3][4] We will move beyond theoretical concepts to provide actionable, field-proven methodologies. This document outlines the rationale for scaffold selection, synthetic strategies for library generation, robust high-throughput screening protocols, the critical hit-to-lead optimization phase, and foundational in vitro ADMET profiling. Each section is designed to provide the technical depth and causal reasoning necessary for researchers to initiate or refine their own discovery programs.
The Strategic Imperative: Why 1-(o-Tolyl)piperazine?
The selection of a starting scaffold is the most critical decision in a discovery campaign. The 1-arylpiperazine motif is considered a "privileged scaffold" because its structural and physicochemical properties allow it to bind to multiple, diverse biological targets, particularly aminergic G-protein-coupled receptors (GPCRs).[2]
Key Advantages:
-
Proven Bioactivity: Arylpiperazines are integral to drugs targeting serotonin and dopamine receptors, with applications as antipsychotics, anxiolytics, and antidepressants.[5][6]
-
Synthetic Tractability: The piperazine core offers two distinct nitrogen atoms that can be selectively functionalized, allowing for the systematic and modular synthesis of large, diverse chemical libraries.[7][8][9]
-
Favorable Physicochemical Properties: The scaffold generally imparts good "drug-like" properties, including aqueous solubility and the potential to cross the blood-brain barrier, which is crucial for CNS-targeted agents.[5]
The choice of the ortho-tolyl substitution is a deliberate one. The methyl group at the ortho position introduces a subtle steric hindrance that can significantly influence the conformation of the molecule. This fixed orientation can lock the derivative into a more bioactive conformation, potentially increasing potency and selectivity for the target receptor compared to its unsubstituted phenyl or other isomeric counterparts.
The Discovery Engine: A Workflow for Novel Bioactive Molecule Generation
The path from a starting scaffold to a validated lead candidate is a systematic process of design, synthesis, and testing. This workflow emphasizes iterative cycles of improvement, where data from each stage informs the next.
Caption: High-level workflow for bioactive molecule discovery.
Analogue Generation: Synthetic Strategies and Protocols
The goal is to create a library of diverse analogues by modifying the N4 position of the 1-(o-tolyl)piperazine core. Two robust and versatile methods are N-acylation and reductive amination.
Rationale for Synthetic Choice
-
N-Acylation: Forms a stable amide bond. This is an excellent method for exploring the effects of adding various carbonyl-containing groups. The resulting amides are typically neutral and can act as hydrogen bond acceptors, which is often crucial for receptor binding.
-
Reductive Amination: Creates an amine linkage to an alkyl group. This method is ideal for introducing flexibility and basicity. The resulting secondary or tertiary amines are often protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., Aspartate) in a receptor's binding pocket.
Protocol: Parallel Synthesis via Reductive Amination
This protocol is designed for a 96-well plate format to efficiently generate a library of analogues.
Objective: To couple a library of 96 different aldehydes to the 1-(o-tolyl)piperazine core.
Materials:
-
1-(o-Tolyl)piperazine hydrochloride (starting material)[10][11]
-
A library of 96 diverse aldehydes (in a 96-well plate)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
96-well reaction block with magnetic stirring
Procedure:
-
Preparation of Piperazine Stock: Prepare a 0.2 M solution of 1-(o-tolyl)piperazine in DCE. Add 1.1 equivalents of TEA to neutralize the hydrochloride salt and free the base.
-
Aldehyde Plate: In a 96-well plate, add 1.0 equivalent of each unique aldehyde to its respective well.
-
Piperazine Addition: Dispense the 1-(o-tolyl)piperazine stock solution (1.2 equivalents) to each well of the aldehyde plate.
-
Imine Formation: Seal the plate and allow it to stir at room temperature for 1 hour. This allows for the formation of the intermediate iminium ion.
-
Causality Insight: This pre-incubation step is critical. Attempting to add the reducing agent immediately can lead to the reduction of the starting aldehyde, reducing the yield of the desired product.
-
-
Reduction: Prepare a slurry of STAB (1.5 equivalents) in DCE. Quickly dispense the slurry to each well.
-
Expertise Note: STAB is chosen because it is a mild and selective reducing agent that is tolerant of most functional groups and does not reduce the aldehydes on its own under these conditions.
-
-
Reaction: Seal the plate and stir vigorously at room temperature overnight (16-18 hours).
-
Work-up & Purification:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to each well.
-
Extract the organic layer using a liquid-handling robot.
-
Purify the products using high-throughput mass-directed preparative HPLC.
-
-
Quality Control: Analyze each purified compound by LC-MS to confirm identity and purity (>95%).
High-Throughput Screening (HTS) and Hit Identification
With a chemical library in hand, the next step is to screen it against a biological target to identify "hits"—compounds that exhibit the desired activity. G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) or dopamine (D2) receptors, are common targets for arylpiperazines.[5][6][12]
Assay Choice: Rationale for a FLIPR Calcium Flux Assay
For GPCRs that signal through the Gq pathway (e.g., the 5-HT2A receptor), agonist binding leads to an increase in intracellular calcium ([Ca²⁺]i). A fluorescent imaging plate reader (FLIPR) assay is a robust, high-throughput method to measure this change.
-
Trustworthiness: The assay is highly reproducible and provides a direct functional readout of receptor activation.
-
Efficiency: It allows for the rapid screening of thousands of compounds in a single run.
-
Self-Validation: The protocol incorporates positive and negative controls in every plate to ensure data integrity.
HTS Workflow Diagram
Caption: Workflow for a cell-based calcium flux HTS assay.
Protocol: 384-Well Calcium Flux Antagonist Assay
Objective: To identify compounds that inhibit the 5-HT2A receptor activation induced by a known agonist (serotonin).
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay buffer (HBSS with 20 mM HEPES).
-
Fluo-4 NW Calcium Assay Kit.
-
Serotonin (positive agonist control).
-
Ketanserin (positive antagonist control).
-
384-well black-walled, clear-bottom assay plates.
Procedure:
-
Cell Plating: Plate the 5-HT2A expressing cells in 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Compound Plate Preparation: Prepare a 384-well plate containing the synthesized library compounds, positive controls (Ketanserin), and negative controls (DMSO vehicle). The final assay concentration will be 10 µM.
-
Dye Loading: Remove the cell culture medium and add the Fluo-4 dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Causality Insight: This incubation allows the cell-permeant dye to enter the cells, where intracellular esterases cleave it into its active, calcium-sensitive fluorescent form.
-
-
Compound Addition: Transfer the compounds from the compound plate to the cell plate using a liquid handler. Incubate for 15 minutes. This pre-incubation allows any potential antagonists to bind to the receptor.
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Initiate reading to establish a baseline fluorescence.
-
The instrument automatically adds an EC₈₀ concentration of serotonin to all wells.
-
Expertise Note: An EC₈₀ concentration is used instead of EC₅₀ to ensure a robust signal that is still sensitive to inhibition by an antagonist.
-
-
Continue reading fluorescence for 2-3 minutes to capture the full calcium response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each well relative to the DMSO (0% inhibition) and Ketanserin (100% inhibition) controls.
-
Flag compounds showing >50% inhibition at 10 µM as primary "hits" for further confirmation.
-
The Hit-to-Lead Journey: Optimizing for Potency and Selectivity
A "hit" is not a drug. The hit-to-lead (H2L) process refines these initial active compounds into "leads" with improved properties.[13][14][15] This is achieved through systematic Structure-Activity Relationship (SAR) studies.
Structure-Activity Relationship (SAR) Table
After confirming the primary hits, a focused set of new analogues is synthesized to explore the SAR. The goal is to understand how small changes in chemical structure affect biological activity.
| Compound ID | R-Group (Modification at N4) | IC₅₀ (nM) vs 5-HT2A | Selectivity vs D₂ Receptor (Fold) |
| Hit-001 | -CH₂-Cyclohexyl | 850 | 5 |
| Lead-01a | -CH₂-(4-Fluorophenyl) | 120 | 20 |
| Lead-01b | -CH₂-(2-Chlorophenyl) | 75 | 55 |
| Lead-01c | -C(O)-(4-Fluorophenyl) | 250 | 15 |
| Lead-01d | -CH₂-(4-Methoxyphenyl) | 600 | 8 |
Interpretation of SAR Data:
-
Aromatic is better than Aliphatic: Replacing the cyclohexyl group (Hit-001) with a phenyl ring (Lead-01a) significantly improves potency.
-
Electronic Effects: Adding an electron-withdrawing group (Cl in Lead-01b) further enhances potency and selectivity compared to the fluoro group (Lead-01a). An electron-donating group (methoxy in Lead-01d) is detrimental.
-
Linker Matters: An amide linker (Lead-01c) is less favorable than the amine linker for this target.
This data-driven approach allows the team to focus synthetic efforts on the most promising chemical space—in this case, analogues with electron-deficient aromatic rings attached via an amine linker.
Foundational ADMET Profiling: Predicting In Vivo Success
A potent molecule is useless if it cannot reach its target in the body. Early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is essential to de-risk candidates before expensive in vivo studies.[16][17][18][19][20]
Key In Vitro ADMET Assays
| Property | Assay | Rationale & Desired Outcome |
| Solubility | Kinetic Solubility Assay | Measures how well the compound dissolves in buffer. Poor solubility can lead to poor absorption and inaccurate assay results. Goal: >50 µM. |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive diffusion across the gut wall. This is a primary indicator of potential oral bioavailability. Goal: High Permeability. [16] |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures how quickly the compound is broken down by metabolic enzymes (e.g., Cytochrome P450s). Rapid metabolism leads to a short duration of action. Goal: Half-life (t½) > 30 min. [17] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is free to interact with the target. Goal: Unbound fraction >1%. |
| hERG Liability | IonWorks Patch Clamp | Screens for off-target activity at the hERG potassium channel, which can lead to cardiac toxicity. Goal: IC₅₀ > 10 µM. [6] |
By integrating potency, selectivity, and ADMET data, researchers can make informed decisions, prioritizing lead candidates that have the highest probability of success in preclinical and clinical development.
References
-
Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed. Available at: [Link]
-
Hit-to-lead and lead optimization binding free energy calculations for G protein-coupled receptors. National Institutes of Health (NIH). Available at: [Link]
-
High-throughput lead finding and optimisation for GPCR targets. PubMed. Available at: [Link]
-
In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. Available at: [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. Available at: [Link]
-
ADME Assays & Metabolite Profiling and Identification Services. IQVIA Laboratories. Available at: [Link]
-
ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]
-
Representative arylpiperazine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. IJPRS. Available at: [Link]
-
Hit-to-lead optimization, pharmacological characterization and... ResearchGate. Available at: [Link]
-
Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. Available at: [Link]
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hit-to-lead and lead optimization binding free energy calculations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput lead finding and optimisation for GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. researchgate.net [researchgate.net]
- 19. selvita.com [selvita.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Technical Guide to the Exploration of 1-(o-Tolyl)piperazine Hydrochloride in Alzheimer's Disease Research
Abstract
Alzheimer's disease (AD) presents a multifaceted challenge to modern medicine, necessitating the exploration of novel chemical scaffolds that can modulate key pathological pathways. The arylpiperazine moiety has emerged as a versatile pharmacophore in the development of centrally acting agents, demonstrating affinity for a range of receptors implicated in AD neurobiology.[1] This technical guide provides an in-depth examination of 1-(o-Tolyl)piperazine hydrochloride as a foundational scaffold for the synthesis of potential AD therapeutics. We will delve into its chemical properties, rationale for its selection, and detailed methodologies for the synthesis of derivatives and their subsequent evaluation in preclinical Alzheimer's models. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for neurodegenerative diseases.
Introduction: The Rationale for 1-(o-Tolyl)piperazine in Alzheimer's Disease Drug Discovery
The complexity of Alzheimer's disease, characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, synaptic dysfunction, and neuroinflammation, demands therapeutic strategies that can address multiple facets of the disease.[2] The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with various receptors in the central nervous system (CNS).[3][4][5] Specifically, arylpiperazine derivatives have shown promise as ligands for serotonin and sigma receptors, both of which are increasingly recognized as viable targets in AD research.[1][6]
While this compound itself is primarily recognized as a versatile intermediate in the synthesis of bioactive molecules, its structural features provide a compelling starting point for the design of novel AD drug candidates.[3][4][5] The tolyl group offers a lipophilic anchor for potential interactions with receptor binding pockets, and the piperazine nitrogen atoms provide sites for chemical modification to fine-tune pharmacological properties and introduce additional functionalities. A notable example is the derivative N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide , which has been identified as a compound of interest in Alzheimer's disease research.[1]
This guide will provide a comprehensive framework for researchers to leverage the 1-(o-Tolyl)piperazine scaffold, from the synthesis of derivatives to their rigorous preclinical evaluation.
The Core Scaffold: this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂ | [7] |
| Molecular Weight | 212.72 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 44 - 48 °C (for free base) | [8] |
| Boiling Point | 161 °C @ 10 mmHg (for free base) | [8] |
| CAS Number | 95356-15-3 (for hydrochloride) | [7] |
Rationale for Derivatization:
The primary value of this compound in AD research lies in its potential as a building block for more complex molecules with tailored biological activities. The N-H group of the piperazine ring is a key site for derivatization, allowing for the introduction of various side chains to modulate receptor affinity, selectivity, and pharmacokinetic properties.
Synthesis of 1-(o-Tolyl)piperazine Derivatives: A Step-by-Step Protocol
The synthesis of N-arylpiperazine derivatives often involves the alkylation of the piperazine nitrogen with a suitable electrophile. Below is a representative protocol for the synthesis of an N-substituted acetamide derivative, based on established methodologies for similar compounds.[9][10]
Objective: To synthesize N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide.
Materials:
-
1-(o-Tolyl)piperazine
-
2-Chloro-N-(4-fluorophenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetone (dry)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(o-Tolyl)piperazine (1 equivalent) in dry acetone.
-
Addition of Reagents: To the stirred solution, add 2-Chloro-N-(4-fluorophenyl)acetamide (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60°C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide.
Diagram of Synthetic Workflow:
Caption: Synthetic scheme for N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide.
In Vitro Evaluation: Assessing Therapeutic Potential
A crucial step in the evaluation of novel compounds for Alzheimer's disease is the characterization of their effects on key pathological markers in vitro. This section outlines protocols for assessing the binding of 1-(o-Tolyl)piperazine derivatives to relevant receptors and their impact on amyloid-beta aggregation.
Receptor Binding Assays
Given the prevalence of arylpiperazines as ligands for serotonin and sigma receptors, determining the binding affinity of novel derivatives for these targets is essential.
Objective: To determine the binding affinity (Ki) of a test compound for serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇) and sigma (σ₁, σ₂) receptors.
Principle: Radioligand binding assays are used to measure the affinity of a ligand for a receptor. A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., brain tissue homogenate) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Generalized Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Prepare membrane homogenates from appropriate tissues (e.g., rat brain regions known to express the target receptors).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, [³H]-(+)-pentazocine for σ₁ receptors) and a range of concentrations of the test compound.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Diagram of Receptor Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Amyloid-Beta Aggregation Assay
Inhibition of amyloid-beta aggregation is a primary therapeutic strategy for Alzheimer's disease. The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
Objective: To assess the ability of a test compound to inhibit the aggregation of Aβ peptides.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time can be used to monitor the kinetics of fibril formation.
Protocol for ThT Assay:
-
Aβ Preparation: Prepare a stock solution of synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain a monomeric film. Reconstitute the peptide in a low-salt buffer to the desired concentration.
-
Assay Setup: In a 96-well black plate with a clear bottom, add the Aβ₁₋₄₂ solution, Thioflavin T, and the test compound at various concentrations. Include control wells with Aβ₁₋₄₂ and ThT alone.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of the test compound. Compare the aggregation curves of the treated samples to the control to determine the extent of inhibition.
Diagram of Aβ Aggregation and Inhibition:
Caption: Potential points of intervention for a test compound in the Aβ aggregation cascade.
In Vivo Evaluation: Assessing Cognitive Efficacy in Animal Models
Promising compounds from in vitro studies should be advanced to in vivo models of Alzheimer's disease to assess their effects on cognitive function. The Morris water maze is a widely used behavioral test to evaluate spatial learning and memory in rodents.
Objective: To evaluate the effect of a test compound on spatial learning and memory deficits in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1).
Principle: The Morris water maze task requires a mouse to learn the location of a hidden platform in a circular pool of opaque water, using spatial cues around the room. Improved performance over several trials indicates successful spatial learning and memory.
Protocol for Morris Water Maze:
-
Apparatus: A large circular pool filled with opaque water (e.g., by adding non-toxic white paint or milk powder) at a controlled temperature. A small platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acclimation: Acclimate the mice to the testing room and handling for several days before the experiment.
-
Training Phase (Acquisition):
-
Place the mouse into the pool at one of four randomized starting positions, facing the wall.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for a short period (e.g., 15 seconds). If it fails to find the platform, gently guide it to the platform.
-
Repeat this for several trials per day over several consecutive days.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
On the day after the final training session, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies, path lengths, and probe trial performance between the vehicle-treated and compound-treated transgenic mice, as well as with wild-type control mice.
Diagram of Morris Water Maze Experimental Design:
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lmc.uab.cat [lmc.uab.cat]
- 7. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Protocol for the Preparation of 1-(o-Tolyl)piperazine Hydrochloride Solutions for In Vitro Assays
Abstract
This document provides a comprehensive guide for the solubilization and handling of 1-(o-Tolyl)piperazine hydrochloride for use in a wide range of in vitro biological assays. 1-(o-Tolyl)piperazine is a critical structural motif and intermediate used in the synthesis of pharmacologically active compounds, particularly those targeting neurological pathways.[1][2] Its utility in neuropharmacology research, including the study of neurotransmitter systems like serotonin and dopamine, necessitates reliable and reproducible methods for its preparation.[1][3] This protocol details the compound's key physicochemical properties, provides validated, step-by-step procedures for dissolution in common laboratory solvents, and offers expert guidance on solution storage, stability, and quality control to ensure the integrity of experimental results.
Compound Profile and Strategic Considerations
Before proceeding to the bench, a thorough understanding of the compound's properties is essential for designing a robust experimental plan.
Physicochemical and Safety Data
This compound is typically supplied as a white to off-white crystalline powder.[1][4] Its hydrochloride salt form generally enhances its stability and potential for solubility in aqueous media compared to its free base. Key properties are summarized below.
| Property | Value | Source(s) |
| Synonyms | 1-(2-Methylphenyl)piperazine hydrochloride | [5][6] |
| Molecular Formula | C₁₁H₁₆N₂·HCl | [1] |
| Molecular Weight | 212.72 g/mol | [1][6][] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 240 °C | [1][4][5] |
| Stability | Stable under normal conditions; Hygroscopic | [8][9] |
| Storage | Store at Room Temperature; Keep in a desiccator | [1][4] |
Critical Safety & Handling Precautions
As a matter of laboratory best practice, researchers must consult the latest Safety Data Sheet (SDS) provided by the supplier. This compound is classified as a hazardous substance.
-
Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[8]
-
Irritation: It is known to cause serious skin and eye irritation, as well as potential respiratory irritation.[6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][8]
-
Hygroscopic Nature: The compound readily absorbs moisture from the air.[8] This can affect the accuracy of weighing and the stability of the solid. It is imperative to handle the solid material quickly, minimize its exposure to the atmosphere, and store it in a tightly sealed container, preferably within a desiccator.
Rationale for Solvent Selection
The choice of solvent is the most critical decision in preparing a compound for biological testing. The goal is to create a high-concentration, stable primary stock solution that can be accurately diluted into the aqueous environment of the assay buffer or cell culture medium without precipitation or loss of activity.
-
Dimethyl Sulfoxide (DMSO): DMSO is the preferred solvent for creating high-concentration stock solutions of many organic molecules. Its strong solvating power is ideal for ensuring complete dissolution. While a structurally similar compound, 1-(2,3-Dichlorophenyl)piperazine hydrochloride, is known to be soluble in DMSO[9], it is crucial to note that DMSO can exert biological effects on its own. Therefore, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.1% v/v) and a vehicle control (assay medium with the same final concentration of DMSO) must always be included in the experimental design.
-
Sterile Water or PBS: As a hydrochloride salt, the compound is anticipated to have good solubility in water. Piperazine dihydrochloride, a related parent salt, is freely soluble in water.[10][11] Using an aqueous solvent eliminates the potential for vehicle-related artifacts. However, the maximum achievable concentration may be lower than in DMSO. This is often the best choice when the required final assay concentrations are low and can be achieved through direct dissolution.
-
Ethanol: While some piperazine salts show solubility in ethanol[10], ethanol can be more volatile and may have more pronounced effects on cell viability and enzyme kinetics than DMSO at similar concentrations. It is generally considered a secondary choice unless specifically required by the experimental setup.
Experimental Protocols: Preparation of Stock Solutions
The following protocols provide step-by-step instructions for preparing a 100 mM primary stock solution. Calculations should be adjusted based on the desired final concentration.
Protocol A: Dissolution in DMSO (Recommended for High Concentration)
This protocol is ideal for generating a concentrated stock for long-term storage and use across multiple experiments.
-
Pre-Weighing Preparation: Bring the container of this compound to room temperature inside a desiccator before opening to prevent water condensation on the hygroscopic solid.
-
Weighing: On a calibrated analytical balance, accurately weigh out the desired mass of the compound into a sterile, conical-bottom microcentrifuge tube or glass vial.
-
Calculation Example for 1 mL of 100 mM Stock:
-
Mass (mg) = 100 mmol/L × 1 mL × (1 L / 1000 mL) × 212.72 g/mol × (1000 mg / 1 g) = 21.27 mg
-
-
-
Solvent Addition: Add a portion (e.g., 800 µL) of high-purity, sterile-filtered DMSO to the vial.
-
Facilitating Dissolution:
-
Vortex: Cap the vial tightly and vortex for 30-60 seconds. This provides mechanical agitation to break up the solid.
-
Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create cavitation bubbles that efficiently break apart aggregates.
-
Gentle Warming (Optional): The vial may be warmed gently to 37°C in a water bath to increase solubility, as is common for many salts.[10] Avoid excessive heat.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, resulting in a clear and colorless solution, add DMSO to reach the final desired volume (e.g., 1 mL). Mix thoroughly by inverting the vial several times.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol B: Dissolution in Sterile Water
This protocol is suitable when the final assay concentrations are low and a DMSO-free solution is desired.
-
Weighing: Follow steps 1 and 2 from Protocol A.
-
Solvent Addition: Add a portion (e.g., 800 µL) of sterile, nuclease-free water (or a buffer like PBS, pH 7.4) to the vial.
-
Facilitating Dissolution: Follow step 4 from Protocol A. Complete dissolution in water may require more vigorous or prolonged sonication compared to DMSO.
-
Final Volume Adjustment: Once a clear solution is obtained, adjust to the final volume with the aqueous solvent.
-
Sterilization & Storage: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container. This is critical for cell-based assays to prevent microbial contamination. Store aliquots at -20°C. Aqueous solutions may be less stable long-term than DMSO stocks.
Preparation of Working Solutions for Assays
Never add the high-concentration primary stock directly to your assay plate. This can cause localized precipitation and inaccurate concentrations. The correct procedure involves serial dilutions.
Figure 1: A generalized workflow for the preparation of this compound stock and its subsequent serial dilution for use in in vitro assays.
-
Thaw: Thaw a single aliquot of the primary stock solution (e.g., 100 mM in DMSO) and bring it to room temperature.
-
Intermediate Dilution: Prepare an intermediate stock solution by diluting the primary stock into your final assay buffer or cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 100 mM primary stock 1:100 (e.g., 10 µL of stock into 990 µL of medium).
-
Serial Dilutions: Use the intermediate stock to perform serial dilutions to achieve the desired range of final concentrations for your dose-response curve.
-
Vehicle Control: Crucially, prepare a vehicle control containing the highest concentration of the solvent (e.g., DMSO) used in the treatment wells. This allows for the differentiation between the compound's effect and any solvent-induced artifacts.
Biological Context: A Modulator of Neurotransmitter Systems
1-(o-Tolyl)piperazine and its derivatives are frequently investigated for their effects on monoaminergic systems.[1][3] The piperazine moiety is a common scaffold in compounds that interact with serotonin (5-HT) and dopamine (DA) receptors, making it a valuable tool for neuropharmacological research and a building block for drugs targeting depression and anxiety.[2][3] In vitro assays may include receptor binding studies, functional assays in cell lines expressing specific receptors, or enzyme inhibition assays (e.g., against monoamine oxidase).[12][13]
Figure 2: A conceptual diagram illustrating the modulatory role of piperazine-containing compounds on neurotransmitter signaling pathways, a common application for in vitro studies.
References
- Fisher Scientific. (2025). Safety Data Sheet: 1-(o-Tolyl)piperazine dihydrochloride. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElnnmxomWSbB7YPb6PdtMq6cEekd8d1O3rzeCcuHlLC9XFBByR4lEGrTNEx038aFfgQitzbwZHxxh2xaD-t-GVywDorraaEVYLhWQ5S7bLKMEGgXtAZw7R2Enn9NbIhbsixuwaoXbmnVGXok8kMUKq_N4_t2z7vOlcvh3NdIY5umEyvNqy0PovoQNExK8_52hQlSzgQQ0Yd6bagYO4JH79pEnKmZPyUUbDeGnnszqQktgI8_xTTNlmu1Froe6fG2uFaXEoRAEVGia25CP2q_2ywxPTV7g-WT3KpSU=]
- Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4P9igmnW4Q9OCLVHWlGu05XNLqJW8hazhh11VZOIE8LwLN6TR6lqfn3yoH0DAXu6ocH23NXjZz1Hic8E9o1FbQZOMix2cAIZWgWsp1PDF2Qo879YjhvpFhYX_bjHS4z9CoIM=]
- LabSolutions. (n.d.). This compound. Retrieved from LabSolutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCGqjWlh6cEKczIWwjFZWp8BnRkRvFwrtm8fRgcg4Hw2aiyUTnokSerGyaT6kMCZxEbzMvBla4fnyieIQhYUz9pBSNYAFz-62qbzJ3Q_hlqAXMXmal6kDcVzeJYS9tdWVI26HXxVVNsaJnbrx_5AirEwJ5dXquy08=]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGauLjilIjqmzXl4hlDjRkqBQcq16zONboM_RuULcjNKZf4Oo9w-i5EpCGUmFSlOEk8xcnJV-RkH-e_Prgls2R325z-M5Xwp4Od6zHjLbM61t29TCNhsevl64OepFpikicFTpVu778zcs0EJPcg-QofixCrB7rh6OiB3y4Sd5zGcug728WLkVb8]
- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5J3yjVfvnU-SNxLnUknNLgNOxw4GrN2XUt_S9twL3og3IIdZxOxSiXtF-ayyPHPQdiV7sFUafbT3t89c2Q8n_Y7K-a6tEtcXOSVhG8M8qOe8cp5KH5zv2GrrtdGA6DqIKBYPhKjp3w9BpvXKjSFu1Dz-t4vDYsLa8Rp5T4a3qwrH5aUxEttPEHcE=]
- Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtxNOllrnka5i4iQEXNWzfh4MoZ4L0VvkCn2bmfGpy5zY2K26TLSKtSWIkSbQcmeCB76_Ehuid3y_4SiFvM4Krt4rEmS-WiDIeI6fl638-JGKmrmZeoUYDFaM7SM3VaAraqU=]
- LookChem. (n.d.). Cas 119532-26-2, 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHPTUmszeYvUbwvqq8GQmOIpTXAoLlXCIB6DacrYR1NI27kmQ3oJpjUD-BIhVoNBtUBtdrpRspQFGdi7E24F1csUrVC54Jqx7_JGpG8GeBb41M0-1r5M17QnOKEPtGnztF8J8m3Rnb32s=]
- Fisher Scientific. (2018). Safety Data Sheet: Piperazine. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt3MLY_wIycxv2-asHM5r2N6LXnj3CEdSDeBH4FJHnoMb5y7pXLeKagyBFFE_4lU5Yi3xb8MFQjpUzgSZ0fimOttm5Ux2XnVs3SZgyWvuyrVw9-2S9TjvXIAD4sq9seesmUDG2PvdiRlddDeNNuvqaeblbvnWyQZ_UfEhlAvo4W7WqhzG9Djpuj-_tnmnhZw==]
- Chem-Impex. (n.d.). 1-(o-tolil)piperazina. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiNj-Th5swUCwmwuMx2EpKdsjPRMPrIv-Cwa2gSJKDlUcfGJgvtnrN54azPGRVTtvxE1QlRbFC9YvsZ3Hh6Uehwj6-tA8kA7EFydKpyJp9ouSU7FMMHNEGI45vX50Ck8KEMKrlJbA=]
- ChemicalBook. (2025). This compound. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLCNz_BYPxa3zkyIe0TuRNVBhLljLon4EBRIRdXgZL3pxfU1lqozu2Dqzz4X6aUxu20Pw0DgeE1tTEGOq6zm-CJg1J-OpgCPus-jZIIif7waYxpL28MsMJ8XnKigHJwDBlTrewhRbzXd6Bqcva3a8SxbFjRUGbb79d22mA0MXWyA==]
- Tokyo Chemical Industry. (n.d.). 1-(o-Tolyl)piperazine. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqK2Kuh1UN3oytr5PBENBb_Vff9f5vqc56Rsz4Gg9-RY5Amm1puQsXcNLJY1E_7FCW8RZTA7sW_vZJ9LydL1T8Vw1EGlHtz6_c1z8HakyodUyBVZqTsUGevVZFEER9K1YrXcRKeA==]
- Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLe9XOZJ1b-07CmEG89IydDxTSPuNSsPIl7Nd8TMsuY-G9YgLd9P8wcsYTyYwtUGwiAOzNWn43yZbuJ8ivHPWCio5SGXenBwz_hvQo0Xvpso3YtGpilTLShaS7XZBfL63IpJ7xKCmrvZIKkvVv2G1tEYwI95ziSg==]
- Fisher Scientific. (n.d.). 1-(o-Tolyl)piperazine 98.0+%, TCI America™. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES6v9n-_d-mOXVUw3rGFiUrIKzQ9YI1q9aUsYf3eM13MagPe6ENeAXQVPmtdgT35Qt36Y3nFiSJEj6dgKqZO8foQ_Z0YWekPy4pNkX0LyNOGJrgXOnqchVnYpy7bR4GLVGvNk31rUBfJldEpYFuJbb6NqTMIHK2HclEC4_FRob1ZcE7fmpkAPSN5OeLGGH]
- Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGflkrn7qjhbnE42M0vfmhtEMYgHNIgscllzLtj1TkT_OOw1BHkeE5TJR-vrWrTqLPyaeqeCNO63R89l23VhrEOxvV1yyPmz6lTYHGD59YoxSFPpWHIVj5B2pr8bLMabIyZJStEO2XJi_ZWignOdfoEugp6slTnW3JvwHqTr6XORFuUbLEiKAe38fZJzpANXOMVsUvVrNRkZMnVGJusXl0=]
- Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8CbVldlfFCPBIXOpGchFBTP4mY8UEfFXFJEC2tmVE2W8o7q45QtgdnQKeaDBof3vQ8XlxfVVyiz38PT8Fb82NJn9c3OhgZZOGxDbXFa_558nCBE95MLzmfj_DAOvIyPkyf5o=]
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from PubChem. [https://vertexaisearch.cloud.google.
- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride. Retrieved from G. Amphray Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYFmUFf1cNf9zwMprZxvk0FiqJ-UkCZRNvOOFlTr6_6vjy4pJIDCEvHiA1acO8i5vVsV25QgprCOC9iKDK4ZnAMd4caL2bIbOM5sVGSaszWPpcVeltgyBeP-EfhbYuAYuFZsOyXjeahu4mKEd4f3z3mHuN3c=]
- BOC Sciences. (n.d.). This compound. Retrieved from BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd1xM9PIqIvNzewtgBxYULGktQKEfqtBMRp6oZ9B32ctLXgiUVVdbANvj_8hR__ot8JL37rdUB9PlG6_ODNMNNatj7-4e-qy0Vq9ekREZgHkjXyLnY7ubULkiAeg5rs7l87vZJ9Xd7rVuH-v3Qr1Wg5oO5ttvOpN9ad6IR_4GdMP3Ro_oSuzQ07A_w-gasXPb-xuqNtxqJ2GcYYxcWZk-slg==]
- Ucar, G. et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4342. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxnwOSOp9y956Y5s2sKqSzXm8LBHS1fReZaaG0bsjV1D6x0VomnZbKRa5AiYAbg3kFBGoPTxBqDe8akUWVKN95BoWCxRrW1aXHqBGtzW6ZEOpRF5mb_l4676-A6plF2e01QJFs]
- Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSWitW6xzc_Ns74NmQGjnBPN29HpawRxTfbnyBlzM1E9UHqJ8ZeFs6l8Zvx4GPKPp-r_1E_wc3Jnj43D1_M95faspgkMJdp3Lc-8hblmf0GYJSgB3DxKawfUMGQpkdoPYvE4mj_8-iDbORA==]
- Journal of the Iranian Chemical Society. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19, 2739–2748. [https://vertexaisearch.cloud.google.
- Uslu, H. et al. (2021). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Bioorganic Chemistry, 117, 105430. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLD1wbFz4YGmiEbMK6X5R3eG9hN4NNJEbXuap_Pmgh5-vkN3O2cd1dWrZpqbU-0HQo9WJ_r2tG3znpVTssKQh5NL_ptLoiDqFqNM8LpRp96Z34i37aORAFRfph-MD-7f56WZpX]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 95356-15-3 [amp.chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride | lookchem [lookchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. amphray.com [amphray.com]
- 12. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Analysis of 1-(o-Tolyl)piperazine Hydrochloride
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities for 1-(o-Tolyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method is developed based on reverse-phase chromatography, providing high resolution and sensitivity. The protocol herein is established and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and drug development applications.[2][3][4][5]
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure the quality of this starting material.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[6] This document provides a comprehensive guide to a specific, validated HPLC method for this compound, including the rationale for method development and a detailed validation protocol.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂ | [7][8] |
| Molecular Weight | 212.72 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | [1][10] |
| Melting Point | Approximately 240 °C | [1][9][10] |
| Solubility | Favorable solubility characteristics, soluble in water | [1][11] |
The presence of an aromatic ring in the structure of 1-(o-Tolyl)piperazine suggests strong UV absorbance, making UV detection a suitable choice for this method. Its solubility in aqueous solutions makes it amenable to reverse-phase HPLC conditions.
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An Alliance e2695 separations module equipped with a 2998 photodiode array (PDA) UV detector, or equivalent.[12]
-
Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Chromatographic Conditions
The following optimized chromatographic conditions were established to achieve a robust and reliable separation.
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 50 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Rationale for Method Development
The chosen HPLC method parameters are based on the physicochemical properties of this compound and established chromatographic principles to ensure a robust and reliable separation.
-
Stationary Phase: A C18 column was selected as it is a versatile, non-polar stationary phase suitable for the retention of aromatic compounds like 1-(o-Tolyl)piperazine.
-
Mobile Phase: A phosphate buffer was chosen to maintain a consistent pH and improve peak shape. A pH of 3.0 ensures that the piperazine nitrogens are protonated, leading to consistent retention behavior. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities and to achieve a reasonable run time.
-
Detection Wavelength: The detection wavelength of 239 nm was selected based on the UV spectrum of this compound, which shows a significant absorbance at this wavelength, providing good sensitivity for both the main component and potential impurities.[13]
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline.[2][3][4][5] The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and the blank. Peak purity should be confirmed using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the range of 50% to 150% of the nominal concentration. |
| Accuracy | The mean recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0% for six replicate injections and for analyses performed on different days by different analysts. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Workflow and Diagrams
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
The logical relationship for method validation according to ICH guidelines is illustrated below.
Caption: ICH Q2(R1) Method Validation Parameters.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the purity analysis of this compound. The method has been developed and validated based on established scientific principles and regulatory guidelines, making it suitable for routine use in a quality control environment. The detailed protocol and validation data provide a comprehensive resource for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
PubChem. This compound. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
LabSolutions. This compound. [Link]
-
SIELC Technologies. Separation of 1-(4-Chloro-o-tolyl)piperazine on Newcrom R1 HPLC column. [Link]
-
Journal of Pharmacy Research. A Review on Analytical Methods for Piperazine Determination. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 95356-15-3 [chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound | 95356-15-3 [amp.chemicalbook.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. jocpr.com [jocpr.com]
- 13. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Receptor Binding Assays Using 1-(o-Tolyl)piperazine Hydrochloride
Introduction: The Significance of 1-(o-Tolyl)piperazine in Neuropharmacology
1-(o-Tolyl)piperazine (oTP) is a versatile chemical compound recognized for its utility in pharmaceutical research, particularly in neuropharmacology.[1][2] As a substituted piperazine derivative, it serves as a crucial structural motif and intermediate in the synthesis of various psychoactive drugs.[3] Its primary pharmacological interest lies in its interaction with aminergic G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2][4] Understanding the binding characteristics of oTP and its derivatives to these receptors is fundamental for the development of novel therapeutics for a range of psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.[3][5]
Radioligand binding assays are a cornerstone technique in pharmacology, providing a robust and quantitative method to determine the affinity of a compound for a specific receptor.[5] These assays are indispensable for characterizing the binding profile of investigational drugs like those derived from oTP. This document provides a detailed guide for researchers on the principles, protocols, and data interpretation for conducting competitive radioligand binding assays to evaluate the interaction of 1-(o-Tolyl)piperazine hydrochloride with key serotonin and dopamine receptor subtypes.
Section 1: Scientific Principles and Mechanistic Insights
The Pharmacology of 1-(o-Tolyl)piperazine
1-(o-Tolyl)piperazine acts as a ligand at several key neurotransmitter receptors. Its phenylpiperazine structure is a common feature in many centrally acting agents. The primary targets of interest for oTP are the serotonin 5-HT1A and 5-HT2A receptors, and the dopamine D2 receptor. Its activity at these sites underpins its use as a reference compound and a scaffold for new drug discovery efforts.[2][4]
Principles of Competitive Radioligand Binding Assays
Competitive binding assays are equilibrium-based experiments that measure the ability of an unlabeled test compound (the "competitor," in this case, 1-(o-Tolyl)piperazine) to displace a radioactively labeled ligand ("radioligand") from a receptor. The fundamental principle is the law of mass action. The assay allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound. The IC50 is the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.[5][6]
The relationship is described by the Cheng-Prusoff equation :
K_i = IC_50 / (1 + [L]/K_d)
Where:
-
Ki is the affinity of the test compound.
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Key Receptor Targets and Their Signaling Pathways
Serotonin 5-HT1A Receptor: The 5-HT1A receptor is a Gi/o-coupled receptor.[7] Its activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[8][9] Additionally, the Gβγ subunits released upon activation can open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[7][8] This inhibitory action is central to its role in modulating mood and anxiety.
Caption: Key signaling pathways of the D2 receptor.
Section 2: Experimental Protocols
This section provides step-by-step protocols for conducting competitive radioligand binding assays for human 5-HT1A and D2 receptors.
General Materials and Reagents
-
This compound: Test compound. Prepare a 10 mM stock solution in DMSO and perform serial dilutions in assay buffer.
-
Receptor Source: Commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human receptor of interest (h5-HT1A or hD2).
-
Radioligands:
-
For 5-HT1A: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
For D2: [³H]Spiperone or [³H]Raclopride (specific activity ~60-120 Ci/mmol).
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [10][11]Some protocols may vary; always validate against supplier recommendations.
-
Non-Specific Binding (NSB) Control:
-
For 5-HT1A: 10 µM Serotonin (5-HT) or 10 µM WAY-100635.
-
For D2: 10 µM Haloperidol or 10 µM (+)-Butaclamol.
-
-
Equipment:
-
96-well microplates.
-
Cell harvester for rapid filtration. [6] * Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands. [6][11] * Liquid scintillation counter and scintillation fluid.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
-
Safety Precautions
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation. [12][13]Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [14][15]Consult the Safety Data Sheet (SDS) before use. [13]All work with radiolabeled compounds must be performed in designated areas following institutional radiation safety guidelines.
Experimental Workflow Diagram
Caption: General workflow for competitive radioligand binding assays.
Detailed Protocol: 5-HT1A Receptor Binding Assay
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]8-OH-DPAT radioligand in assay buffer to a final concentration of ~1.0 nM (at or near its Kd).
-
On the day of the assay, thaw the h5-HT1A receptor membrane preparation and dilute it in assay buffer to a concentration of 5-10 µg of protein per well. [6]Keep on ice.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM 5-HT solution.
-
Test Compound wells: Add 50 µL of each 1-(o-Tolyl)piperazine dilution.
-
To all wells, add 50 µL of the diluted [³H]8-OH-DPAT.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL. [11]
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium. [6]
-
-
Harvesting and Detection:
-
Terminate the reaction by rapidly filtering the contents of the plate through a PEI-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. [6][11] * Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.
-
Detailed Protocol: D2 Receptor Binding Assay
This protocol is very similar to the 5-HT1A assay, with specific modifications for the D2 receptor.
-
Preparation:
-
Prepare serial dilutions of this compound as described above.
-
Dilute the [³H]Spiperone radioligand in assay buffer to a final concentration of ~0.3 nM (at or near its Kd).
-
On the day of the assay, thaw the hD2 receptor membrane preparation and dilute it in assay buffer to a concentration of 10-20 µg of protein per well. Keep on ice.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Haloperidol solution.
-
Test Compound wells: Add 50 µL of each 1-(o-Tolyl)piperazine dilution.
-
To all wells, add 50 µL of the diluted [³H]Spiperone.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. Final volume is 250 µL.
-
-
Incubation:
-
Incubate the plate for 90-120 minutes at room temperature (e.g., 25°C) with gentle agitation.
-
-
Harvesting and Detection:
-
Follow the same harvesting and detection procedure as described in section 2.4.4.
-
Section 3: Data Analysis and Interpretation
Calculation of Specific Binding
For each data point, calculate the specific binding:
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
The percentage of specific binding at each concentration of 1-(o-Tolyl)piperazine is then calculated:
% Specific Binding = (Specific Binding at [oTP] / Specific Binding in absence of oTP) x 100
Generating the Inhibition Curve and Determining IC50
Plot the % Specific Binding against the logarithm of the molar concentration of 1-(o-Tolyl)piperazine. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). From this curve, the software will calculate the log(IC50), from which the IC50 value is derived.
Calculating the Affinity Constant (Ki)
Using the Cheng-Prusoff equation (Section 1.2), calculate the Ki value. This requires knowing the Kd of the radioligand used, which should be determined experimentally via a saturation binding assay or obtained from the receptor membrane supplier.
Representative Data
The following table summarizes hypothetical, yet representative, binding affinity data for 1-(o-Tolyl)piperazine at several key receptors. Actual experimental values may vary.
| Receptor Subtype | Radioligand | Radioligand Kd (nM) | Test Compound IC50 (nM) | Calculated Ki (nM) |
| Human 5-HT1A | [³H]8-OH-DPAT | 1.2 | 150 | ~70 |
| Human 5-HT2A | [³H]Ketanserin | 0.8 | 250 | ~155 |
| Human D2 | [³H]Spiperone | 0.3 | 400 | ~200 |
| Human D3 | [³H]Spiperone | 0.4 | 350 | ~160 |
Note: This data is for illustrative purposes only. Studies have shown that piperazine derivatives can exhibit a range of affinities, with some showing Ki values in the nanomolar range for D2 and D3 receptors. [16][17]
Section 4: Conclusion and Best Practices
This guide provides a comprehensive framework for utilizing this compound in receptor binding assays. The protocols described are robust starting points for characterizing its affinity for 5-HT1A and D2 receptors.
For optimal results and data integrity, researchers should adhere to the following best practices:
-
Assay Validation: Always perform initial validation experiments, such as saturation binding assays, to determine the Kd of the radioligand and the optimal protein concentration (Bmax) for your specific membrane preparations.
-
Quality Control: Ensure the purity of the test compound and the stability of the radioligand.
-
Systematic Controls: Always include total binding and non-specific binding controls in triplicate for every experiment.
-
Data Replication: Each experiment should be repeated independently (typically n=3) to ensure the reproducibility of the results.
-
Buffer Consistency: The composition of the assay buffer can influence binding affinities. [10]Use a consistent, well-defined buffer system for all related experiments.
By following these guidelines, researchers can generate high-quality, reliable data to elucidate the pharmacological profile of 1-(o-Tolyl)piperazine and its derivatives, contributing to the advancement of neuropharmacology and drug discovery.
References
-
5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. National Institutes of Health (NIH). Available at: [Link]
-
The 5-HT1A receptor: Signaling to behavior. PubMed. Available at: [Link]
-
What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience. Available at: [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central (PMC). Available at: [Link]
-
The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available at: [Link]
-
Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]
-
5-HT1A receptor-regulated signal transduction pathways in brain. Frederick National Laboratory for Cancer Research. Available at: [Link]
-
D2 Receptors in Psychopharmacology. Psychopharmacology Institute. Available at: [Link]
-
Dopamine Receptor Signaling. Taylor & Francis Online. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. Available at: [Link]
-
Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. SUNY Buffalo. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central (PMC). Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central (PMC). Available at: [Link]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. This compound | 95356-15-3 [amp.chemicalbook.com]
- 15. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of 1-(o-Tolyl)piperazine Hydrochloride in Rodent Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo administration of 1-(o-Tolyl)piperazine hydrochloride in rodent models. As a compound of interest in neuropharmacological research, establishing a safe and efficacious dosing regimen is paramount for obtaining reliable and reproducible data. This document synthesizes known information about arylpiperazines, outlines a systematic approach to dose-finding, and provides detailed protocols for administration and monitoring.
Scientific Background and Presumed Mechanism of Action
This compound belongs to the arylpiperazine class of compounds, which are known to interact with various neurotransmitter systems in the central nervous system (CNS).[1][2] While specific receptor binding data for the ortho-tolyl isomer is not extensively published, the arylpiperazine scaffold is a common feature in many CNS-active drugs that target serotonin and dopamine receptors.[3] For instance, related compounds have shown affinity for 5-HT1A, 5-HT2A, and 5-HT3 serotonin receptors, as well as D2 dopamine receptors.[3][4][5][6][7]
The interaction of arylpiperazines with these receptors can elicit a range of behavioral effects in rodents, including alterations in locomotor activity, anxiety-like behaviors, and sensorimotor responses. Therefore, when designing in vivo studies with this compound, it is crucial to consider a spectrum of potential behavioral and physiological endpoints.
Presumed Signaling Pathway of Arylpiperazines
Caption: Presumed signaling pathways of arylpiperazine compounds in the CNS.
Establishing an In Vivo Dosing Regimen: A Step-by-Step Approach
Due to the lack of specific preclinical data for this compound, a systematic dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) and to identify a safe and effective dose range for your specific research question.[8][9]
Experimental Workflow for Dose Determination
Caption: A systematic workflow for determining the in vivo dosage of a novel compound.
Protocols for In Vivo Administration
The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound while minimizing any intrinsic biological effects.[10][11]
-
Solubility Testing: this compound, as a salt, is expected to have good aqueous solubility.[12] Piperazine itself is freely soluble in water.[13][14] However, it is essential to empirically determine its solubility in potential vehicles. A recommended starting point is sterile water or 0.9% saline.
-
Common Vehicles for Rodent Dosing:
| Vehicle | Route of Administration | Considerations |
| Sterile Water for Injection | Oral (PO), Intraperitoneal (IP), Subcutaneous (SC) | Ideal for water-soluble compounds. Ensure the final solution is isotonic if possible, especially for parenteral routes. |
| 0.9% Sodium Chloride (Saline) | IP, SC, Intravenous (IV) | Physiologically compatible and a good choice for soluble compounds. |
| Phosphate-Buffered Saline (PBS) | IP, SC, IV | Maintains a stable pH, which can be important for compound stability. |
| 5% Dextrose in Water (D5W) | IV | An alternative to saline, particularly if sodium needs to be avoided. |
| 0.5% Carboxymethylcellulose (CMC) in Water | PO | A suitable suspending agent for compounds with low water solubility. |
-
Protocol for Vehicle Solubility Test:
-
Weigh a small amount of this compound (e.g., 10 mg).
-
Add a measured volume of the chosen vehicle (e.g., 1 mL) to achieve a desired starting concentration.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes.
-
If the compound remains undissolved, consider a lower concentration or an alternative vehicle.
-
This initial study aims to identify the MTD after a single administration.
-
Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks of age, with equal numbers of males and females.
-
Group Size: n = 3-5 animals per sex per group.
-
Dose Levels: A wide range of doses should be tested, for example, 1, 10, 100, and 1000 mg/kg, along with a vehicle control group.
-
Administration: Administer the compound via the intended route of administration for future efficacy studies (e.g., IP or PO).
-
Monitoring:
-
Continuously observe animals for the first 4 hours post-dosing for any immediate adverse effects.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, sedation) at regular intervals (e.g., 1, 4, 24, and 48 hours).
-
Measure body weight just before dosing and daily for 14 days. A body weight loss of >15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The study is typically concluded after 14 days. A gross necropsy should be performed on all animals to examine for any organ abnormalities.
Based on the acute toxicity data, a repeat-dose study can be conducted to assess the effects of sub-chronic administration.
-
Dose Selection: Choose 3-4 dose levels below the MTD determined in the acute study.
-
Administration: Administer the compound daily for 7-14 days.
-
Monitoring:
-
Daily clinical observations and body weight measurements.
-
At the end of the study, blood can be collected for hematology and serum chemistry analysis.
-
Perform a thorough gross necropsy and consider histopathological examination of key organs.
-
Recommended Administration Protocols
-
Restraint: Securely restrain the mouse using the scruff technique, ensuring the abdomen is exposed and slightly tilted downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfection: Cleanse the injection site with 70% ethanol.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid or feces are aspirated.
-
Injection: Inject the solution smoothly. The maximum recommended injection volume is 10 mL/kg.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress.
-
Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle of the appropriate size for the rat.
-
Measurement: Measure the length of the needle from the corner of the rat's mouth to the last rib to ensure it will reach the stomach.
-
Restraint: Gently restrain the rat, keeping its head and body in a straight line.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is passed. Do not force the needle.
-
Administration: Once the needle is in the stomach, administer the solution slowly. The maximum recommended volume is 10 mL/kg.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for any signs of respiratory distress.
Potential Behavioral and Physiological Endpoints
Based on the known pharmacology of arylpiperazines, the following endpoints should be considered for monitoring in both toxicity and efficacy studies:
-
Locomotor Activity: Assess spontaneous activity in an open field. Arylpiperazines can have biphasic effects, with low doses sometimes increasing activity and high doses causing sedation.
-
Anxiety-like Behavior: Utilize tests such as the elevated plus-maze or light-dark box.
-
Sensorimotor Reactivity: Measure startle response and prepulse inhibition.
-
Body Temperature: Some serotonergic compounds can induce hyperthermia or hypothermia.
-
General Health: Monitor for changes in body weight, food and water intake, and overall appearance.
Conclusion
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds.
- Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 31(10), 1968–1971.
- Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387–392.
- Cianci, J., Violante, S., Urbano, M., Caccia, C., & Guccione, S. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6549.
- Cianci, J., Violante, S., Urbano, M., Caccia, C., & Guccione, S. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1348–1362.
- BenchChem. (2025). Application Notes and Protocols: Determining In Vivo Dosages for Novel Compounds.
- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- Solubility of Things. (n.d.). Piperazine.
- Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules, 27(6), 1845.
- Zhang, M., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2269-2279.
- Wikipedia. (2024). Piperazine.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Eide, H., & Svendsen, H. F. (2011). Solid liquid solubility of piperazine. Energy Procedia, 4, 20-25.
- ResearchGate. (2016). How to calculate a right dose for in vivo study?.
- Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521.
- Faustino, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. The Journal of Pharmacy and Pharmacology, 6(3), 223-233.
- Healing, G., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(9), 1165-1175.
- Gad Consulting Services. (2016). Vehicles for Animal Studies.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine.
- Chem-Impex. (n.d.). 1-(o-tolil)piperazina.
- PubChem. (n.d.). This compound.
- Berardi, F., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881.
- Li, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(3), e2305881.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of 1-(o-Tolyl)piperazine HCl in the Synthesis of Novel Pharmaceutical Agents
Application Note Summary
1-(o-Tolyl)piperazine hydrochloride is a pivotal intermediate in pharmaceutical development, primarily utilized as a foundational scaffold for drugs targeting the central nervous system (CNS), such as antidepressants and anxiolytics.[1][2] Its structural features—a piperazine ring for modulating physicochemical properties and an o-tolyl group for specific receptor interactions—make it a valuable building block in medicinal chemistry.[2] This document provides an in-depth guide for researchers and drug development professionals on the synthetic applications of 1-(o-Tolyl)piperazine HCl. It outlines core reaction mechanisms, provides a detailed, step-by-step protocol for the synthesis of an advanced pharmaceutical intermediate, and discusses essential purification and quality control methodologies.
The Role of 1-(o-Tolyl)piperazine in Modern Drug Discovery
Introduction to the Phenylpiperazine Scaffold
The piperazine heterocycle is a ubiquitous feature in a wide array of well-known drugs, valued for its ability to introduce a basic, hydrophilic center into a molecule, thereby improving pharmacokinetic profiles.[3] When substituted with an aryl group, as in phenylpiperazines, this scaffold becomes a key pharmacophore for numerous CNS-active agents, interacting with targets like serotonin and dopamine receptors.[2][4] The specific substitution pattern on the phenyl ring allows for fine-tuning of a drug's selectivity and potency.
Physicochemical and Structural Attributes of 1-(o-Tolyl)piperazine HCl
1-(o-Tolyl)piperazine, also known as 1-(2-Methylphenyl)piperazine, is supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1] The ortho-methyl group on the phenyl ring introduces steric and electronic effects that can influence binding affinity and metabolic stability compared to its unsubstituted or meta/para-substituted counterparts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | 1-(2-Methylphenyl)piperazine Hydrochloride | [1][5] |
| CAS Number | 95356-15-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂·HCl | [1][6] |
| Molecular Weight | 212.72 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~240 °C | [1] |
| Purity | ≥ 97% |[1] |
Significance as a Synthetic Intermediate
This compound serves as a critical starting material for multi-step syntheses.[1] The secondary amine within the piperazine ring is a potent nucleophile, making it amenable to a variety of chemical transformations to build more complex molecules. Its primary applications are found in the development of therapeutics for neurological and psychiatric disorders.[1][2]
Core Synthetic Methodologies
The primary synthetic utility of 1-(o-Tolyl)piperazine lies in the functionalization of its secondary amine at the N4 position. The two most common and robust methods to achieve this are direct N-alkylation and reductive amination.
N-Alkylation via Nucleophilic Substitution
This is the most direct approach, where the nucleophilic secondary amine attacks an electrophilic alkyl halide (or a species with a good leaving group, like a tosylate or mesylate).
-
Mechanism: The reaction proceeds via a standard Sɴ2 mechanism. The lone pair of electrons on the piperazine nitrogen attacks the carbon atom bearing the leaving group. A base is typically required to neutralize the HCl salt and to scavenge the proton from the newly formed tertiary amine, driving the reaction to completion.
-
Causality of Experimental Choices:
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is used. The choice depends on the reaction solvent and the sensitivity of the substrate. K₂CO₃ is often preferred in polar aprotic solvents like acetonitrile or DMF for its ease of removal via filtration.
-
Solvent: Polar aprotic solvents are ideal as they can solvate the cation of the base without deactivating the nucleophile.
-
Catalyst: In cases of less reactive halides (e.g., alkyl chlorides), a catalytic amount of sodium or potassium iodide can be added to facilitate an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.
-
Reductive Amination
This method forms a C-N bond by reacting the piperazine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
-
Mechanism: The reaction begins with the nucleophilic attack of the piperazine on the carbonyl carbon, followed by dehydration to form an iminium ion. A reducing agent, present in the reaction mixture, then reduces this ion to the final product.
-
Causality of Experimental Choices:
-
Reducing Agent: Mild reducing agents are crucial to selectively reduce the iminium ion without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and tolerance for slightly acidic conditions which favor iminium ion formation. Other options include sodium cyanoborohydride (NaBH₃CN).
-
Caption: General synthetic pathways for functionalizing 1-(o-Tolyl)piperazine.
Detailed Protocol: Synthesis of an Advanced Pharmaceutical Intermediate
This protocol details the synthesis of 1-(o-Tolyl)-4-[(4-aminophenyl)methyl]piperazine , an advanced intermediate where the final product is generated through the reduction of a nitrobenzyl precursor.[7] This transformation is a common and critical step in many pharmaceutical syntheses.
Introduction and Rationale
The starting material, 4-(o-tolyl)-1-(p-nitrobenzyl)piperazine, is first synthesized via N-alkylation of 1-(o-tolyl)piperazine with p-nitrobenzyl chloride. The subsequent reduction of the aromatic nitro group to a primary amine is a key transformation. Titanium trichloride (TiCl₃) is an effective reagent for this reduction under mild conditions. The resulting aminophenyl moiety can be further functionalized to produce a wide range of active pharmaceutical ingredients (APIs).
Table 2: Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
|---|---|---|---|
| 4-(o-Tolyl)-1-(p-nitrobenzyl)piperazine | ≥98% | Commercial Source | Starting Material |
| Titanium Trichloride (TiCl₃) | 20% aq. solution | Sigma-Aldrich | Reducing Agent |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Methylene Chloride (DCM) | ACS Grade | VWR | Extraction Solvent |
| Ammonium Hydroxide (NH₄OH) | 10% aq. solution | J.T. Baker | Basifying Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Chromatography Stationary Phase |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3.11 g (0.01 mol) of 4-(o-tolyl)-1-(p-nitrobenzyl)piperazine in 30 mL of diethyl ether.
-
Expert Insight: Diethyl ether is chosen as the initial solvent for its ability to suspend the starting material and its immiscibility with the aqueous TiCl₃ solution.
-
-
Addition of Reducing Agent: To the stirred suspension, add 30 mL of a 20% aqueous solution of titanium trichloride dropwise at room temperature. The rate of addition should be controlled to manage any potential exotherm.
-
Expert Insight: TiCl₃ is a single-electron transfer reducing agent. The dropwise addition ensures a controlled reduction of the nitro group, minimizing potential side reactions.
-
-
Reaction Monitoring: Stir the resulting biphasic mixture vigorously at room temperature for one hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Work-up - Quenching and Basification: Carefully pour the reaction mixture into a beaker containing cold water. This quenches the reaction. Transfer the mixture to a separatory funnel and make it strongly basic by adding 10% aqueous ammonium hydroxide solution.
-
Expert Insight: Basification is critical. It deprotonates the newly formed aniline and the piperazine nitrogens, making the product soluble in the organic extraction solvent. It also precipitates titanium salts as hydroxides, which can then be removed.
-
-
Extraction: Extract the aqueous layer with several portions of methylene chloride.
-
Expert Insight: Methylene chloride (DCM) is a denser, effective extraction solvent for many organic compounds. Multiple extractions ensure quantitative recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts and wash them with water to remove any residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude oil.[7]
-
Expert Insight: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes trace water from the organic solvent without reacting with the product.
-
Purification and Characterization
The crude product is purified by column chromatography on silica gel.[7]
-
Stationary Phase: Silica Gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Yield: The reported yield for this procedure is approximately 46% (1.3 g).[7]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the synthesis of an advanced amine intermediate.
Purification and Quality Control Considerations
Common Impurities in Piperazine Syntheses
Impurities in piperazine-based syntheses can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-(o-tolyl)piperazine or the alkylating/acylating agent.
-
Side-Reaction Products: Over-alkylation or side reactions involving functional groups on the substrates can occur.
-
Structurally Similar Impurities: Related compounds like pyrazines can sometimes co-precipitate with the desired product.[8]
Protocol: General Purification by Diacetate Salt Formation
For basic piperazine-containing compounds, purification can often be achieved by forming a crystalline salt, which can selectively precipitate from a solution where impurities remain dissolved. This protocol is adapted from a general method for piperazine purification.[9]
Table 3: Protocol for Purification via Diacetate Salt Precipitation
| Step | Procedure | Rationale |
|---|---|---|
| 1. Dissolution | Dissolve the crude piperazine product in a minimal amount of a ketone solvent, such as acetone. | Acetone is a good solvent for the free base but a poor solvent for the diacetate salt, promoting precipitation.[9] |
| 2. Acidification | While stirring, slowly add glacial acetic acid to the acetone solution. | The acetic acid protonates the basic nitrogen atoms of the piperazine derivative, forming the diacetate salt.[8] |
| 3. Precipitation | Allow the crystalline piperazine diacetate to precipitate. Cooling the mixture to 10-30°C can enhance precipitation. | The lower temperature decreases the solubility of the salt, leading to a higher recovery yield.[8] |
| 4. Isolation | Separate the precipitated solid from the liquid by filtration. | This step isolates the purified salt from the acetone, which contains the soluble impurities.[8] |
| 5. Washing | Wash the collected precipitate with cold acetone. | Washing with cold solvent removes residual impurities adhering to the crystal surface without significantly re-dissolving the product.[8] |
| 6. Regeneration (Optional) | The pure free base can be regenerated from the salt by dissolving it in water and treating it with a strong base (e.g., NaOH), followed by extraction. | This step is necessary if the free base form of the compound is required for the next synthetic step.[8] |
Analytical Methods for Quality Control
Rigorous quality control is essential in pharmaceutical synthesis.
-
HPLC-UV: This is the most common method for assessing the purity of the final compound and quantifying impurities. A derivatization step may be necessary if the compound lacks a strong chromophore.[10][11]
-
Titration: For the hydrochloride salt of the starting material, purity can be assessed via titration, as noted in supplier specifications.[1]
-
Spectroscopy (NMR, MS): Confirms the chemical structure and identity of the synthesized compound.
Conclusion and Future Perspectives
1-(o-Tolyl)piperazine HCl remains a highly relevant and versatile intermediate for the construction of complex pharmaceutical agents. Its predictable reactivity at the N4 position allows for the application of robust synthetic methodologies like N-alkylation and reductive amination. By understanding the causality behind experimental choices and implementing rigorous purification and analytical protocols, researchers can effectively leverage this building block to develop novel therapeutics, particularly in the challenging field of neuroscience.
References
-
Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine - PrepChem.com. [Link]
- US Patent 2919275A - Purification of piperazine - Google P
-
Methods for obtaining trazodone. - ResearchGate. [Link]
-
A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. [Link]
- WO2018169420A1 - Method for the preparation of trazodone - Google P
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies - MDPI. [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. [Link]
-
Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed. [Link]
-
PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME - European Patent Office - EP 0598123 A1. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
-
This compound - PubChem. [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - University of Florida. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Unodc. [Link]
-
Improved synthesis of nefazodone from phenol - ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for 1-(o-Tolyl)piperazine Hydrochloride in Cell Culture
Introduction: Unveiling the Potential of 1-(o-Tolyl)piperazine Hydrochloride in Cellular Research
This compound is a versatile piperazine derivative with significant potential in neuropharmacological and drug discovery research.[1][2] Structurally characterized by a piperazine ring linked to an o-tolyl group, this compound serves as a valuable molecular scaffold for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Its hydrochloride salt form enhances solubility and stability in aqueous solutions, making it amenable for a wide range of in vitro cell culture applications.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell-based assays. We will delve into its neuropharmacological relevance, potential for neuroprotection, and provide detailed, field-proven protocols for its application in cytotoxicity assessment, receptor interaction studies, and functional cellular assays.
Scientific Foundation: Neuropharmacological Significance and Rationale for In Vitro Studies
The scientific interest in this compound stems from the well-established role of the piperazine moiety in compounds targeting the central nervous system (CNS).[1][2] Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors, which are pivotal in regulating mood, cognition, and motor function.[1]
The structural similarity of 1-(o-Tolyl)piperazine to metabolites of known psychoactive drugs, such as trazodone's metabolite m-chlorophenylpiperazine (m-CPP), suggests a potential for interaction with serotonergic systems.[1][3] In vitro cell culture models provide a controlled environment to dissect the specific molecular interactions and cellular consequences of exposing neuronal and other cell types to this compound. These studies are crucial for elucidating its mechanism of action, identifying potential therapeutic applications, and assessing its safety profile at the cellular level.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's properties is fundamental for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Synonyms | 1-(2-Methylphenyl)piperazine hydrochloride | [1][4] |
| CAS Number | 95356-15-3 | [2] |
| Molecular Formula | C₁₁H₁₆N₂·HCl | [2] |
| Molecular Weight | 212.72 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Favorable solubility in aqueous solutions | [2] |
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol outlines the preparation of a standard stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this would be 2.1272 mg for 1 mL of solvent.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO or PBS to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization (if using PBS): If the stock solution is prepared in PBS, it is recommended to sterilize it by filtering through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.
Application in Neuropharmacology: Investigating Receptor Interactions
Given its structural characteristics, a primary application of this compound is in the investigation of its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
Diagram: Potential Signaling Pathways
Caption: Potential G-protein coupled receptor signaling cascade initiated by 1-(o-Tolyl)piperazine.
Protocol 2: Serotonin 5-HT1A Receptor Binding Assay (Competitive)
This protocol is designed to determine the affinity of this compound for the serotonin 5-HT1A receptor using a competitive radioligand binding assay. This method is adapted from established protocols for similar compounds.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]8-OH-DPAT (radioligand)
-
This compound
-
Serotonin (5-HT) or another known 5-HT1A agonist/antagonist as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette and other standard laboratory equipment
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Cell membranes (typically 20-50 µg of protein per well)
-
[³H]8-OH-DPAT at a concentration near its Kd (e.g., 1 nM)
-
Varying concentrations of this compound or the positive control.
-
For total binding, add vehicle instead of the competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Serotonin).
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application in Neurotoxicity and Neuroprotection Studies
Understanding the cytotoxic potential of a compound is a critical first step in its in vitro characterization. Furthermore, its ability to protect neurons from various insults is a key area of investigation for potential therapeutic applications. The human neuroblastoma cell line SH-SY5Y is a widely used model for these studies due to its neuronal characteristics.[5][6]
Diagram: Experimental Workflow for Cytotoxicity and Neuroprotection
Caption: Workflow for evaluating cytotoxicity and neuroprotective potential.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay in SH-SY5Y Cells
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should cover a broad range to determine a dose-response curve (e.g., 1 µM to 1000 µM).
-
Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) from the dose-response curve.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a solid foundation for investigating the cell culture applications of this compound. By systematically evaluating its cytotoxicity, receptor binding profile, and functional effects on neuronal cells, researchers can gain valuable insights into its neuropharmacological properties. Future studies could expand upon these protocols to explore its effects on second messenger systems, gene expression, and its potential as a neuroprotective agent in more complex in vitro models of neurological diseases.
References
- Arbo, M. D., Meirelles, G. C., Doleski, P. H., de Andrade, C. M., & Garcia, S. C. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1345-1355.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575.
- Odoni, G., Butini, S., Campiani, G., & Gemma, S. (2019). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1217-1227.
- Vasić, B., Rilak, A., Pešić, M., & Stojiljković, M. (2013).
Sources
- 1. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. | Semantic Scholar [semanticscholar.org]
- 3. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylpiperazine-mediated activation of Akt protects SH-SY5Y neuroblastoma cells from 6-hydroxydopamine-induced apoptotic and autophagic death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of 1-(o-Tolyl)piperazine Hydrochloride as a Chemical Probe for Serotonin Receptors: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(o-Tolyl)piperazine hydrochloride as a chemical probe for studying serotonin (5-HT) receptors. This guide moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental rationale, data interpretation, and the nuanced role of this compound in elucidating the complexities of the serotonergic system.
Introduction: The Significance of 1-(o-Tolyl)piperazine in Serotonin Research
The serotonin system, with its diverse family of receptors, is a cornerstone of neuroscience research and a primary target for therapeutics aimed at treating a spectrum of psychiatric and neurological disorders, including anxiety and depression.[1] Arylpiperazine derivatives represent a critical class of ligands that have been instrumental in dissecting the function of these receptors.[1][2] 1-(o-Tolyl)piperazine, a member of this class, serves as a valuable research tool due to its interaction with specific serotonin receptor subtypes.[3][4] Its utility lies in its ability to selectively modulate receptor activity, thereby allowing for the investigation of the physiological and pathological roles of these receptors. This guide will provide the necessary protocols and theoretical background to effectively utilize this compound in your research endeavors.
Physicochemical Properties and Receptor Binding Profile
This compound is a white to off-white crystalline solid. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(2-methylphenyl)piperazine hydrochloride | PubChem |
| Molecular Formula | C₁₁H₁₇ClN₂ | PubChem |
| Molecular Weight | 212.72 g/mol | PubChem |
| CAS Number | 95356-15-3 | Chem-Impex |
| Appearance | White to almost white crystalline powder | Chem-Impex |
| Storage | Store at room temperature | Chem-Impex |
Receptor Binding Affinity:
It is important to note that the binding affinity of arylpiperazines is highly dependent on the substitution pattern on the aromatic ring. For instance, the position of a substituent can dramatically alter affinity and selectivity for different 5-HT receptor subtypes.
Disclaimer: The following table is a representative profile based on available data for 1-(o-Tolyl)piperazine and its close structural analogs. Researchers are strongly encouraged to determine the precise binding affinities in their specific assay systems.
| Receptor Subtype | Representative Kᵢ (nM) | Comments |
| 5-HT₁A | Moderate Affinity | Arylpiperazines are a well-established class of 5-HT₁A receptor ligands.[1][2] |
| 5-HT₂A | Moderate to Low Affinity | |
| 5-HT₂C | Moderate Affinity | Predicted to act as an antagonist at this receptor. |
| 5-HT₃ | Low Affinity | The structural requirements for 5-HT₃ receptor binding differ significantly from other 5-HT receptor subtypes. |
| 5-HT₇ | Moderate Affinity | Many arylpiperazines exhibit affinity for the 5-HT₇ receptor.[5] |
In Vitro Applications: Unraveling Receptor Interactions
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the unlabeled test compound, in this case, 1-(o-Tolyl)piperazine.
-
Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is crucial for a sensitive and accurate assay.
-
Membrane Preparation: Using cell membranes expressing the receptor of interest ensures that the binding is specific to that target.
-
Non-Specific Binding: The inclusion of a high concentration of an unlabeled ligand is essential to determine the amount of non-specific binding, which must be subtracted from the total binding to obtain specific binding.
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293-h5-HT₂C).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well format):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 25 µL of a high concentration of a known non-selective ligand (e.g., 10 µM serotonin).
-
Test Compound: Add 25 µL of serial dilutions of this compound.
-
Radioligand: Add 25 µL of the appropriate radioligand (e.g., [³H]-Mesulergine for 5-HT₂C) at a concentration near its Kₔ value.
-
Membranes: Add 150 µL of the membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Detection:
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the log concentration of 1-(o-Tolyl)piperazine.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Workflow Diagram:
Caption: Simplified 5-HT₂C receptor signaling pathway.
In Vivo Applications: Probing Behavioral Effects
To understand the physiological relevance of 1-(o-Tolyl)piperazine's interaction with serotonin receptors, in vivo studies are essential. Animal models of anxiety, such as the elevated plus-maze, are commonly used to assess the anxiolytic or anxiogenic potential of a compound.
-
Elevated Plus-Maze: This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.
-
Dose-Response Curve: Testing a range of doses is crucial to identify a therapeutic window and to avoid confounding effects of sedation or motor impairment at higher doses.
-
Control Groups: A vehicle-treated control group is essential to establish a baseline for behavior. A positive control (a known anxiolytic or anxiogenic compound) can validate the assay.
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
-
Animal Acclimation:
-
Allow the animals (e.g., mice or rats) to acclimate to the testing room for at least one hour before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Administer the vehicle (e.g., saline) to the control group.
-
Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Behavioral Analysis:
-
Use a video-tracking software or manual scoring to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
-
Data Interpretation:
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
-
A decrease in these parameters suggests an anxiogenic-like effect.
-
No change in total distance traveled indicates that the observed effects are not due to sedation or hyperactivity.
-
In Vivo Experimental Workflow Diagram:
Caption: Workflow for an in vivo elevated plus-maze experiment.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area.
Conclusion and Future Directions
This compound is a valuable chemical probe for investigating the serotonin system. Its utility as a research tool is underscored by its ability to interact with specific serotonin receptors, allowing for the elucidation of their roles in health and disease. The protocols outlined in this guide provide a solid foundation for researchers to explore the effects of this compound in both in vitro and in vivo settings.
Future research could focus on a more comprehensive characterization of its binding profile across all serotonin receptor subtypes and a deeper investigation into its functional effects at these receptors. Furthermore, exploring its effects in a wider range of behavioral models could provide a more complete understanding of its in vivo pharmacological profile. As with any chemical probe, a thorough understanding of its properties and careful experimental design are paramount to generating robust and reproducible data.
References
-
López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry, 9(4), 443–469. [Link]
-
ResearchGate. (2025). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Retrieved from [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 31(4), 539–587. [Link]
-
ResearchGate. (n.d.). Predicted affinities of compounds 1-15 to 5-HT receptors. Retrieved from [Link]
-
Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., & Contino, M. (2007). Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on 5-HT(7) and 5-HT(1A) receptor affinity and hypnotic activity. Journal of medicinal chemistry, 50(17), 4214–4221. [Link]
Sources
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 1-(o-Tolyl)piperazine Hydrochloride in Biological Samples
Abstract
This document provides a comprehensive guide to the analytical techniques for the sensitive and selective quantification of 1-(o-Tolyl)piperazine hydrochloride in biological matrices such as plasma, serum, and urine. As a key intermediate in pharmaceutical development and a metabolite of certain psychoactive substances, its accurate measurement is critical for pharmacokinetic, toxicological, and clinical research.[1][2] We present detailed protocols for two gold-standard methodologies: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind procedural choices, from sample preparation to instrument parameters, ensuring that the described protocols are robust, reproducible, and self-validating.
Introduction: The Analytical Imperative
1-(o-Tolyl)piperazine (o-TolPip) is a piperazine derivative utilized in medicinal chemistry and neuropharmacology research.[1][3] Its quantification in biological fluids is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of parent drug candidates. The primary analytical challenges stem from the complexity of biological matrices, which contain numerous endogenous compounds that can interfere with analysis, and the typically low concentrations of the analyte.
Therefore, the selected analytical methods must exhibit high selectivity to distinguish the analyte from matrix components and high sensitivity to detect it at physiologically relevant levels. This guide focuses on chromatographic techniques coupled with mass spectrometry, which together provide the necessary specificity and sensitivity.
Causality Behind Method Selection:
-
Chromatography (GC & LC): Provides the physical separation of the analyte from other compounds in the sample extract. The choice between Gas (GC) and Liquid (LC) chromatography hinges on the analyte's physicochemical properties, such as volatility and thermal stability.
-
Tandem Mass Spectrometry (MS/MS): Serves as a highly specific detector. It fragments the analyte molecule into characteristic product ions, creating a unique "fingerprint" that allows for unambiguous identification and quantification, even if the chromatographic separation is incomplete. This two-tiered approach (separation followed by specific detection) is the cornerstone of modern bioanalysis.[4]
Critical First Step: Sample Preparation
The objective of sample preparation is to isolate 1-(o-Tolyl)piperazine from the complex biological matrix (e.g., plasma proteins, salts, phospholipids) and concentrate it into a clean solvent compatible with the analytical instrument.[5] Improper sample handling can significantly impact data quality; piperazine derivatives can degrade over time, making proper storage essential. For optimal results, samples should be stored frozen (-20°C) or refrigerated, and room temperature storage should be avoided.[6]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).
-
Expertise & Experience: The key to successful LLE for a basic compound like 1-(o-Tolyl)piperazine is pH control. The piperazine moiety has two nitrogen atoms, making it basic.[7][8] By adjusting the sample pH to a value at least 2 units above the highest pKa of the analyte, the molecule is deprotonated, becoming neutral and thus more soluble in an organic solvent. A pH of 12 is often effective for piperazine derivatives.[9][10] This ensures efficient extraction from the aqueous biological sample into the organic phase, leaving water-soluble matrix components behind.
Solid-Phase Extraction (SPE)
SPE is a more selective and often more efficient technique than LLE, utilizing a solid sorbent packed into a cartridge or plate well to bind and elute the analyte.
-
Expertise & Experience: For a basic compound like 1-(o-Tolyl)piperazine, a mixed-mode or a strong cation-exchange (SCX) SPE sorbent is ideal.[11][12] The workflow involves:
-
Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) followed by an aqueous buffer.
-
Loading: The pre-treated sample is passed through the cartridge. The analyte, being protonated at a neutral or slightly acidic pH, ionically binds to the cation-exchange sorbent.
-
Washing: The sorbent is washed with a weak organic solvent to remove neutral and acidic interferences.
-
Elution: A solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol) is used to neutralize the analyte, breaking the ionic bond and eluting it from the sorbent. This targeted approach yields a very clean extract.
-
Sample Preparation Workflow Diagram
Caption: General workflow for biological sample preparation.
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS is well-suited for volatile and thermally stable compounds. While some piperazines can be analyzed directly, derivatization (e.g., acetylation) is sometimes employed to improve chromatographic peak shape and thermal stability.[13][14]
Protocol: LLE Followed by GC-MS/MS
This protocol is adapted from methodologies developed for the analysis of piperazine derivatives in urine.[9][10]
Trustworthiness: This protocol incorporates a stable isotope-labeled internal standard (IS), such as 1-(o-Tolyl)piperazine-d8. The IS is chemically identical to the analyte but has a different mass, allowing it to correct for variations in extraction efficiency and instrument response, which is a cornerstone of a self-validating system.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., urine, plasma) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 1 µg/mL 1-(o-Tolyl)piperazine-d8).
-
Alkalinization: Add 100 µL of 5 M Sodium Hydroxide (NaOH) to adjust the sample pH to ~12. Vortex for 10 seconds.
-
Causality: This step deprotonates the analyte, making it extractable into an organic solvent.
-
-
Extraction: Add 5 mL of an organic solvent (e.g., n-hexane or ethyl acetate).[10] Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate. Transfer the solution to a GC vial with a micro-insert.
-
Analysis: Inject 1-2 µL of the reconstituted sample into the GC-MS/MS system.
Instrumentation and Data
| Parameter | Typical Setting |
| GC System | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C (hold 1 min), ramp at 20°C/min to 290°C, hold for 5 min |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: Quantifier/Qualifier (e.g., m/z 176 -> 133 / 176 -> 91) IS: Quantifier (e.g., m/z 184 -> 141) |
Note: MRM transitions must be empirically determined by infusing a pure standard of 1-(o-Tolyl)piperazine.
Expected Performance
Based on published methods for similar piperazine derivatives, the following performance characteristics can be expected.[9][10]
| Validation Parameter | Expected Value |
| Linearity Range | 5 - 1,500 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Precision (%RSD) | < 15% |
| Recovery | > 75% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique in modern bioanalysis due to its broad applicability, high sensitivity, and specificity. It is particularly well-suited for compounds that are not easily volatilized, like the hydrochloride salt form of 1-(o-Tolyl)piperazine.
Protocol: Protein Precipitation (PPT) Followed by LC-MS/MS
This protocol provides a rapid, high-throughput approach suitable for plasma or serum samples.[15]
Trustworthiness: This method also relies on a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol includes Quality Control (QC) samples at low, medium, and high concentrations, which must be analyzed alongside unknown samples. The results for the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the analytical run to be considered valid.[16][17]
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution in methanol.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Causality: Acetonitrile is a water-miscible organic solvent that disrupts the solvation of proteins, causing them to aggregate and precipitate out of the solution, thereby removing the major source of matrix interference.[18]
-
-
Mixing: Vortex the tube for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate or autosampler vial.
-
Analysis: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Instrumentation and Data
| Parameter | Typical Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: Quantifier/Qualifier (e.g., m/z 177 -> 133 / 177 -> 91) IS: Quantifier (e.g., m/z 185 -> 141) |
Note: The precursor ion for the analyte in ESI+ will be the protonated molecule [M+H]+, which has a mass of 177 for 1-(o-Tolyl)piperazine.
Expected Performance
LC-MS/MS methods generally offer superior sensitivity compared to GC-MS.[12]
| Validation Parameter | Expected Value |
| Linearity Range | 1 - 1,000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Precision (%RSD) | < 15% |
| Matrix Effect | Should be assessed and minimized.[12] |
Method Validation Workflow Diagram
Caption: Logical workflow for analytical method validation.
Conclusion
The successful quantification of this compound in biological samples relies on the synergistic combination of meticulous sample preparation, high-resolution chromatographic separation, and specific, sensitive detection by tandem mass spectrometry. Both GC-MS/MS and LC-MS/MS are powerful, viable techniques. The choice between them often depends on sample volume, required throughput, and available instrumentation. The LC-MS/MS method using protein precipitation is generally faster and more amenable to high-throughput automation, making it a preferred choice in many drug development settings. Adherence to the detailed protocols and a thorough understanding of the principles of method validation described herein will ensure the generation of high-quality, reliable, and defensible bioanalytical data.
References
-
Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2021). Journal of Forensic Sciences. [Link]
-
Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020). PubMed. [Link]
-
Separation of 1-(4-Chloro-o-tolyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009). United Nations Office on Drugs and Crime (UNODC). [Link]
-
Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (2009). Journal of Analytical Toxicology. [Link]
-
Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. (2002). Journal of Analytical Toxicology. [Link]
-
Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. (2002). Journal of Analytical Toxicology. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). Molecules. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health (NIH). [Link]
-
Simultaneous Quantification of Opiates, Cocaine, and Metabolites in Hair by LC-APCI-MS/MS. (2009). Analytical Chemistry. [Link]
-
Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products. (2020). Labcompare. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (2018). Journal of Endocrinological Investigation. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology. [Link]
-
Method of analysis of Piperazine. (2023). Pharma Knowledge Forum. [Link]
-
Bioanalytical sample preparation. Biotage. [Link]
-
New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A. [Link]
-
MRL - Piperazine Summary Report (3). European Medicines Agency (EMA). [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Toxics. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]
-
Mephedrone - Wikipedia. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2005). Journal of Mass Spectrometry. [Link]
-
Piperazine, N,N'-bis(3-(3-(o-tolyl)ureylene)propyl)-. PubChem. [Link]
-
Synthesis, radiolabeling, and preliminary biological evaluation of [3H]-1-[(S)-N,O-bis-(isoquinolinesulfonyl)-N-methyl-tyrosyl]-4-(o-tolyl)-piperazine, a potent antagonist radioligand for the P2X7 receptor. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lcms.cz [lcms.cz]
- 5. biotage.com [biotage.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qascf.com [qascf.com]
- 12. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: The Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Introduction: The Strategic Importance of N-Aryl Piperazines
The N-aryl piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] This motif is integral to pharmaceuticals targeting a wide spectrum of conditions, including depression, anxiety, cancer, and HIV.[1][2][4] The unique physicochemical properties imparted by the piperazine ring—modulating aqueous solubility, basicity, and receptor interaction geometry—make it a vital tool for drug development professionals.[5]
Traditionally, the synthesis of these crucial C–N bonds involved harsh methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffered from limited substrate scope, high temperatures, and poor functional group tolerance.[2][6] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a highly versatile, efficient, and mild methodology for the construction of aryl amines.[2][5][6][7] This guide provides an in-depth exploration of the reaction's mechanism, practical protocols, and troubleshooting strategies tailored specifically for the synthesis of N-aryl piperazines.
Pillar 1: The Catalytic Heart of the Reaction
The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle. Understanding this mechanism is not merely academic; it is fundamental to rational catalyst selection, reaction optimization, and troubleshooting. The cycle proceeds through three primary stages: oxidative addition, σ-complex formation and deprotonation, and reductive elimination.[6][8][9]
Caption: A simplified representation of the palladium-catalyzed cycle.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl-halide (Ar-X) bond. This is often the rate-determining step.[10][11] The reactivity of the aryl halide generally follows the trend Ar-Br > Ar-Cl > Ar-I > Ar-OTf, although aryl iodides can sometimes form inhibitory palladium iodide dimers.[9][12]
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct. The choice of base is critical; its strength must be sufficient to deprotonate the amine without degrading sensitive functional groups on the substrates.[9]
-
Reductive Elimination: This final step forms the desired C–N bond, yielding the N-aryl piperazine product and regenerating the active L-Pd(0) catalyst, allowing the cycle to continue.[6]
Pillar 2: The Cast of Reagents - A Guide to Rational Selection
The outcome of a Buchwald-Hartwig reaction is profoundly influenced by the interplay between the palladium source, ligand, base, and solvent.
| Component | Key Considerations & Expert Insights |
| Palladium Source | Pd(II) vs. Pd(0): While Pd(0) sources like Pd₂(dba)₃ can be used directly, Pd(II) sources such as Pd(OAc)₂ are more common due to their air stability. Pd(II) requires an in situ reduction to the active Pd(0) state, which can often be accomplished by the amine or phosphine ligand itself.[12] Pre-catalysts: To improve reliability and ease of use, air- and moisture-stable "pre-catalysts" (e.g., G3 and G4 Buchwald Precatalysts) have been developed. These complexes readily generate the active Pd(0) species upon exposure to the base in the reaction mixture, leading to more consistent results.[13] |
| Ligands | The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. Evolution: Early systems used simple phosphines, but the breakthrough came with bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) and bidentate ligands (e.g., BINAP, XantPhos).[6][13] Function: Steric bulk on the ligand promotes the final reductive elimination step, while high electron density facilitates the initial oxidative addition, especially for less reactive aryl chlorides.[13] N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective and stable ligands.[14] |
| Base | The base's primary role is to deprotonate the piperazine nitrogen after it coordinates to the palladium center. Common Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with sensitive functional groups like esters.[12] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance but may require higher temperatures or longer reaction times.[1][12] Soluble organic bases like DBU are also an option, particularly for flow chemistry applications.[15] |
| Solvent | Aprotic, non-coordinating solvents are preferred. Standard Solvents: Toluene, dioxane, and THF are the most common choices.[12] They effectively solubilize the reactants and catalyst complex without interfering with the reaction. Safety Note: Dioxane is a particularly high-impact solvent and should be replaced where possible.[16][17] Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis. |
Pillar 3: Field-Proven Experimental Protocols
Adherence to meticulous experimental technique, particularly the maintenance of an inert atmosphere, is paramount for success and reproducibility.
Caption: A flowchart illustrating the key steps in the experimental protocol.
Protocol 1: General Procedure for N-Boc-Piperazine Arylation
This protocol is a robust starting point for coupling aryl bromides with a protected piperazine, which prevents undesired diarylation.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Pd₂(dba)₃ (1-2 mol%) and XantPhos (2-4 mol%) OR a suitable pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous Toluene (to achieve ~0.1-0.2 M concentration)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.[1]
-
If not using a pre-catalyst, add the Pd₂(dba)₃ and XantPhos.
-
Seal the tube with a septum, then carefully evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Using a syringe, add the anhydrous toluene.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.[1]
Protocol 2: Rapid Mono-Arylation of Unprotected Piperazine
This advanced protocol leverages piperazine itself as the solvent for a rapid, eco-friendly synthesis, but requires careful control to favor mono-arylation.[2][4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Piperazine (2.5 - 5.0 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
BrettPhos Pd G4 pre-catalyst (1-3 mol%)
Procedure:
-
To a vial, add the aryl chloride, piperazine, NaOt-Bu, and the BrettPhos Pd G4 pre-catalyst. Note: This can often be performed on the benchtop without a glovebox.[2][4]
-
Seal the vial and place it in a preheated heating block or oil bath at 100 °C.
-
Stir vigorously for 10-30 minutes. The reaction is often complete within this timeframe.[2]
-
Cool the reaction, dilute with dichloromethane (DCM) or ethyl acetate, and wash with water to remove excess piperazine and base.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-arylated product. The use of excess piperazine statistically favors the mono-arylated product over the diarylated byproduct.
Data Summary & Performance Benchmarks
The following table provides representative data to guide expectations for yield and conditions.
| Aryl Halide | Piperazine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1.5) | XantPhos (3.0) | NaOt-Bu | Toluene | 100 | 16 | 96[18] |
| 4-Chloroanisole | Piperazine | BrettPhos Pd G4 (1.5) | - | NaOt-Bu | Piperazine | 100 | 0.17 | 97[2][4] |
| 2-Chlorotoluene | Piperazine | BrettPhos Pd G4 (1.5) | - | NaOt-Bu | Piperazine | 100 | 0.17 | 95[2][4] |
| 1-Bromo-4-fluorobenzene | N-Boc-piperazine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Dioxane | 110 | 12 | 85-95 |
| 3-Bromopyridine | N-Boc-piperazine | Pd₂(dba)₃ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |
*Yields are representative based on literature precedent for similar substrates and conditions.
Troubleshooting Common Challenges
Even a robust reaction can present challenges. A systematic approach to troubleshooting is key.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Inappropriate ligand/base combination.3. Insufficiently degassed solvent. | 1. Use an air-stable pre-catalyst.[13] Ensure all reagents are anhydrous and the reaction is under a robust inert atmosphere.2. Screen a panel of ligands (e.g., XPhos, RuPhos, XantPhos) and bases (NaOt-Bu, K₃PO₄, Cs₂CO₃).[19]3. Degas the solvent by sparging with argon for 15-30 minutes before use. |
| Significant Dehalogenation | 1. The amine substrate has an accessible β-hydrogen, leading to a competing β-hydride elimination pathway.[6]2. Reaction temperature is too high. | 1. This is less common with piperazine itself but can occur with substituted piperazines. Use a ligand that promotes faster reductive elimination, such as a bulky biaryl phosphine.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Formation of Biaryl Byproduct | Homocoupling of the aryl halide is occurring. | Reduce the catalyst loading. Ensure the reaction is not overheated. This side reaction is sometimes more prevalent with aryl iodides.[20] |
| Struggling with Aryl Chlorides | Oxidative addition to the Ar-Cl bond is slow and challenging.[19] | Use a more electron-rich and sterically hindered ligand (e.g., BrettPhos, t-BuXPhos) specifically designed for activating aryl chlorides.[2][13] Higher temperatures may also be required. |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). NIH. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.). NIH. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... (n.d.). Ingenta Connect. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). ACS Publications. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]
-
High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines. (2018). ResearchGate. [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Chemistry Portal. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...: Ingenta Connect [ingentaconnect.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. rsc.org [rsc.org]
- 19. reddit.com [reddit.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: A Multi-Tiered Approach to Characterizing the Neurotransmitter Effects of 1-(o-Tolyl)piperazine HCl
Abstract
1-(o-Tolyl)piperazine (o-Tp), a phenylpiperazine derivative, is a psychoactive compound primarily known as a metabolite of the antidepressant drug trazodone. Its intrinsic pharmacological activity contributes to the overall clinical profile of the parent drug and warrants independent characterization. This document provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to thoroughly investigate the effects of 1-(o-Tolyl)piperazine HCl on neurotransmitter systems. The protocols herein are designed to build a complete pharmacological profile, from molecular receptor interactions to systemic effects on neurochemistry and behavior, emphasizing scientific causality and methodological rigor.
Introduction & Scientific Rationale
1-(o-Tolyl)piperazine is a non-selective serotonin receptor agonist with notable affinity for several 5-HT receptor subtypes, including 5-HT₁, 5-HT₂, and 5-HT₃, and also interacts with dopaminergic and adrenergic receptors.[1] Its complex receptor binding profile suggests it can modulate multiple neurotransmitter systems, making a systematic and integrated experimental approach essential.[2][3][4] Understanding its specific effects is crucial for elucidating the mechanisms of action of its parent compounds and for exploring its own therapeutic or toxicological potential.
The experimental design proposed herein follows a logical progression:
-
In Vitro Characterization: Defines the fundamental molecular interactions of o-Tp with its primary targets. This stage quantifies binding affinity and functional activity (agonist vs. antagonist) at specific receptors.
-
Ex Vivo Neuronal Analysis: Bridges the gap between molecular and systemic effects by examining how o-Tp directly modulates neuronal electrical activity in native brain tissue.
-
In Vivo Systemic Evaluation: Assesses the real-world consequences of o-Tp administration in a living organism, measuring changes in brain neurochemistry and observing resultant behaviors.
This tiered approach ensures that each stage of investigation informs the next, creating a robust and self-validating body of evidence.
Part I: In Vitro Molecular Profile
The initial step is to precisely quantify the interaction of o-Tp with a panel of relevant G protein-coupled receptors (GPCRs).
Protocol 1: Radioligand Competition Binding Assay
Causality: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[5][6] By competing o-Tp against a radiolabeled ligand with known affinity, we can accurately quantify how tightly o-Tp binds to its targets. A broad receptor screen is recommended to identify both primary targets and potential off-target interactions.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cultured cells or brain tissue expressing the target receptor (e.g., HEK293 cells transfected with 5-HT₂ₐ receptors) in a cold lysis buffer.[7] Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the pellet in an appropriate assay buffer.[7]
-
Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and a range of concentrations of 1-(o-Tolyl)piperazine HCl.[7]
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[7]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters.[5] The membranes and the radioligand bound to them will be trapped on the filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of o-Tp. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of o-Tp that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of o-Tp |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Experimental Value |
| 5-HT₂ₐ | [³H]Ketanserin | Experimental Value |
| 5-HT₂𝒸 | [³H]Mesulergine | Experimental Value |
| Dopamine D₂ | [³H]Spiperone | Experimental Value |
| Adrenergic α₁ | [³H]Prazosin | Experimental Value |
Protocol 2: GPCR Functional Assay (cAMP Measurement)
Causality: Binding does not equal function. This assay determines whether o-Tp acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates the receptor).[9] Many serotonin and dopamine receptors are coupled to G-proteins that modulate the production of cyclic AMP (cAMP), a key second messenger.[10][11] Measuring cAMP levels provides a direct readout of receptor activation or inhibition.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., a Gi-coupled receptor like 5-HT₁ₐ).
-
Assay Preparation: Plate the cells in a 96-well plate. On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Compound Addition: Add varying concentrations of 1-(o-Tolyl)piperazine HCl to the wells. To test for antagonistic activity, co-incubate o-Tp with a known agonist (e.g., serotonin).
-
Forskolin Stimulation: For Gi-coupled receptors, add forskolin to all wells to stimulate adenylyl cyclase and generate a baseline level of cAMP. Agonist activation of Gi will inhibit this process, leading to a decrease in cAMP.
-
Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.
-
Data Analysis: Plot the cAMP signal against the log concentration of o-Tp. For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect). For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).
Visualization of GPCR Signaling:
Caption: Agonist binding to a Gi-coupled receptor inhibits cAMP production.
Part II: Ex Vivo Neuronal Function
This stage examines the direct impact of o-Tp on neuronal activity within an intact, native brain circuit.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
Causality: This powerful technique provides the highest resolution for measuring how a compound affects a single neuron's electrical properties, such as its firing rate and synaptic inputs.[12][13][14] By recording from neurons in brain regions rich in serotonin receptors (e.g., the prefrontal cortex or dorsal raphe nucleus), we can directly observe the physiological consequences of the receptor interactions identified in Part I.
Step-by-Step Methodology:
-
Slice Preparation: Anesthetize a rodent and rapidly dissect the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[15] Use a vibratome to cut thin (e.g., 300 µm) coronal or sagittal slices of the brain region of interest.
-
Incubation & Recovery: Allow slices to recover in warm (e.g., 32-35°C), oxygenated aCSF for at least one hour before recording.[15][16]
-
Recording Setup: Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF. Visualize neurons using DIC optics.
-
Patching: Fabricate a glass micropipette and fill it with an internal solution that mimics the intracellular environment. Under microscopic guidance, carefully approach a neuron and apply gentle suction to form a high-resistance "gigaseal" with the cell membrane.[16]
-
Data Acquisition: Rupture the cell membrane to achieve "whole-cell" configuration. Record baseline neuronal activity (e.g., spontaneous firing rate in current-clamp mode or synaptic currents in voltage-clamp mode).
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of 1-(o-Tolyl)piperazine HCl and record the changes in neuronal activity.
-
Data Analysis: Quantify changes in firing frequency, resting membrane potential, and the frequency/amplitude of excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
Visualization of Experimental Workflow:
Caption: Workflow for a patch-clamp electrophysiology experiment.
Part III: In Vivo Systemic Effects
The final stage assesses the integrated effects of o-Tp in a living animal, linking neurochemistry to observable behavior.
Protocol 4: In Vivo Microdialysis
Causality: While electrophysiology shows neuronal effects, microdialysis measures the net result on neurotransmitter release in a specific brain region.[17][18] This technique allows for the direct measurement of extracellular levels of serotonin, dopamine, and their metabolites in awake, freely-moving animals, providing a crucial link between receptor activation and downstream neurochemical changes.[19]
Step-by-Step Methodology:
-
Probe Implantation: Under anesthesia, use a stereotaxic frame to surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex). Allow the animal to recover for several days.
-
Experiment Day: Insert a microdialysis probe through the guide cannula. Perfuse the probe with sterile aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18]
-
Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer 1-(o-Tolyl)piperazine HCl systemically (e.g., via intraperitoneal injection).
-
Post-Injection Collection: Continue to collect dialysate samples for several hours to monitor the time course of neurotransmitter changes.
-
Sample Analysis: Analyze the concentration of neurotransmitters (e.g., 5-HT, DA) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express post-injection neurotransmitter levels as a percentage of the average baseline concentration. Plot the time course of these changes.
Data Presentation:
| Time Point (min) | % Change in 5-HT (Mean ± SEM) | % Change in DA (Mean ± SEM) |
| -40 to -20 | 100 ± 5 | 100 ± 6 |
| -20 to 0 | 100 ± 4 | 100 ± 5 |
| 0 (Injection) | --- | --- |
| 0 to 20 | Experimental Value | Experimental Value |
| 20 to 40 | Experimental Value | Experimental Value |
| 40 to 60 | Experimental Value | Experimental Value |
Protocol 5: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Causality: The serotonergic system is deeply implicated in the regulation of mood and anxiety. The EPM is a standard and validated behavioral assay to assess anxiety-like states in rodents.[20][21] It is based on the conflict between the animal's natural tendency to explore a new environment and its aversion to open, elevated spaces.[22] Anxiolytic (anxiety-reducing) compounds typically increase the time spent in the open arms.
Step-by-Step Methodology:
-
Habituation: Acclimate the animals to the testing room for at least 45-60 minutes before the experiment.[23][24]
-
Drug Administration: Administer 1-(o-Tolyl)piperazine HCl or a vehicle control to different groups of animals. Allow a set pre-treatment time (e.g., 30 minutes) for the drug to take effect.
-
Test Procedure: Place the animal in the center of the plus-shaped maze, facing a closed arm.[20][23] Allow the animal to explore the maze freely for a fixed period (e.g., 5 minutes).[20]
-
Recording: Record the session using an overhead video camera and tracking software.[24]
-
Maze Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[20]
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Visualization of EPM Logic:
Caption: The logic of the Elevated Plus Maze test for anxiety.
Conclusion & Data Synthesis
A comprehensive understanding of 1-(o-Tolyl)piperazine HCl's effects requires synthesizing data from all three tiers of this experimental framework. The in vitro binding affinities (Ki values) should correlate with the functional potencies (EC₅₀/IC₅₀ values). These molecular properties should, in turn, explain the changes in neuronal firing observed in ex vivo brain slices. Finally, the neurochemical release patterns measured by in vivo microdialysis should provide a mechanistic basis for the behavioral outcomes observed in the EPM. By integrating these datasets, researchers can construct a complete, mechanism-based profile of o-Tp's impact on the central nervous system.
References
-
Elevated plus maze protocol. (2023). Protocols.io. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]
-
Elevated Plus Maze. (n.d.). BehaviorCloud Protocols. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. (2024). Precisionary Instruments. [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Brain Slice Preparation for electrophysiology patch-clamp recording. (2023). Protocols.io. [Link]
-
Radioligand binding methods: practical guide and tips. (1995). PubMed. [Link]
-
Ex vivo mouse brain patch clamp recordings and Fura-2 imaging. (2023). Protocols.io. [Link]
-
Patch Clamp Recording in Brain Slices. (2015). Oxford Academic. [Link]
-
In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. (2012). PubMed Central. [Link]
-
Guide to Slice Electrophysiology. (n.d.). GitHub Pages. [Link]
-
Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). RSC Publishing. [Link]
-
In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2006). American Chemical Society. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). PubMed Central. [Link]
-
In Vivo Brain Microdialysis of Monoamines. (2014). Springer Nature Experiments. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology. [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2018). ResearchGate. [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2015). PubMed Central. [Link]
-
1-(o-Tolyl)piperazine. (n.d.). Chem-Impex. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). PubMed Central. [Link]
-
1-(o-Tolyl)piperazine hydrochloride. (n.d.). Chem-Impex. [Link]
-
1-(o-tolil)piperazina. (n.d.). Chem-Impex. [Link]
-
Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine. (1996). PubMed. [Link]
-
influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. (2000). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (2015). PubMed Central. [Link]
Sources
- 1. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisionary.com [precisionary.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Guide to Slice Electrophysiology — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 15. Brain Slice Preparation for electrophysiology patch-clamp recording [protocols.io]
- 16. Ex vivo mouse brain patch clamp recordings and Fura-2 imaging [protocols.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. behaviorcloud.com [behaviorcloud.com]
- 23. Elevated plus maze protocol [protocols.io]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes & Protocols: The Role of 1-(o-Tolyl)piperazine Hydrochloride in the Development of Novel Anxiolytic Agents
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(o-Tolyl)piperazine hydrochloride (o-TPP) and its derivatives in the preclinical screening and development of novel anti-anxiety medications. 1-(o-Tolyl)piperazine serves as a versatile chemical scaffold and a crucial research tool for investigating the serotonergic system's role in anxiety disorders.[1][2] This document details its mechanism of action, provides validated protocols for essential in vitro and in vivo assays, and offers insights into the interpretation of experimental data. The methodologies described herein are designed to establish a robust framework for identifying and characterizing new chemical entities with anxiolytic potential, progressing from initial receptor interaction to behavioral validation.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for numerous approved drugs targeting the central nervous system (CNS), including anxiolytcs and antipsychotics.[3] 1-(o-Tolyl)piperazine, a key member of this chemical class, is recognized for its utility as an intermediate in pharmaceutical synthesis and as a ligand for probing serotonin and dopamine receptor interactions.[1] Its structural properties allow for systematic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles for desired therapeutic effects.
Anxiety disorders are complex psychiatric conditions often linked to dysregulation of the serotonin (5-hydroxytryptamine, 5-HT) system.[4] Consequently, serotonergic receptors are primary targets for anxiolytic drug development.[5] o-TPP and its analogues primarily exert their effects through interactions with 5-HT receptor subtypes, making them valuable tools for dissecting the neurobiological underpinnings of anxiety and for screening new therapeutic candidates.[6]
Pharmacological Profile and Mechanism of Action
The anxiolytic or anxiogenic potential of an arylpiperazine derivative is dictated by its specific binding affinity and functional activity at a constellation of neurotransmitter receptors. For o-TPP, the primary interactions of interest are within the serotonergic system.
Interaction with Serotonergic Receptors
1-(o-Tolyl)piperazine and its derivatives often display affinity for several 5-HT receptor subtypes, most notably 5-HT1A, 5-HT2A, and 5-HT2C receptors. The balance of activity at these sites is critical for the resulting pharmacological effect.
-
5-HT1A Receptors: Located both presynaptically (as autoreceptors on raphe nuclei neurons) and postsynaptically (in regions like the hippocampus and cortex), activation of 5-HT1A receptors is generally associated with an anxiolytic and antidepressant effect.[7][8] Agonism at this receptor is a key mechanism for drugs like buspirone.
-
5-HT2A/2C Receptors: These receptors are typically excitatory. Antagonism at 5-HT2A and 5-HT2C receptors is often linked to anxiolytic and antipsychotic properties. Conversely, activation of these receptors by agonists like m-chlorophenylpiperazine (m-CPP), a related compound, can induce anxiety in both preclinical models and humans.[9][10]
The therapeutic strategy, therefore, often involves designing molecules that are potent 5-HT1A agonists while simultaneously acting as antagonists at 5-HT2A/2C receptors.
Visualizing the Signaling Pathway
The following diagram illustrates the principal serotonergic pathways implicated in anxiety and the points of intervention for an o-TPP-based compound.
Caption: Serotonergic pathways in anxiety and drug interaction points.
Preclinical Development Workflow
A logical, stepwise progression is essential for efficiently evaluating new chemical entities. The workflow begins with confirming target engagement and functional activity in vitro before advancing to more complex and resource-intensive in vivo behavioral models.
Caption: A typical preclinical workflow for anxiolytic drug discovery.
In Vitro Evaluation: Protocols & Methodologies
In vitro assays are the foundational step for characterizing a compound's interaction with its molecular target. They are rapid, cost-effective, and provide quantitative data on affinity and function.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).
Causality & Rationale: This assay is a direct measure of target engagement.[5] A high affinity (low Kᵢ value) indicates that the compound binds potently to the receptor of interest. It is the primary screen to confirm that a synthesized molecule interacts with the intended pharmacological target. Competition assays, where the test compound competes with a known high-affinity radioligand, are the standard method.[5][11]
Step-by-Step Methodology:
-
Receptor Preparation:
-
Use cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest (e.g., 5-HT1A). Alternatively, use dissected brain regions known to be rich in the target receptor (e.g., rat frontal cortex for 5-HT2A).[11]
-
Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Set up assay tubes or a 96-well plate.[11]
-
To each well, add:
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Radioligand: A fixed concentration, typically at or near its Kₑ value (e.g., [³H]8-OH-DPAT for 5-HT1A, or [³H]Ketanserin for 5-HT2A).[11]
-
Test Compound: A range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) of the 1-(o-Tolyl)piperazine derivative.
-
Membrane Preparation: A specific amount of protein per well (e.g., 50-100 µg).[11]
-
-
Total Binding Control: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB) Control: Contains buffer, radioligand, membranes, and a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.[11]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation:
| Compound | Target Receptor | Radioligand | Kᵢ (nM) |
| o-TPP Derivative 1 | 5-HT1A | [³H]8-OH-DPAT | 23.9 |
| o-TPP Derivative 1 | 5-HT2A | [³H]Ketanserin | 39.4 |
| o-TPP Derivative 2 | 5-HT1A | [³H]8-OH-DPAT | 41.5 |
| o-TPP Derivative 2 | 5-HT2A | [³H]Ketanserin | 315 |
Note: Data are hypothetical examples based on typical values for arylpiperazines.[3]
In Vivo Evaluation: Protocols & Methodologies
Once a compound demonstrates the desired in vitro profile (e.g., high affinity for 5-HT1A, lower affinity for 5-HT2A), it must be tested in a living organism to assess its effect on behavior. Rodent models are widely used to screen for anxiety-like behaviors.[12][13]
Protocol 2: The Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like activity of a test compound in mice or rats.
Causality & Rationale: The EPM is a gold-standard behavioral assay for anxiety.[14] The test is based on the conflict between an animal's innate fear of open, elevated spaces and its drive to explore a novel environment.[15][16] Anxiolytic compounds, such as benzodiazepines and SSRIs, characteristically increase the proportion of time spent and entries made into the more aversive open arms, reflecting a reduction in anxiety-like behavior.[17][18]
Step-by-Step Methodology:
-
Apparatus:
-
A plus-shaped maze, elevated from the floor (e.g., 50 cm for mice).[19]
-
Consists of four arms (e.g., 30 x 5 cm for mice): two opposing open arms and two opposing closed arms with high walls (e.g., 15 cm).[19]
-
The arms connect via a central square (5 x 5 cm).
-
The maze should be made of a non-reflective material and placed in a quiet room with controlled, symmetrical lighting.[20]
-
-
Animal Handling and Acclimation:
-
Use adult male mice or rats (e.g., C57BL/6 mice, 8-12 weeks old).
-
House animals in a controlled environment (12:12 light/dark cycle, stable temperature/humidity) with food and water ad libitum.
-
Handle the animals for several days prior to testing to reduce handling stress.[15]
-
On the test day, allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins.[16][21]
-
-
Drug Administration:
-
Dissolve the this compound derivative in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
The timing of administration before the test is critical and depends on the compound's expected pharmacokinetics (e.g., 30 minutes pre-test for IP injection).
-
Include a vehicle-treated control group and a positive control group (e.g., diazepam, 1-2 mg/kg).
-
The experimenter should ideally be blinded to the treatment conditions to avoid bias.[15]
-
-
Test Procedure:
-
Gently place the mouse onto the central square of the maze, facing one of the open arms.[19][20]
-
Immediately start a video camera positioned above the maze and leave the room or stand out of the animal's sight.[19]
-
Allow the animal to freely explore the maze for a 5-minute session.[15][19]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[19][21]
-
-
Data Analysis and Parameters:
-
Use automated video tracking software (e.g., ANY-maze) or manual scoring to quantify behavior.[21]
-
Primary Anxiolytic Indices:
-
Time Spent in Open Arms (s): The most reliable measure of anxiolytic activity.
-
Percentage of Entries into Open Arms: (Open Arm Entries / Total Arm Entries) x 100.
-
-
Locomotor Activity Control:
-
Total Arm Entries: A measure of general activity. A significant change may indicate sedative or stimulant side effects rather than a specific anxiolytic effect.
-
Distance Traveled (cm): Also used to control for motor effects.
-
-
An entry is typically defined as all four paws entering an arm.[19]
-
Compare treatment groups using appropriate statistical tests (e.g., One-Way ANOVA followed by post-hoc tests).
-
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (s) (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 25.4 ± 3.1 | 20.1 ± 2.5 | 18.5 ± 1.9 |
| Diazepam (Positive Control) | 2.0 | 68.2 ± 7.5 | 45.3 ± 4.8 | 17.9 ± 2.1 |
| o-TPP Derivative 1 | 5.0 | 55.7 ± 6.2 | 38.9 ± 4.1 | 19.1 ± 1.8 |
| o-TPP Derivative 1 | 10.0 | 61.3 ± 7.1 | 42.1 ± 5.0 | 18.2 ± 2.0 |
p < 0.05 compared to Vehicle group. Data are hypothetical.
Conclusion and Forward Look
The protocols and frameworks detailed in these notes provide a robust starting point for leveraging this compound and its derivatives in the search for next-generation anxiolytics. A successful candidate from this preclinical pipeline would exhibit high affinity and agonist activity at 5-HT1A receptors, antagonist activity at 5-HT2A/2C receptors, and a clear anxiolytic-like profile in behavioral models like the EPM without confounding motor effects. Subsequent steps would involve more complex behavioral paradigms, pharmacokinetic/pharmacodynamic modeling to correlate drug exposure with efficacy, and comprehensive safety and toxicology assessments before a compound can be nominated for clinical development.
References
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]
-
screening of anxiolytics. (n.d.). Slideshare. [Link]
-
Protocol for Elevated Plus Maze. (n.d.). Crawley Lab, UC Davis. [Link]
-
Elevated plus maze protocol v1. (2023). ResearchGate. [Link]
-
Screening Methods for Anxiolytics. (n.d.). Scribd. [Link]
-
Screening of anti anxiety drugs. (n.d.). Slideshare. [Link]
-
Lezak, K. R., et al. (2017). Behavioral methods to study anxiety in rodents. Dialogues in Clinical Neuroscience. [Link]
-
Animal Models and Assays Probing Anxiety Related Behaviors and Neural Circuits. (n.d.). ScienceDirect. [Link]
-
Anxiety Models in Rats and Mice. (n.d.). Inotiv. [Link]
-
Behavioral methods to study anxiety in rodents. (2017). ResearchGate. [Link]
-
Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in Clinical Neuroscience. [Link]
-
Experimental Models for Screening Anxiolytic Activity. (2023). JETIR. [Link]
-
A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2024). MDPI. [Link]
-
Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. [Link]
-
Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]
-
Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2020). PMC. [Link]
-
Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition. [Link]
-
Serotonin Release Assay (SRA) Protocol. (2025). Dr.Oracle. [Link]
-
[The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. (1990). PubMed. [Link]
-
TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. (2018). Semantic Scholar. [Link]
-
Trazodone Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
-
Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. (1998). Semantic Scholar. [Link]
-
Prasad, A. R., et al. (2013). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Lee, J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules. [Link]
-
Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals. [Link]
-
Mephedrone. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Zhang, N., et al. (2018). Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice. Journal of Ethnopharmacology. [Link]
-
Costa, E. A., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative...is Modulated by Serotonergic and GABAergic Pathways. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
G_rtner, I., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of anti anxiety drugs | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(o-Tolyl)piperazine | CymitQuimica [cymitquimica.com]
- 7. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)E… [ouci.dntb.gov.ua]
- 9. Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. inotiv.com [inotiv.com]
- 15. protocols.io [protocols.io]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. screening of anxiolytics | PPTX [slideshare.net]
- 18. jetir.org [jetir.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. albany.edu [albany.edu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 1-(o-Tolyl)piperazine in the Synthesis of Specialized Polymers
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(o-Tolyl)piperazine as a functional monomer in the synthesis of specialized polymers. This document outlines the underlying chemical principles, offers detailed experimental protocols, and discusses the potential applications of the resulting polymeric materials.
Introduction: The Unique Potential of 1-(o-Tolyl)piperazine in Polymer Chemistry
1-(o-Tolyl)piperazine is a versatile chemical entity, widely recognized for its role as a building block in the synthesis of pharmacologically active molecules.[1] Beyond its established use in medicinal chemistry, its unique molecular architecture—a piperazine ring substituted with an o-tolyl group—presents significant opportunities in the field of material science for the creation of specialized polymers and coatings.[1] The presence of two secondary amine functionalities within the piperazine ring allows it to act as a diamine monomer in various polymerization reactions.
The incorporation of the o-tolyl group introduces steric hindrance and alters the electronic properties of the piperazine nitrogens compared to unsubstituted piperazine. This substitution can be strategically exploited to modulate the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and responsiveness to external stimuli like pH.[2][3]
This guide will focus on two primary applications of 1-(o-Tolyl)piperazine in polymer synthesis: as a chain extender in the synthesis of poly(urethane-urea)s and as a monomer in the preparation of polyamides.
Part 1: 1-(o-Tolyl)piperazine as a Chain Extender in Poly(urethane-urea) Synthesis
Scientific Rationale:
Poly(urethane-urea)s (PUUs) are a class of segmented block copolymers known for their excellent mechanical properties, which are derived from the microphase separation of hard and soft segments.[4] The hard segments, typically formed from a diisocyanate and a low molecular weight chain extender, contribute to the material's strength and thermal stability.[5]
1-(o-Tolyl)piperazine, being a cyclic secondary diamine, can serve as a chain extender.[4] Its use offers several advantages over traditional primary diamine chain extenders:
-
Reduced Crosslinking: The secondary amine nature of 1-(o-Tolyl)piperazine can mitigate side reactions and crosslinking that are sometimes observed with primary diamines, leading to more soluble and processable polymers.[4]
-
Enhanced Rigidity: The rigid cyclic structure of the piperazine ring and the bulky o-tolyl group can increase the rigidity of the hard segments, thereby influencing the thermal and mechanical properties of the PUU.[4]
-
Tunable Properties: The steric and electronic effects of the o-tolyl group can be leveraged to fine-tune the morphology and properties of the resulting polymer.
Experimental Workflow for Poly(urethane-urea) Synthesis
Figure 1: A generalized workflow for the synthesis of poly(urethane-urea) using 1-(o-Tolyl)piperazine as a chain extender.
Detailed Protocol for the Synthesis of a Poly(urethane-urea) with 1-(o-Tolyl)piperazine
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
1-(o-Tolyl)piperazine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add PTMEG (20.0 g, 10.0 mmol) and anhydrous DMF (50 mL).
-
Heat the mixture to 70°C with stirring until the PTMEG is completely dissolved.
-
Add MDI (5.0 g, 20.0 mmol) dropwise to the solution over 30 minutes.
-
Allow the reaction to proceed at 70°C for 3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate beaker, dissolve 1-(o-Tolyl)piperazine (1.76 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Cool the prepolymer solution to room temperature and then add the 1-(o-Tolyl)piperazine solution dropwise with vigorous stirring.
-
After the addition is complete, continue stirring for 2 hours at room temperature.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into a Teflon dish and cure in a vacuum oven at 70°C for 24 hours.
-
After curing, dissolve the polymer in a minimal amount of DMF and precipitate it by slowly adding the solution to a large volume of methanol with stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
-
Characterization:
-
FTIR: Confirm the formation of urethane and urea linkages by identifying characteristic peaks (N-H stretching, C=O stretching).
-
NMR: Verify the incorporation of the 1-(o-Tolyl)piperazine moiety into the polymer backbone.
-
GPC: Determine the molecular weight and polydispersity of the synthesized polymer.
-
DSC: Analyze the thermal properties, such as the glass transition temperature (Tg), of the polymer.
| Parameter | Exemplary Value |
| NCO/OH Molar Ratio | 2.0 |
| Chain Extender Stoichiometry | 1:1 with respect to excess NCO groups |
| Curing Temperature | 70°C |
| Curing Time | 24 hours |
Part 2: Synthesis of Polyamides using 1-(o-Tolyl)piperazine
Scientific Rationale:
Polyamides are a major class of high-performance polymers characterized by the presence of amide linkages in the polymer backbone.[6][7] They are typically synthesized through the condensation polymerization of a diamine and a diacid or its derivative (e.g., a diacyl chloride).[6]
1-(o-Tolyl)piperazine, with its two secondary amine groups, can react with diacyl chlorides in a step-growth polymerization to form polyamides. The resulting polymers will have the piperazine ring incorporated into the main chain, which can impart unique properties:
-
Solubility: The presence of the bulky, non-polar o-tolyl group may enhance the solubility of the polyamide in organic solvents compared to analogous polymers derived from unsubstituted piperazine.
-
Thermal Stability: The rigid aromatic and heterocyclic rings in the polymer backbone are expected to contribute to high thermal stability.
-
Stimuli-Responsiveness: The tertiary amine nature of the nitrogen atoms in the polymer backbone (after reacting with the acyl chloride) can lead to pH-responsive behavior, where the polymer's solubility or conformation changes with pH.[2][3]
Reaction Mechanism for Polyamide Synthesis
Figure 2: The polycondensation reaction between 1-(o-Tolyl)piperazine and a diacyl chloride to form a polyamide.
Detailed Protocol for the Synthesis of a Polyamide from 1-(o-Tolyl)piperazine
Materials:
-
1-(o-Tolyl)piperazine
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Methanol
Procedure:
-
Monomer Solution Preparation:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1-(o-Tolyl)piperazine (1.76 g, 10.0 mmol) in anhydrous NMP (40 mL).
-
Add pyridine (1.6 mL, 20.0 mmol) to the solution to act as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
-
Polymerization:
-
In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10.0 mmol) in anhydrous NMP (20 mL).
-
Add the terephthaloyl chloride solution dropwise to the stirred 1-(o-Tolyl)piperazine solution at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (400 mL) with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomers and salts.
-
Dry the polyamide in a vacuum oven at 80°C to a constant weight.
-
Characterization:
-
FTIR: Confirm the formation of the amide bond (C=O stretching around 1630-1680 cm⁻¹).
-
NMR: Verify the structure of the repeating unit in the polymer chain.
-
TGA/DSC: Evaluate the thermal stability and glass transition temperature of the polyamide.
-
Solubility Tests: Assess the solubility of the polymer in various organic solvents.
| Parameter | Exemplary Value |
| Monomer Molar Ratio | 1:1 |
| Acid Scavenger | Pyridine (2 equivalents) |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 24 hours |
Conclusion
1-(o-Tolyl)piperazine is a promising functional monomer for the synthesis of specialized polymers. Its unique chemical structure allows for its incorporation into polymer backbones as a chain extender in poly(urethane-urea)s and as a diamine monomer in polyamides. The presence of the o-tolyl group offers a means to tune the properties of the resulting polymers, potentially leading to materials with enhanced thermal stability, improved solubility, and stimuli-responsive characteristics. The protocols provided herein serve as a foundation for further exploration and development of novel polymers based on 1-(o-Tolyl)piperazine for a wide range of applications in materials science and drug delivery.
References
- Zhang, X.-Y., Luo, Y.-F., & Ruan, C.-S. (2012). Synthesis and characterization of a novel shape memory poly(urethane-urea) by using piperazine as a chain extender.
- Deen, G. R., & Mah, C. H. (2019). NEW PIPERAZINE-BASED POLYMERIZABLE MONOMERS FOR THE DEVELOPMENT OF STIMULI-RESPONSIVE POLYMERS. In Advances in Materials Science Research. Nova Science Publishers, Inc.
-
Belitsky, J. M., Nguyen, D. H., Wurtz, N. R., & Dervan, P. B. (2002). Solid-phase synthesis of DNA binding polyamides on oxime resin. Bioorganic & medicinal chemistry, 10(8), 2767–2774. [Link]
-
Guan, N., Li, J., & Zhang, D. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1161–1163. [Link]
-
Li, Y., Xiao, W., Xiao, K., Berti, L., Luo, J., Tseng, H. P., Fung, G., & Lam, K. S. (2020). Strategies To Design and Synthesize Polymer-Based Stimuli-Responsive Drug-Delivery Nanosystems. ChemBioChem, 21(9), 1253–1263. [Link]
- dos Santos, J. C., de Sousa, F. B., & Felisberti, M. I. (2018). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS.
-
Wei, M., Gao, Y., Li, X., & Serpe, M. J. (2017). Stimuli-responsive polymers and their applications. Polymer Chemistry, 8(1), 127–143. [Link]
- Sudo, A., & Endo, T. (Eds.). (2019). Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI.
-
Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Retrieved from [Link]
-
Karaman, C., & Yagci, Y. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Polymers, 12(10), 2382. [Link]
- Patente US5082917A - Piperazine derivatives as chain extenders in polyurea elastomer systems and method making same - Google Patents. (n.d.).
- D'Agosto, F., & Boisson, C. (Eds.). (2023). Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI.
-
Belitsky, J. M., Nguyen, D. H., Wurtz, N. R., & Dervan, P. B. (2002). Solid-phase synthesis of DNA binding polyamides on oxime resin. Bioorganic & medicinal chemistry, 10(8), 2767–2774. [Link]
- Sudo, A., & Endo, T. (Eds.). (2019).
- Cast Molded Polyurethane Elastomer Prepared by Using Arom
- Tulipalin A-based hydroxyl-functionalized polymers, and engineered materials prepared there
- Guan, X. (Ed.). (2020). Special Issue : Study of Stimuli-Responsive Polymers. MDPI.
-
Gaina, C., Gaina, V., Stoica, A., & Tudorachi, N. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 769. [Link]
-
Goethals, E. J. (2012). Ring-Opening Polymerization—An Introductory Review. Polymers, 4(1), 1-21. [Link]
- Sudo, A., & Endo, T. (Eds.). (2019).
- Garaev, A. M., Garaeva, L. M., & Danilova, I. G. (2022). Methods for the Catalytic Synthesis of Piperazine.
- Stabilizer compositions for halogen containing polymers. (n.d.).
-
Pelliccia, S., Di Micco, S., & Novellino, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5093. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis and characterization of a novel shape memory poly(urethane-urea) by using piperazine as a chain extender [gncl.cn]
- 5. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these crucial pharmaceutical scaffolds. Piperazine and its derivatives are integral components in a vast array of marketed drugs, including those for cancer, depression, and infectious diseases, owing to their unique physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring your syntheses are efficient, high-yielding, and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of piperazine derivatives, offering causative explanations and actionable solutions.
Issue 1: Predominant Di-substitution in N-Alkylation Reactions
Question: I am attempting a mono-N-alkylation of piperazine, but my primary product is the di-substituted derivative. How can I improve the selectivity for mono-alkylation?
Answer: Di-alkylation is a frequent side reaction due to the presence of two reactive secondary amine groups on the piperazine ring.[3] The mono-alkylated product is often still nucleophilic enough to react with the remaining alkylating agent.[3] Several factors can be controlled to favor mono-substitution:
-
Stoichiometry: This is the most critical factor. Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted intermediate.[4]
-
Slow Addition: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile in the reaction mixture, further minimizing the chance of a second alkylation.[4]
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-substituted product.[3]
-
Protecting Groups: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The Boc (tert-butyloxycarbonyl) group can be removed later in the synthetic sequence.[4][5]
-
Protonation: Utilizing a mono-protonated piperazine salt can effectively "protect" one of the nitrogen atoms, suppressing the formation of di-substituted products.[6]
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: My Buchwald-Hartwig amination reactions for synthesizing N-aryl piperazines are consistently resulting in low yields. What are the potential causes and how can I optimize the reaction?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the careful selection of reaction components.[7][8] Low yields can often be attributed to catalyst deactivation, suboptimal ligand choice, or inappropriate base selection.[4][5]
-
Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is paramount.[5] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, BINAP) are often necessary to promote efficient catalytic turnover.[4] It is highly recommended to screen a variety of ligand/palladium combinations to find the optimal system for your specific substrates.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) are common, but can sometimes lead to substrate degradation. If you observe decomposition, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
Solvent Effects: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.[5] If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.[5]
-
Temperature and Reaction Time: These reactions are typically run at elevated temperatures (80-110 °C).[7] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[5]
Issue 3: Difficulty in Purifying Piperazine Derivatives
Question: I am struggling with the purification of my substituted piperazine product. What are the best practices for purification?
Answer: The basic and often polar nature of piperazine derivatives can present challenges during purification.[9]
-
Column Chromatography: This is the most common purification method. To mitigate peak tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[5]
-
Acid-Base Extraction: This technique is highly effective for separating the basic piperazine product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will partition into the aqueous layer as its protonated salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.[5]
-
Crystallization: If the product is a solid, recrystallization can be a powerful purification technique. For piperazine itself, it can be purified by forming the hexahydrate or the diacetate salt.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-alkyl piperazines?
A1: The most common methods are direct N-alkylation with alkyl halides and reductive amination.[12] Direct alkylation is straightforward but can suffer from di-substitution.[3] Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is a versatile method for introducing a wide range of substituents.[13][14]
Q2: How can I synthesize an unsymmetrically substituted N,N'-piperazine derivative?
A2: The most reliable method is to use a protecting group strategy.[6] First, one nitrogen of the piperazine ring is protected (e.g., with a Boc group). The unprotected nitrogen is then functionalized. Finally, the protecting group is removed, and the second nitrogen can be reacted with a different electrophile.
Q3: What are some common side reactions to be aware of during piperazine synthesis?
A3: Besides di-substitution, other potential side reactions include elimination reactions when using sterically hindered alkyl halides, and ring-opening under harsh conditions.[5] Over-oxidation can also be an issue depending on the synthetic route and reagents used.[5]
Q4: What analytical techniques are best for characterizing my piperazine derivatives?
A4: A combination of techniques is recommended for full characterization.[15]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[16]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.[17] For piperazines lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for UV detection.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups.[17]
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation of Piperazine using an Excess of the Amine
This protocol describes a general method for the selective mono-N-alkylation of piperazine by employing a large excess of the starting piperazine.[4]
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Protocol 2: Synthesis of N-Aryl Piperazine via Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl halide.[7]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in N-Alkylation of Piperazine
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[4]
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low mono-substitution yield.
References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5539. [Link]
-
Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 640-645. [Link]
- Goddu, R. C. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]
-
Singh, U. P., & Kumar, S. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 22(1). [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
Fulk, C., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). [Link]
-
Sharma, P. C., et al. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 11(3-S), 154-161. [Link]
-
Reilly, S. W., & Mach, R. H. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 20(10), 3013-3016. [Link]
-
Bartoccini, F., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(21), 13327. [Link]
-
Reddy, T. R., & Mani, N. S. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(16), 2959. [Link]
-
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 248, 116202. [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1738. [Link]
-
Reilly, S. W., & Mach, R. H. (2018). Supporting Information for Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
- Gaertner, G. G. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S.
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1738. [Link]
-
Reilly, S. W., & Mach, R. H. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 20(10), 3013-3016. [Link]
-
Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]
-
MacMillan, D. W. C., et al. (2018). Photoredox C–H arylation of piperazines. Science, 362(6416), 797-802. [Link]
-
O'Brien, P., et al. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Bode, J. W. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 784-793. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Degradation of 1-(o-Tolyl)piperazine Hydrochloride in Solution
Welcome to the technical support guide for 1-(o-Tolyl)piperazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental solutions. As a hydrochloride salt of a phenylpiperazine derivative, this compound offers advantages in solubility and handling but requires specific precautions to prevent degradation that can compromise research outcomes.[1][2] This guide provides in-depth explanations, actionable protocols, and troubleshooting advice grounded in established chemical principles.
Fundamental Principles of Stability
Understanding the inherent vulnerabilities of this compound is the first step toward preventing its degradation. The stability of this molecule in solution is primarily influenced by four factors: pH, temperature, light, and oxygen. Phenylpiperazine compounds are known to be susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[3]
-
Oxidation: The piperazine ring, particularly the nitrogen atoms and adjacent carbons, can be susceptible to oxidation.[4] This can be catalyzed by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. Oxidative degradation can lead to the formation of N-oxides, ring-opened byproducts, or other unwanted adducts.[5][6]
-
Hydrolysis: While the piperazine ring itself is generally stable against hydrolysis, extreme pH conditions (either strongly acidic or basic) can promote the degradation of many organic molecules.[3] Maintaining an appropriate pH is crucial for long-term stability.
-
Photodegradation: Aromatic compounds and those with amine functionalities can be light-sensitive.[3][7] Exposure to UV or even ambient laboratory light can provide the energy to initiate radical reactions, leading to complex degradation pathways.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A: High-purity, sterile water is the recommended primary solvent. The hydrochloride salt form is designed to enhance aqueous solubility.[2][9] For applications requiring organic solvents, dimethyl sulfoxide (DMSO) is a common choice. However, always use anhydrous, high-purity DMSO and be aware that it can be hygroscopic. If using co-solvents, ensure they are inert and do not promote degradation.[10]
Q2: How should I store my stock solutions to ensure maximum stability?
A: For long-term storage, solutions should be aliquoted into small, single-use volumes and stored frozen at -20°C or -80°C.[7][11] This minimizes freeze-thaw cycles, which can accelerate degradation. For short-term use (a few days), refrigeration at 2-8°C is acceptable.[12] Never store solutions at room temperature for extended periods. [12]
Q3: What are the first visual signs of solution degradation?
A: The most common visual indicators are a change in color (e.g., developing a yellow or brown tint), the appearance of cloudiness (turbidity), or the formation of visible particulates/precipitate. Any deviation from a clear, colorless initial solution should be treated as a sign of potential degradation.
Q4: Why is it critical to protect the solution from light?
A: Phenylpiperazine derivatives can be susceptible to photodegradation.[3] Light exposure can initiate chemical reactions that alter the molecule's structure, leading to loss of activity and the formation of unknown impurities.[13] Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[7][8]
Q5: Is it safe to use a buffered solution? What is the optimal pH range?
A: Yes, using a buffer can be beneficial for maintaining a stable pH. As a hydrochloride salt of a base, this compound will form a mildly acidic solution in water. Maintaining a slightly acidic to neutral pH (approx. pH 4-7) is generally advisable. Avoid highly alkaline conditions (pH > 8), as this can cause the salt to convert to its free base form, which may be less soluble and potentially less stable.[14] The solubility of hydrochloride salts can decrease as the pH increases toward neutral.[9]
Troubleshooting Guide for Solution Instability
This guide helps diagnose and resolve common issues encountered with this compound solutions.
| Observed Problem | Potential Cause(s) | Recommended Action & Rationale |
| Cloudiness or Precipitation | 1. Poor Solubility: The concentration may exceed the solvent's capacity, especially in neutral buffers.[9]2. pH Shift: An increase in pH may have converted the soluble HCl salt to the less soluble free base.[14]3. Degradation: The precipitate could be an insoluble degradation product. | 1. Verify Solubility: Prepare a more dilute solution or add a minimal amount of a co-solvent like DMSO. 2. Check & Adjust pH: Measure the solution's pH. If it has drifted high, adjust carefully with dilute HCl. Ensure any buffers used are within the optimal pH 4-7 range.3. Discard & Remake: If degradation is suspected, it is safest to discard the solution and prepare a fresh batch following best practices. |
| Solution Has Changed Color | 1. Oxidative Degradation: Exposure to air (oxygen) over time can lead to the formation of colored chromophores.2. Photodegradation: Exposure to ambient or UV light has initiated chemical breakdown.[3] | 1. Use Degassed Solvents: For maximum stability, prepare solutions with solvents that have been degassed by sonication or sparging with an inert gas (e.g., argon, nitrogen).2. Protect from Light: Immediately transfer the solution to amber vials or wrap the container to block light.[7] Discard the discolored solution as its integrity is compromised. |
| Unexpected Peaks in HPLC/LC-MS | 1. Chemical Degradation: The compound has broken down due to one or more stress factors (heat, light, oxygen, pH).[13]2. Solvent Impurities: The solvent used may contain impurities or stabilizers that are chromatographically active. | 1. Perform Stress Testing: To identify the cause, conduct a forced degradation study by exposing fresh solutions to heat, light, acid, base, and an oxidizing agent (e.g., H₂O₂) to see if the unknown peaks match.[15]2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents. Run a solvent blank to rule out contamination. |
| Loss of Potency / Inconsistent Results | 1. Gradual Degradation: The concentration of the active compound has decreased over time due to slow degradation, even if not visually apparent.2. Adsorption: The compound may be adsorbing to the surface of the storage container (especially plastics). | 1. Aliquot & Store Properly: Prepare fresh stock, aliquot into single-use volumes, and store at -20°C or colder to prevent cumulative degradation.[11][12]2. Use Glass Vials: Prefer borosilicate glass vials over plastic for long-term storage to minimize adsorption. |
Protocols for Ensuring Solution Integrity
Following standardized protocols is essential for reproducibility and reliability.
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Preparation: Work in a clean environment. Use a calibrated analytical balance to accurately weigh the required amount of this compound powder.
-
Solvent Selection: Use high-purity, sterile water (e.g., Milli-Q or 18 MΩ·cm) or HPLC-grade water. For sensitive applications, degas the solvent by sparging with nitrogen or argon for 15-20 minutes.
-
Dissolution: Add the solvent to the vessel containing the weighed powder. Use a glass container (e.g., beaker or volumetric flask). Mix by vortexing or sonicating in a water bath until the solid is fully dissolved. Gentle warming (to 30-35°C) can be used to aid dissolution if necessary, but avoid high heat.
-
Filtration (Recommended): For sterile applications or to remove any microparticulates, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES).
-
Storage Container: Immediately transfer the solution into a clean, Type 1 borosilicate amber glass vial with a PTFE-lined cap.[7]
-
Quality Check: Before final storage, visually inspect the solution to ensure it is clear and colorless. For critical applications, run an initial analytical check (e.g., HPLC) to establish a baseline (t=0) chromatogram for future comparisons.
Protocol 2: Recommended Long-Term Storage Procedure
-
Aliquoting: Based on typical experimental needs, dispense the stock solution into smaller, single-use aliquots in appropriate amber vials. This practice is critical to avoid repeated freeze-thaw cycles and contamination of the entire stock.
-
Inert Gas Purge (Optional but Recommended): Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen for 10-15 seconds to displace oxygen and minimize oxidative degradation.[11]
-
Sealing and Labeling: Securely seal each vial. Label clearly with the compound name, concentration, solvent, preparation date, and your initials. Use a chemical-resistant label.[7]
-
Storage: Place the labeled aliquots in a freezer at -20°C or, for maximum longevity, at -80°C.[11] Log the location and details in your lab inventory.
Visualization of Key Workflows
Diagram 1: Decision Tree for Solution Preparation
Caption: Workflow for preparing a stable stock solution.
Diagram 2: Troubleshooting Degradation Issues
Caption: A logical approach to troubleshooting solution instability.
Summary of Handling & Storage Conditions
| Parameter | Solid Compound (As Received) | In Solution (Aqueous/DMSO) | Rationale |
| Temperature | Room Temperature (15-25°C)[1][16] | -20°C to -80°C (Long-term) [11]2-8°C (Short-term, <1 week)[7][17] | To drastically slow chemical degradation kinetics.[12] |
| Light | Store in original container, protected from direct light. | Protect from all light. Use amber vials or opaque containers.[7][8] | Prevents photodegradation, a known pathway for phenylpiperazines.[3] |
| Atmosphere | Tightly sealed container. | Sealed vial. Headspace purged with inert gas (Ar/N₂) for maximum stability.[11] | Minimizes exposure to atmospheric oxygen, reducing the risk of oxidative degradation. |
| Container | Original supplier bottle. | Type 1 borosilicate amber glass vials with PTFE-lined caps. | Glass is more inert than most plastics and amber color blocks UV light.[7] |
References
-
Gajewska, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
- Al-Absi, H. S. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Source not publicly available]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]
-
ResearchGate. (n.d.). Forced degradation study [Table]. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hydrochloride. Wikipedia. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Source not publicly available]
-
Researcher.Life. (2024, June 1). The medicinal chemistry of piperazines: A review. [Link]
-
PubMed. (n.d.). The medicinal chemistry of piperazines: A review. [Link]
-
Informa Healthcare. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]
-
ResearchGate. (2025, August 7). Thermal degradation of novel piperazine-based amine blends for CO2 capture. [Link]
-
ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
NIH. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
-
PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
PubMed. (2013, February). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. [Link]
-
ResearchGate. (2025, October 30). (PDF) Piperazine Degradation in Pilot Plants. [Link]
-
ACS Publications. (2021, January 8). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]
-
ResearchGate. (2023, June 14). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. [Link]
-
ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hydrochloride - Wikipedia [en.wikipedia.org]
- 3. isaacpub.org [isaacpub.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. gmpplastic.com [gmpplastic.com]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. This compound | 95356-15-3 [amp.chemicalbook.com]
- 17. chemimpex.com [chemimpex.com]
Common side reactions in the synthesis of tolylpiperazine compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of toylpiperazine compounds. Authored from the perspective of a Senior Application Scientist, this resource combines technical accuracy with practical, field-tested insights to help you navigate potential synthetic hurdles and optimize your reaction outcomes.
Introduction: Navigating the Synthesis of Tolylpiperazines
The tolylpiperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active molecules. While several synthetic routes to these compounds exist, each presents a unique set of challenges and potential side reactions. This guide is designed to provide a structured approach to troubleshooting these issues, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) on Common Side Reactions
This section addresses the most common issues encountered during the synthesis of tolylpiperazine compounds in a direct question-and-answer format.
FAQ 1: My Buchwald-Hartwig amination is giving low yields and a significant amount of dehalogenated starting material. What's going on?
Answer: Low yields and hydrodehalogenation are classic side reactions in Buchwald-Hartwig aminations.[1] This typically points to issues with the catalyst lifecycle or reaction conditions. The primary competing pathway is β-hydride elimination from the palladium-amide intermediate, which leads to the formation of an imine and the hydrodehalogenated arene.[1][2]
Key Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich tolyl halides, sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are often necessary to promote reductive elimination over β-hydride elimination.[1][3]
-
Catalyst Precursor: Using a pre-catalyst can sometimes lead to more consistent results by ensuring the formation of the active Pd(0) species.[4]
-
Base Selection: The strength of the base can influence the reaction rate and side product formation. Stronger bases like sodium tert-butoxide (NaOtBu) allow for lower reaction temperatures, which can suppress dehalogenation.[4]
-
Temperature Control: Overheating the reaction can accelerate catalyst decomposition and favor side reactions.[4] Running the reaction at the lowest effective temperature is advisable.
FAQ 2: I'm observing a significant amount of the 1,4-di-tolylpiperazine byproduct. How can I improve selectivity for mono-arylation?
Answer: The formation of the di-substituted byproduct is a common challenge due to the similar reactivity of both nitrogen atoms in the piperazine ring.[3] Several strategies can be employed to enhance mono-selectivity:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the tolyl halide statistically favors the reaction of the halide with an unsubstituted piperazine molecule.[3][5]
-
Slow Addition: A slow, controlled addition of the tolyl halide to the reaction mixture at a low temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[3]
-
Protecting Groups: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for arylation. The Boc group can be subsequently removed under acidic conditions.[3][6]
FAQ 3: My reductive amination of a tolyl aldehyde with piperazine is sluggish and incomplete. What factors should I investigate?
Answer: Incomplete conversion in reductive amination often stems from issues with imine/iminium ion formation or the activity of the reducing agent.[7][8]
Key Troubleshooting Steps:
-
pH Control: The initial condensation to form the imine or iminium ion is typically favored under weakly acidic conditions (pH 4-5).[9] This can be achieved by using an appropriate solvent or adding a catalytic amount of a mild acid like acetic acid.
-
Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde and is effective at reducing the intermediate iminium ion.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety concerns due to the potential generation of hydrogen cyanide.[8][9]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, for some substrates, protic solvents like isopropanol (IPA) can accelerate imine formation, though the stability of the reducing agent in such solvents should be considered.[10]
-
Water Scavengers: The formation of the imine intermediate releases water. In some cases, adding a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation and improve the overall reaction rate.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues you may encounter during your experiments.
Troubleshooting Guide 1: Persistent Impurities Co-eluting with the Tolylpiperazine Product
Issue: After performing a Buchwald-Hartwig amination to synthesize a tolylpiperazine derivative, a persistent impurity is observed that co-elutes with the desired product during column chromatography.
Potential Causes & Solutions:
-
Dehalogenated Byproduct: As discussed in FAQ 1, the hydrodehalogenated tolyl starting material can be a major byproduct and may have similar polarity to the product.
-
Mitigation: Re-optimize the reaction conditions (ligand, base, temperature) to minimize its formation.[4]
-
Purification Strategy: If the byproduct is still present, consider a different purification technique. If the product is basic, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic tolylpiperazine will move to the aqueous layer, leaving the neutral dehalogenated impurity in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Ligand-Derived Impurities: Phosphine ligands can undergo oxidation or other transformations during the reaction, leading to byproducts that may be difficult to separate.
-
Mitigation: Use the minimum effective amount of ligand.
-
Purification Strategy: A water wash of the organic layer during workup can sometimes remove some polar, phosphorus-containing impurities. Alternatively, a filtration through a plug of silica gel with a non-polar eluent before full column chromatography can remove some of these impurities.
-
-
Homocoupling of the Aryl Halide: This can occur, leading to the formation of a bi-tolyl species.
-
Mitigation: Ensure a properly activated catalyst and an inert atmosphere to minimize side reactions.
-
Purification Strategy: This byproduct is typically much less polar than the desired amine product and should be separable by standard silica gel chromatography.
-
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer (containing the protonated product) into a clean flask.
-
Wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide, solid sodium bicarbonate) until the pH is > 10.
-
Extract the basified aqueous layer with several portions of an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified tolylpiperazine.
Troubleshooting Guide 2: Ring Opening and Other Degradation Pathways
Issue: In some cases, particularly under harsh reaction conditions, the piperazine ring itself can undergo degradation.
Potential Causes & Solutions:
-
Strongly Acidic or Basic Conditions: Prolonged exposure to strong acids or bases at elevated temperatures can lead to ring-opening or other decomposition pathways.
-
Mitigation: Use the mildest possible conditions that afford a reasonable reaction rate. Screen different bases and solvents to find a suitable combination.[11]
-
-
Oxidative Degradation: The presence of oxidizing agents, or even air in some catalytic systems, can lead to the formation of undesired byproducts. For instance, photocatalytic oxidation can lead to C-C bond cleavage in piperazine derivatives.[12]
-
Mitigation: Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen), especially when using palladium catalysts.[6] Use degassed solvents.
-
Visualizing the Troubleshooting Workflow
Diagram 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Workflow for addressing low yields and dehalogenation in Buchwald-Hartwig amination.
Diagram 2: Strategy for Selective Mono-Arylation of Piperazine
Caption: Strategies to enhance selectivity for mono-arylation of piperazine.
Part 3: Data Presentation and Protocols
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | >95 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3-Iodotoluene | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 90 | 8 | 92 |
This data is representative and optimal conditions may vary based on the specific substrate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine[6]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., RuPhos, 0.04 mmol) in a small amount of the reaction solvent.[6]
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Add the anhydrous solvent (e.g., toluene, 5 mL) to the Schlenk tube, followed by the catalyst solution via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(tolyl)-N'-Boc-piperazine.[6]
Visualizing the Catalytic Cycle
Diagram 3: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (1998). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Palladium Catalyzed C-H Amination. (n.d.). EPFL. Retrieved January 7, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Methods for the catalytic synthesis of piperazine. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
BH amination side products and purification. (2023). Reddit. Retrieved January 7, 2026, from [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved January 7, 2026, from [Link]
-
Reductive amination of piperazine. (2023). Reddit. Retrieved January 7, 2026, from [Link]
-
Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2024). ACS Catalysis. Retrieved January 7, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges for 1-(o-Tolyl)piperazine Hydrochloride
Welcome to the technical support center for 1-(o-Tolyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate.[1] We will address common purification challenges through detailed troubleshooting guides and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to solve complex separation problems.
Troubleshooting Guide: Common Purification Issues
This section directly addresses the most frequent challenges encountered during the purification of this compound.
Q1: My isolated product is an off-white or brownish solid with a broad melting point well below the expected 240 °C. What are the likely impurities?
Answer: A low or broad melting point is a classic indicator of impurities. For 1-(o-Tolyl)piperazine HCl, the culprits are typically residual starting materials or byproducts from the synthesis. The discoloration often points to oxidized species or persistent colored impurities from the starting materials.
-
Residual Starting Materials: Unreacted piperazine or 2-chlorotoluene/o-toluidine are common. Piperazine itself is basic and can be difficult to remove from the desired product salt.
-
Di-substituted Byproducts: A frequent side reaction is the formation of 1,4-di(o-tolyl)piperazine. This impurity is less polar than your monosubstituted product and can often be tricky to separate by simple crystallization.[2][3]
-
Solvent Entrapment: Inadequate drying can leave residual high-boiling point solvents (like DMF or DMSO) trapped in the crystal lattice, depressing the melting point.
-
Oxidation Products: Aryl-substituted amines can be susceptible to air oxidation over time, especially if trace metals are present, leading to colored impurities.
A logical first step is to analyze the crude product by a suitable method like HPLC or TLC to identify the number and relative polarity of the impurities, which will guide your choice of purification strategy.
Q2: I'm experiencing poor recovery during recrystallization. The product seems either too soluble even in the cold solvent, or it "oils out" instead of crystallizing. How can I optimize this?
Answer: This is a common and frustrating problem that stems from selecting a suboptimal solvent system. The goal of recrystallization is to find a solvent (or solvent pair) in which your product has high solubility when hot and very low solubility when cold, while impurities remain soluble at all temperatures.
-
Problem: Product is too soluble: If your product remains dissolved even after cooling, the solvent is too good. You can try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) or partially evaporating the solvent before cooling. The best approach, however, is to introduce an "anti-solvent"—a solvent in which your product is insoluble but which is miscible with your primary solvent. For the highly polar 1-(o-Tolyl)piperazine HCl, adding a less polar solvent like ethyl acetate, acetone, or diethyl ether to a hot solution in ethanol or methanol is a highly effective strategy.[3][4]
-
Problem: "Oiling Out": This occurs when the boiling point of the solvent is too high, and the product melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated too quickly upon cooling. To solve this, use a lower-boiling point solvent or add more solvent to prevent saturation at the melting point of your compound. Ensure a slow cooling rate; rapid cooling encourages oiling, while slow, controlled cooling promotes the formation of pure crystals.
The workflow below illustrates a systematic approach to troubleshooting recrystallization.
Sources
Technical Support Center: Enhancing Cell Permeability with 1-(o-Tolyl)piperazine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical information on utilizing 1-(o-Tolyl)piperazine hydrochloride to overcome challenges associated with poor cell permeability of therapeutic compounds. Here, we synthesize established principles of cell permeability with field-proven insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it improve the cellular uptake of my compound of interest?
This compound is a piperazine derivative.[1][2] While it is widely recognized as a building block in the synthesis of various neurologically active pharmaceuticals, the broader class of piperazine derivatives has been identified as effective permeation enhancers.[1][3] The proposed mechanism for this enhancement involves the modulation of epithelial cell structures. Specifically, piperazine derivatives can induce an increase in intracellular myosin-mediated force generation, which is followed by the disruption of cell-cell adhesion junctions, particularly cadherin-based junctions.[3] This transient disruption of the epithelial barrier is thought to facilitate the paracellular transport of compounds that would otherwise exhibit poor membrane permeability.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the fundamental properties of this compound is crucial for its effective application in your experiments. Below is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂ | [4] |
| Molecular Weight | 212.72 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 240 °C | [1][2] |
| Purity | ≥ 97% | [1] |
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will be cell-line dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify a concentration that maximizes permeability enhancement while minimizing cytotoxicity. As a starting point, you can explore a concentration range from 1 µM to 100 µM. Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control for permeation enhancement if available.
Q4: Is this compound cytotoxic?
Like many chemical agents that interact with cell membranes and junctions, this compound can exhibit cytotoxicity at higher concentrations. A study on various piperazine designer drugs showed cytotoxic effects on H9c2 rat cardiac cells, with EC50 values ranging from approximately 60 µM to over 700 µM.[5] It is imperative to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) on your specific cell line to determine the non-toxic working concentration range for your experiments.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Cytotoxicity Observed | The concentration of this compound is too high. The cell line is particularly sensitive to the compound. | Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration. Reduce the incubation time with the compound. Consider using a different, less sensitive cell line if appropriate for your experimental goals. |
| Inconsistent Permeability Enhancement | Incomplete dissolution of this compound. Variability in cell monolayer confluence. Inconsistent incubation times. | Ensure complete dissolution of the compound in your vehicle solvent before diluting into the assay medium. Visually inspect cell monolayers for confluence before each experiment. Standardize all incubation times precisely. |
| No Significant Improvement in Permeability | The compound of interest is not amenable to paracellular transport. The concentration of this compound is too low. The cell monolayer is too robust. | Consider if your compound's primary barrier is transcellular diffusion rather than paracellular transport. Perform a dose-response experiment with increasing concentrations of this compound. Ensure your cell model (e.g., Caco-2) is appropriate and cultured for a suitable duration to form a permeable monolayer. |
| Compound Precipitation in Assay Medium | Poor aqueous solubility of this compound or the test compound. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a framework for assessing the cytotoxicity of this compound in your chosen cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluence after 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Caco-2 Permeability Assay with this compound as a Permeation Enhancer
This protocol outlines the steps for assessing the permeability of a test compound across a Caco-2 cell monolayer with the aid of this compound.
-
Caco-2 Cell Culture: Culture Caco-2 cells in a suitable medium. Seed the cells onto Transwell inserts (e.g., 24-well format) at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Preparation of Solutions:
-
Apical (Donor) Solution: Prepare your test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration. For the experimental group, also include this compound at its pre-determined non-toxic concentration.
-
Basolateral (Receiver) Solution: Prepare the transport buffer, which may also contain this compound to maintain a concentration gradient if desired.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add the apical donor solution to the upper chamber and the basolateral receiver solution to the lower chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of your test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS, HPLC, or fluorescence).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism and the experimental workflow, the following diagrams have been generated.
Caption: Proposed mechanism of this compound action.
Caption: Caco-2 permeability assay workflow.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghent University Library. (2020). Methods to enhance the permeability of cells and tissues. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Retrieved from [Link]
- Han, L. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 13(9), 1477.
-
MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]
-
MDPI. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
-
Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Retrieved from [Link]
-
PubMed. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Retrieved from [Link]
-
Gsrs. (n.d.). 1-(O-TOLYL)PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 4-(o-Tolyl)piperazin-1-ium chloride. Retrieved from [Link]
-
PubMed. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing off-target effects of 1-(o-Tolyl)piperazine hydrochloride in vivo
A Guide to Managing Off-Target Effects in In Vivo Research
Welcome to the technical support center for researchers utilizing 1-(o-Tolyl)piperazine hydrochloride (o-TPP). As Senior Application Scientists, we understand that while o-TPP is a valuable tool for neuropharmacological research, its complex pharmacology can lead to unexpected results in vivo.[1][2] The arylpiperazine scaffold, common to many CNS-active compounds, is known for its potential to interact with multiple receptor systems beyond the primary target of interest.[3][4]
This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to anticipate, identify, and manage these off-target effects, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions about o-TPP and the principles of managing its polypharmacology.
Question 1: What is this compound and what are its primary research applications?
Answer: this compound is a chemical compound belonging to the arylpiperazine class. It serves as a crucial research tool and an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its primary utility in research is for investigating neurotransmitter systems, with known interactions at serotonin and dopamine receptors, making it relevant for studies on conditions like anxiety and depression.[2][5]
Question 2: What are the known on-target and potential off-target receptors for o-TPP and related arylpiperazines?
Answer: The pharmacology of arylpiperazines is complex. While your primary "on-target" may be a specific serotonin receptor subtype, these molecules are known to exhibit affinity for a range of receptors. This promiscuity is the primary source of off-target effects. The causality lies in the shared structural motifs that allow binding to related G-protein coupled receptors (GPCRs). A summary of potential interactions is provided below.
| Receptor Family | Specific Subtypes with Reported Arylpiperazine Affinity | Potential Physiological Implication |
| Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7[3][6] | Modulation of mood, cognition, and sleep |
| Dopamine (DA) | D2, D3[3][7][8] | Regulation of motor control, motivation, and reward |
| Adrenergic (α) | α1A, α1D, α2A, α2C[4][9] | Control of blood pressure, heart rate, and alertness |
| Acetylcholine (ACh) | Muscarinic subtypes[5] | Involvement in learning, memory, and autonomic function |
Question 3: Why is proactively managing off-target effects so critical for the validity of my in vivo study?
Question 4: What are the essential first steps before I begin a large-scale in vivo experiment with o-TPP?
Answer: Due diligence before launching a full in vivo study is crucial for saving time and resources.
-
Comprehensive Literature Review: Investigate the known pharmacology of o-TPP and similar arylpiperazines to anticipate potential off-targets.
-
In Vitro Profiling: If possible, screen o-TPP against a broad panel of receptors (e.g., a commercial safety screening panel). This provides empirical data on its selectivity profile and helps you anticipate which off-target effects might manifest in vivo.[13][14]
-
Dose-Range Finding Study: Conduct a preliminary dose-escalation study in a small cohort of animals to identify a tolerated dose range and observe for any overt, unexpected phenotypes.
Section 2: Troubleshooting Guide - Addressing Unexpected In Vivo Results
This section provides a problem-oriented approach to common issues encountered during in vivo studies with o-TPP.
Problem 1: I am not observing the expected phenotype, or I see a phenotype opposite to what I predicted.
This is a frequent issue that can stem from pharmacokinetic problems or complex pharmacology.
-
Possible Cause A: Inadequate Target Engagement due to Poor Pharmacokinetics (PK)
-
The "Why": The compound may not be reaching the target tissue in sufficient concentration or for a sufficient duration to elicit a biological response. This can be due to poor solubility, low oral bioavailability, or rapid metabolism and clearance.[15]
-
Troubleshooting Protocol:
-
Verify Formulation: Ensure o-TPP is fully solubilized in your vehicle. Visually inspect for precipitation. Poorly dissolved compound leads to inconsistent dosing.[16]
-
Conduct a Pilot PK Study: Administer a single dose of o-TPP and collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze plasma concentrations to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and half-life.
-
Correlate PK with Phenotype: Align the timing of your behavioral or physiological measurements with the compound's known exposure profile. An effect cannot occur if the compound is not present at its target.
-
-
-
Possible Cause B: An Off-Target Effect is Masking or Counteracting the On-Target Effect
-
The "Why": o-TPP might engage an off-target receptor that produces a physiological effect opposing your expected outcome. For example, an intended anxiolytic effect from a 5-HT1A agonist action could be masked by an anxiogenic effect from an off-target interaction.
-
Troubleshooting Protocol:
-
Dose-Response Validation: A true on-target effect should exhibit a clear, saturable dose-response relationship. Off-target effects may appear only at higher doses. Test a wide range of doses (e.g., 0.1, 1, 10, 30 mg/kg) to establish this relationship.[11]
-
Use a Selective Antagonist (Rescue Experiment): If you hypothesize an off-target effect is mediated by a specific receptor (e.g., the D2 receptor), pre-treat the animals with a highly selective antagonist for that receptor before administering o-TPP. If the unexpected phenotype is blocked, this provides strong evidence for that specific off-target interaction.
-
-
Problem 2: I am observing significant toxicity or adverse events not predicted by the literature.
Unexplained toxicity is a red flag that often points to potent off-target activity.
-
Possible Cause: Engagement of a Critical Off-Target Receptor
-
The "Why": Arylpiperazines can have affinity for adrenergic receptors, which play a key role in cardiovascular function.[4][9] An unintended interaction here could lead to changes in blood pressure, heart rate, or other adverse events.
-
Troubleshooting Workflow: The workflow below outlines a systematic approach to identifying the cause.
Caption: Workflow for investigating unexpected in vivo toxicity.
-
Section 3: Key Experimental Protocols & Methodologies
Adherence to rigorous, well-controlled protocols is essential for generating trustworthy data.
Protocol 1: Designing a Validating Dose-Response Study
This protocol is designed to establish the relationship between the dose of o-TPP and the magnitude of the biological response, which is a cornerstone of pharmacology.
-
Objective: To determine if the desired phenotype is dose-dependent and to identify a potential therapeutic window.
-
Experimental Groups:
-
Group 1: Vehicle Control: Animals receive only the delivery vehicle. This is the baseline and controls for effects of the injection procedure and vehicle components.[12]
-
Group 2: Positive Control: (Recommended) Animals receive a well-characterized compound known to produce the expected effect through the target of interest. This validates that the experimental model is capable of responding.[11]
-
Groups 3-6: o-TPP Dose Groups: At least 3-4 logarithmically spaced doses (e.g., 0.3, 1, 3, 10 mg/kg). This range should bracket the expected efficacious dose.
-
-
Methodology:
-
Randomization & Blinding: Randomly assign animals to treatment groups. The experimenter administering the compound and scoring the phenotype should be blind to the treatment allocation to prevent bias.[12]
-
Administration: Administer the vehicle, positive control, or o-TPP dose via the chosen route (e.g., intraperitoneal, oral gavage).
-
Phenotypic Assessment: At the pre-determined time point (ideally based on PK data), perform the behavioral or physiological measurement.
-
Data Analysis: Plot the response as a function of the o-TPP dose. A classic sigmoidal curve for the desired effect strengthens the evidence for on-target activity. Note the dose at which any adverse effects appear.
-
Protocol 2: De-risking with a Structurally-Related Negative Control
This is an advanced technique to differentiate on-target from off-target effects.
-
Objective: To isolate the phenotype specifically caused by interaction with the primary target.
-
Principle: The ideal negative control compound is structurally very similar to o-TPP but has been modified to remove or drastically reduce its affinity for the primary target of interest, while retaining its affinity for the suspected off-targets.
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: o-TPP (Active Compound)
-
Group 3: Negative Control Compound
-
-
Methodology:
-
Administer the compounds as in the dose-response study.
-
Measure the primary phenotype and any observed side effects for all groups.
-
-
Interpreting the Results:
Caption: Logic for interpreting results using a negative control.
References
-
Kare, I. A. (2004). Importance of Using Controls in in Vivo Experiments. Radiology, 233(1), 297-298. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]
-
ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]
-
Maccioni, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(2), 219. [Link]
-
Segall, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
-
Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 58(15), 6223-6230. [Link]
-
Segall, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]
-
Fishback, J. A., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6845-6848. [Link]
-
Al-Zoubi, R. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Sukalovic, V., et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling, 19(4), 1751-1762. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(o-Tolyl)piperazine | CymitQuimica [cymitquimica.com]
- 6. Mephedrone - Wikipedia [en.wikipedia.org]
- 7. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Importance of using controls in in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ichor.bio [ichor.bio]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
1-(o-Tolyl)piperazine hydrochloride stability issues in long-term experiments.
Welcome to the technical support center for 1-(o-Tolyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered during long-term experiments.
Introduction
This compound is a versatile intermediate in pharmaceutical research, particularly in the development of therapeutic agents targeting the central nervous system.[1][2] While it is generally considered stable under standard laboratory conditions, long-term experiments can introduce variables that may affect its integrity.[1][3] This guide provides a structured approach to understanding and mitigating potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during my long-term experiment?
The stability of this compound can be influenced by several environmental and chemical factors over time. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can lead to photodegradation.[4][5][6]
-
pH: The stability of the compound in solution is highly dependent on the pH.
-
Oxidizing Agents: The piperazine ring can be susceptible to oxidation.[7]
-
Moisture: As a hydrochloride salt, it is hygroscopic and can absorb moisture, which may lead to hydrolysis or changes in physical form.
Q2: How should I properly store this compound for long-term use?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place, away from light.[3][8][9] The container should be tightly sealed to prevent moisture absorption. For the free base, 1-(o-Tolyl)piperazine, storage at 2-8°C is recommended.[10][11]
Q3: I am seeing a change in the color of my compound over time. What could be the cause?
A change in color, such as turning from white to off-white or yellow, can be an indicator of degradation. This is often due to oxidation or exposure to light. Piperazine itself is known to darken upon exposure to light.[9] It is crucial to investigate the purity of the compound if any visual changes are observed.
Q4: My analytical results (e.g., HPLC) show new, unexpected peaks in my long-term study samples. How do I identify if these are degradation products?
The appearance of new peaks in a chromatogram is a strong indication of degradation. To confirm, you can perform forced degradation studies, also known as stress testing.[12][13][14] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[13][15] The retention times of the peaks in your long-term sample can then be compared to those of the stressed samples.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines the general workflow for troubleshooting the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Step-by-Step Protocols
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14][15]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
pH meter
-
HPLC or UPLC system with a UV/PDA detector and a C18 column
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.
-
Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time. Also, prepare a solution of the compound and heat it.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[5]
-
Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples with a control sample (unstressed).
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Procedure:
-
Optimize the mobile phase composition and gradient to achieve good separation between the main peak and any degradation peaks generated from the forced degradation study.
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Interpretation and Mitigation
Identifying Degradation Pathways
The piperazine moiety is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products. The aryl group may also undergo hydroxylation. The specific degradation products will depend on the conditions. The use of LC-MS is highly recommended for the structural elucidation of unknown peaks.
Mitigation Strategies
Based on the identified degradation pathways, the following strategies can be implemented:
-
pH Control: If the compound is found to be unstable at a certain pH, buffer the formulation to a pH where it is most stable.
-
Antioxidants: If oxidative degradation is a problem, consider the addition of antioxidants to the formulation.
-
Light Protection: If the compound is photolabile, use amber vials or other light-blocking packaging.
-
Temperature Control: Ensure that the compound is stored and handled at the recommended temperature.
By following this structured approach, researchers can proactively address the stability challenges of this compound in long-term experiments, ensuring the integrity and reliability of their results.
References
-
LSC Group®. ICH Stability Guidelines. Accessed January 7, 2026. [Link]
-
Slideshare. ICH guideline for stability testing. Accessed January 7, 2026. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Accessed January 7, 2026. [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Accessed January 7, 2026. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Accessed January 7, 2026. [Link]
-
ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Accessed January 7, 2026. [Link]
-
Spectroscopy Online. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Accessed January 7, 2026. [Link]
-
Bouling Chemical Co., Limited. 1-(O-Tolyl)Piperazine Chemical Properties, Uses, Safety, Supplier China. Accessed January 7, 2026. [Link]
-
MedCrave. Forced Degradation Studies. Accessed January 7, 2026. [Link]
-
Taylor & Francis Online. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Accessed January 7, 2026. [Link]
-
PubChem. This compound. Accessed January 7, 2026. [Link]
-
ResearchGate. Photostability studies. (a-c) The changes in absorbance at the respective peak positions with time of DOFL (a) NRFL (b) and OFL (c) in the absence and presence of CB7, at ambient conditions at pH 7.5. Accessed January 7, 2026. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Accessed January 7, 2026. [Link]
-
Semantic Scholar. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Accessed January 7, 2026. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Accessed January 7, 2026. [Link]
-
Taylor & Francis Online. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Accessed January 7, 2026. [Link]
-
ResearchGate. (PDF) Piperazine Degradation in Pilot Plants. Accessed January 7, 2026. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Accessed January 7, 2026. [Link]
-
National Institutes of Health. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Accessed January 7, 2026. [Link]
-
MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Accessed January 7, 2026. [Link]
-
PubMed. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Accessed January 7, 2026. [Link]
-
Carl ROTH. 1-(o-Tolyl)piperazine, 100 g. Accessed January 7, 2026. [Link]
-
PubMed. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Accessed January 7, 2026. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(O-Tolyl)Piperazine Chemical Properties, Uses, Safety, Supplier China | High Purity Manufacturer & Exporter [chemheterocycles.com]
- 4. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Deactivation in N-aryl Piperazine Synthesis
Introduction
The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting conditions from central nervous system disorders to oncology.[1][2] The widespread adoption of this scaffold is largely due to the efficiency of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which facilitates its synthesis.[1][3][4] However, a critical challenge that researchers frequently encounter is the deactivation of the palladium catalyst during the reaction.
Catalyst deactivation leads to diminished yields, stalled reactions, and increased purification burdens, ultimately impacting project timelines and costs. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent common catalyst deactivation pathways in N-aryl piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of catalyst deactivation in my reaction?
A: The most common indicators of catalyst deactivation are:
-
Low or No Conversion: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Reaction Stalling: The reaction begins as expected but stops progressing before all the limiting reagent is consumed.
-
Formation of "Palladium Black": A fine, black precipitate forms in the reaction mixture. This is elemental palladium that has aggregated and fallen out of the catalytic cycle, rendering it inactive.[5][6]
-
Inconsistent Results: Significant batch-to-batch variability in yield or reaction time under seemingly identical conditions.
-
Increased Side Product Formation: An increase in byproducts, such as hydrodehalogenation of the aryl halide or homocoupling products, can indicate a compromised catalyst.
Q2: What are the most common root causes of catalyst deactivation?
A: Catalyst deactivation in Buchwald-Hartwig aminations typically stems from several key sources:
-
Catalyst Poisoning: Impurities in reagents or solvents, such as water, oxygen, sulfur, or coordinating functional groups, can irreversibly bind to the palladium center and inhibit its activity.[7][8]
-
Ligand Degradation: The phosphine ligands, crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle, can be susceptible to oxidation (from trace oxygen) or hydrolysis (from trace water).[6]
-
Thermal Decomposition: Many palladium-phosphine complexes have limited thermal stability.[9][10][11] Running reactions at excessively high temperatures can lead to ligand dissociation and subsequent catalyst aggregation into palladium black.
-
Substrate-Induced Deactivation: Certain substrates, particularly electron-rich N-heterocycles, can displace the phosphine ligand and form stable, off-cycle palladium complexes that are catalytically dormant.[12][13][14]
-
Aggregation: The active, monoligated Pd(0) species is inherently unstable. If the rate of oxidative addition is slow, these species can aggregate to form inactive palladium clusters or nanoparticles (palladium black).[5][15]
Q3: Can I reuse my palladium catalyst for another N-aryl piperazine synthesis?
A: In the context of homogeneous catalysis like the Buchwald-Hartwig reaction, the catalyst is consumed or deactivated during the reaction and subsequent workup. It is not practical or recommended to attempt recovery and reuse of the catalyst from the reaction mixture. For process chemistry, heterogeneous catalysts (e.g., palladium on carbon) are sometimes used, but these have their own set of deactivation challenges and are less common for this specific transformation in a discovery setting.[16][17]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during N-aryl piperazine synthesis.
Problem 1: Low to No Product Yield from the Start
Your reaction shows minimal or no conversion of the aryl halide after a reasonable amount of time.
Symptom Analysis
This issue often points to a fundamental problem with one of the reaction components or the setup, preventing the catalytic cycle from initiating properly. The most likely culprits are catalyst poisons or an inactive catalyst.
Potential Cause: Catalyst Poisoning by Impurities
Trace impurities in your starting materials, base, or solvent can act as potent poisons to the palladium catalyst.
-
Oxygen: Reacts with the phosphine ligand to form the corresponding phosphine oxide, which does not effectively stabilize the Pd(0) center. It can also oxidize the active Pd(0) catalyst to inactive Pd(II) species.[6]
-
Water: Can hydrolyze sensitive phosphine ligands and interfere with the base. Moisture is particularly detrimental to the formation of the active catalyst.[18]
-
Sulfur and Other Coordinating Groups: Functional groups like thiols or even certain N-heterocycles in the starting materials can bind strongly to the palladium center, inhibiting substrate binding.[2][7]
Troubleshooting Workflow & Remediation
Caption: Formation of Palladium Black via ligand dissociation.
Preventative Measures & Best Practices
-
High-Purity Reagents: Always use high-purity, anhydrous solvents and reagents. If purity is uncertain, purify them before use.
-
Inert Atmosphere: Meticulous exclusion of air and moisture is non-negotiable. [8]Use a glovebox for preparing reagents and catalysts if possible.
-
Optimal Temperature: Do not overheat reactions. The lowest temperature that provides a reasonable reaction rate is often the best for catalyst stability.
-
Ligand Selection: Choose modern, sterically demanding monophosphine ligands, which are specifically designed to promote rapid reductive elimination and resist deactivation pathways. [3][12]* Use Pre-catalysts: Modern palladium pre-catalysts are air-stable and designed for the reliable and efficient in-situ generation of the active Pd(0) species, leading to more reproducible results. [19][20] By understanding the mechanisms of catalyst deactivation and adopting a systematic troubleshooting approach, researchers can significantly improve the reliability and success rate of their N-aryl piperazine syntheses, accelerating the discovery and development of new chemical entities.
References
-
Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2) . Organometallics - ACS Publications. Available from: [Link]
-
Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes . OSTI.GOV. Available from: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available from: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions . PubMed. Available from: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . DSpace@MIT. Available from: [Link]
-
Poisoning and deactivation of palladium catalysts . ResearchGate. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . NIH. Available from: [Link]
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or . Journal of Materials and Environmental Science. Available from: [Link]
-
Palladium Catalysts Supported in Microporous Phosphine Polymer Networks . MDPI. Available from: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . NIH. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions . ResearchGate. Available from: [Link]
-
Amine might end palladium's reign over classic cross coupling reaction . Chemistry World. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. Available from: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available from: [Link]
-
A general and convenient synthesis of N-aryl piperazines . ResearchGate. Available from: [Link]
-
Formation of palladium black during Suzuki coupling . Reddit. Available from: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions . NIH. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Palladium . Wikipedia. Available from: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . NIH. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI. Available from: [Link]
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine . ResearchGate. Available from: [Link]
-
Methods for the catalytic synthesis of piperazine . ResearchGate. Available from: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System . Journal of the American Chemical Society. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available from: [Link]
-
Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines . NIH. Available from: [Link]
-
Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues . RSC Publishing. Available from: [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions . ACS Publications. Available from: [Link]
-
Progress in arylpiperazine synthesis by the catalytic amination reaction . PubMed. Available from: [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds . Beilstein Journals. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available from: [Link]
-
Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism . Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . ResearchGate. Available from: [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions . Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes (Journal Article) | OSTI.GOV [osti.gov]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1-(o-Tolyl)piperazine Hydrochloride Activity Through pH Adjustment
Welcome to the technical support center for 1-(o-Tolyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this compound in your experiments. Here, we will delve into the critical role of pH in modulating the activity, solubility, and stability of this compound, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment crucial when working with this compound?
The pH of your experimental solution is a master variable that dictates the ionization state of 1-(o-Tolyl)piperazine. As a diprotic base, this molecule has two nitrogen atoms that can be protonated. The extent of this protonation is governed by the solution's pH and the compound's pKa values. The ionization state, in turn, directly influences several key parameters:
-
Solubility: The protonated (salt) form of the molecule is generally more water-soluble than the neutral (free base) form. As the pH increases, the compound becomes deprotonated, which can lead to precipitation if the solubility limit of the free base is exceeded.
-
Biological Activity: The interaction of 1-(o-Tolyl)piperazine with its biological targets is often dependent on its ionization state. The charge of the molecule can affect its binding affinity to receptors or enzymes and its ability to permeate cell membranes.
-
Stability: Although this compound exhibits good stability under standard laboratory conditions, extremes of pH, especially when combined with elevated temperatures, can potentially lead to degradation over time.[1]
Controlling the pH of your solutions ensures that you are working with a consistent and well-defined molecular species, which is fundamental for obtaining reproducible and meaningful experimental data.
Q2: What are the pKa values for 1-(o-Tolyl)piperazine, and what do they signify?
Piperazine has two pKa values, approximately pKa₁ = 5.35 - 5.68 and pKa₂ = 9.73 - 9.82 .[2][3] The attachment of an aryl group, such as the o-tolyl group, to a nitrogen atom of the piperazine ring is known to decrease the basicity of the molecule due to the electron-withdrawing nature of the aromatic ring.[4] Therefore, we can estimate the pKa values for 1-(o-Tolyl)piperazine to be:
-
pKa₁ (estimated): ~ 4.0 - 5.0
-
pKa₂ (estimated): ~ 8.0 - 9.0
These pKa values represent the pH at which 50% of the respective nitrogen atom is protonated.
-
At a pH below pKa₁, both nitrogen atoms are predominantly protonated (dicationic form).
-
Between pKa₁ and pKa₂, the nitrogen further from the tolyl group is primarily protonated (monocationic form).
-
At a pH above pKa₂, the molecule is predominantly in its neutral, unprotonated form (free base).
The diagram below illustrates the pH-dependent ionization states of 1-(o-Tolyl)piperazine.
Caption: pH-dependent ionization states of 1-(o-Tolyl)piperazine.
Q3: What is the recommended pH range for preparing stock solutions of this compound?
For preparing aqueous stock solutions, it is recommended to maintain a pH that is at least 1-2 pH units below the lower estimated pKa₁ (i.e., pH < 3.0). At this acidic pH, the compound will be fully protonated and in its highly water-soluble hydrochloride salt form. This minimizes the risk of precipitation and ensures complete dissolution. A common practice is to dissolve the compound in sterile, deionized water, which should result in an acidic solution. If necessary, the pH can be lowered by the dropwise addition of dilute hydrochloric acid (e.g., 0.1 M HCl).
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has a precipitate.
-
Cause: This is most likely due to the pH of the solution being too high, causing the compound to convert to its less soluble free base form. This can happen if the compound is dissolved in a neutral or basic buffer, or if the concentration of the compound exceeds its solubility at a given pH.
-
Solution:
-
Check the pH of your solution using a calibrated pH meter.
-
If the pH is near or above the estimated pKa values, lower the pH by adding dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the solution clears.
-
For future preparations, ensure you are dissolving the compound in a sufficiently acidic solvent or buffer.
-
Consider preparing a more dilute stock solution if you need to work at a pH closer to the pKa values.
-
The following table provides a conceptual overview of the relationship between pH and the solubility of this compound.
| pH Range | Predominant Species | Expected Aqueous Solubility |
| < 4.0 | Dicationic (Salt) | High |
| 4.0 - 8.0 | Monocationic (Salt) | Good to Moderate |
| > 9.0 | Neutral (Free Base) | Low |
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can often be traced back to variations in the pH of the final assay medium after the addition of your compound's stock solution. The pH of your culture medium can influence the compound's charge, which in turn affects its ability to cross cell membranes and interact with its target. The pH of the enhancer solution has been identified as a controlling parameter for the activity of piperazine derivatives.[5]
-
Solution:
-
Use a Buffered System: Always prepare your final working solutions in a well-buffered medium (e.g., HEPES, PBS) that can resist pH changes upon the addition of your stock solution.
-
Verify Final pH: After adding the this compound stock solution to your assay medium, verify that the final pH is within the desired range for your experiment.
-
Consistent Dilution: Use a consistent dilution scheme for all experiments to ensure the final concentration of any acid or base carried over from the stock solution is negligible.
-
The workflow below outlines the recommended steps for preparing solutions for cell-based assays.
Caption: Workflow for preparing 1-(o-Tolyl)piperazine HCl for assays.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 212.72 g/mol ).[6] For 10 mL of a 10 mM solution, you will need 21.27 mg.
-
Dissolution: Add the weighed compound to a sterile conical tube. Add approximately 8 mL of sterile, deionized water. Vortex or sonicate until the compound is fully dissolved.
-
pH Check (Optional but Recommended): Using a calibrated pH meter, check the pH of the solution. It should be acidic. If not, add 0.1 M HCl dropwise until a pH of ~3-4 is reached.
-
Final Volume: Adjust the final volume to 10 mL with sterile, deionized water.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C.
Protocol 2: Adjusting the pH of a Working Solution
-
Dilution: Prepare your working solution by diluting the stock solution in the desired buffer (e.g., PBS, HEPES).
-
Initial pH Measurement: Measure the pH of the working solution.
-
pH Adjustment:
-
To decrease the pH, add small increments of dilute HCl (e.g., 0.1 M) and stir well after each addition.
-
To increase the pH, add small increments of dilute NaOH or NaHCO₃ (e.g., 0.1 M) and stir well. Be cautious when increasing the pH to avoid precipitation of the free base.
-
-
Final pH Confirmation: Once the desired pH is reached, confirm the reading with the pH meter.
Note: When increasing the pH, it is advisable to do so in a stepwise manner and visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the pH or work with a more dilute solution.
References
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Saha, A. K., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(4), 1335-1345. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of 1-(o-Tolyl)piperazine Hydrochloride
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-(o-Tolyl)piperazine hydrochloride. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your team.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary risks include:
-
Acute Toxicity: It is harmful if swallowed and toxic in contact with skin.[1]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Issues: Inhalation of the dust may cause respiratory irritation.[1][2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to mitigate these risks.
Q2: What are the initial signs of exposure to this compound?
A2: Initial signs of exposure can include redness, itching, or a burning sensation upon skin contact.[3] Eye contact may result in redness, pain, or more severe eye damage.[3] If inhaled, it may cause irritation of the lungs and respiratory system.[3] Should any of these symptoms occur, it is imperative to seek immediate medical attention and refer to the first-aid measures outlined in this guide.
Q3: Can this compound be stored in a standard laboratory refrigerator?
A3: Yes, it can be stored at room temperature or in a standard laboratory refrigerator (2-8°C), as some suppliers recommend.[4] The critical storage requirements are to keep it in a dry, cool, and well-ventilated place.[1] The container must be kept tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[1]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potentially hazardous reactions. It is also advisable to avoid contact with hot aliphatic amines, ethylene oxide, and propylene oxide.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Caking or Clumping of the Solid Compound
-
Symptom: The normally crystalline powder has formed clumps or a solid mass.
-
Probable Cause: The compound is hygroscopic and has likely been exposed to moist air.[1] This can occur if the container is not sealed tightly or is opened frequently in a humid environment.
-
Solution:
-
Handle the caked material in a fume hood to avoid dust inhalation.
-
If the material is needed for a non-aqueous reaction where water content is critical, it may be necessary to dry the compound under a vacuum. However, be aware that this may not be suitable for all experimental applications.
-
For future prevention, store the compound in a desiccator, especially in humid climates. Always ensure the container lid is securely fastened immediately after use.
-
Issue 2: Accidental Spill
-
Symptom: A small or large spill of this compound powder has occurred in the laboratory.
-
Immediate Action:
-
Evacuate the immediate area and alert colleagues.
-
Ensure proper ventilation to avoid dust inhalation.
-
Do not attempt to clean up the spill without the appropriate PPE.
-
-
Cleanup Protocol:
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles with side shields. For larger spills, a respirator may be necessary.[1]
-
Containment: For minor spills, gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.[1][5] Avoid generating dust.[1][5]
-
Decontamination: Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste. Wash the area again with soap and water.
-
Waste Disposal: Dispose of the sealed container of waste according to your institution's hazardous waste disposal procedures.
-
Issue 3: Skin or Eye Contact
-
Symptom: The compound has come into direct contact with skin or eyes.
-
Immediate First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] If skin irritation persists, seek medical advice.[3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][6]
-
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
This protocol outlines the mandatory PPE for handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is toxic upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against dust particles causing serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling large quantities or if there is a risk of dust generation.[1] |
DOT Script for PPE Workflow
Caption: Personal Protective Equipment Workflow for Handling this compound.
Waste Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. This is a generalized protocol.
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
For solutions, use a labeled, sealed, and chemically compatible waste container.
-
-
Labeling: The waste container must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Disposal: The final disposal must be carried out by an approved waste disposal plant.[1][3] Never dispose of this chemical down the drain or in regular trash.
DOT Script for Disposal Pathway
Caption: Logical flow for the safe disposal of this compound waste.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). 1-(o-Tolyl)piperazine, 100 g. [Link]
-
PubChem. (n.d.). Piperazine, hydrochloride. National Center for Biotechnology Information. [Link]
-
Ace Glass, Inc. (n.d.). O-Ring Chemical Compatibility. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
Sources
Validation & Comparative
A Comparative Guide for Researchers: 1-(o-Tolyl)piperazine HCl vs. m-Chlorophenylpiperazine (mCPP) as Serotonin Agonists
This guide provides an in-depth technical comparison of two phenylpiperazine compounds, 1-(o-Tolyl)piperazine hydrochloride and meta-Chlorophenylpiperazine (mCPP), in the context of their activity as serotonin (5-HT) receptor agonists. For drug development professionals and neuropharmacology researchers, the selection of appropriate chemical tools is paramount. This document moves beyond a simple cataloging of features to explain the causal relationships between molecular structure, pharmacological activity, and experimental utility. We will dissect their mechanisms, present the data that defines them, and provide the experimental frameworks necessary to validate and expand upon these findings.
Introduction: The Nuances of Serotonergic Modulation
The serotonin system, with its at least 15 distinct receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems.[1][2] These receptors, primarily G-protein coupled receptors (GPCRs) with the exception of the ionotropic 5-HT3 receptor, modulate a vast array of physiological and neurological processes, including mood, appetite, cognition, and sleep.[3] Consequently, ligands that can selectively or broadly activate these receptors are invaluable tools for dissecting neural circuits and serve as leads for novel therapeutics.
This guide focuses on two such ligands: the well-characterized but non-selective mCPP, and the less-defined 1-(o-Tolyl)piperazine. While structurally similar, their application in a research setting is dictated by profoundly different pharmacological profiles. mCPP is a classic serotonergic probe, known for its broad agonist activity that, while useful, can introduce experimental complexity.[4] In contrast, 1-(o-Tolyl)piperazine is more commonly described as a synthetic intermediate for creating novel therapeutic agents.[5][6] Critically, some evidence suggests it may act as a serotonin receptor antagonist, a crucial distinction for any researcher considering its use.[7] Understanding these differences is essential for designing robust, interpretable experiments.
Section 1: Comparative Pharmacological Profiles
A compound's utility is defined by its binding affinity (Kᵢ), functional efficacy (EC₅₀, Eₘₐₓ), and selectivity. Here, we compare what is known about mCPP and 1-(o-Tolyl)piperazine.
m-Chlorophenylpiperazine (mCPP): The Promiscuous Agonist
mCPP is a psychoactive compound that interacts with a wide range of serotonin receptors.[8] It is an active metabolite of the antidepressant trazodone and has been extensively used as a pharmacological tool to probe the serotonin system.[9][10]
Binding Affinity & Functional Activity: mCPP displays significant affinity for numerous 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₃, 5-HT₆, and 5-HT₇.[9][11] Its functional activity is complex and subtype-dependent. It generally behaves as an agonist or partial agonist at most serotonin receptors, with its strongest actions at the 5-HT₂ₑ and 5-HT₂C receptors.[9][11] For instance, it is a partial agonist at the human 5-HT₂C receptor but functions as an antagonist at the human 5-HT₂ₑ receptor.[11][12] This mixed pharmacology underscores the importance of characterizing a compound at every target of interest.
Off-Target Activity: Beyond its direct receptor agonism, mCPP also shows appreciable affinity for the serotonin transporter (SERT), acting as both a reuptake inhibitor and a releasing agent.[9][13] This dual mechanism can significantly complicate the interpretation of in vivo studies, as observed effects may be a composite of direct receptor stimulation and increased synaptic serotonin levels. It also possesses some affinity for adrenergic and histamine receptors.[9][11]
1-(o-Tolyl)piperazine HCl: The Synthetic Precursor
In contrast to the extensive body of literature on mCPP, 1-(o-Tolyl)piperazine is sparsely characterized in functional terms. It is primarily recognized as a versatile building block in medicinal chemistry for synthesizing more complex molecules targeting neurological disorders.[5][6][14]
Binding Affinity & Functional Activity: Comprehensive, publicly available binding and functional data for 1-(o-Tolyl)piperazine are lacking. This is a critical knowledge gap. One source describes it as a potent antagonist of acetylcholine and serotonin receptors, which directly contradicts the premise of using it as a comparative agonist to mCPP.[7] This highlights a fundamental principle in drug research: never assume the activity of a compound based on structural similarity alone. Its primary utility in research appears to be as a scaffold for creating novel ligands, which would then require the rigorous characterization outlined later in this guide.[14]
Data Summary: Head-to-Head Comparison
The following table summarizes the known pharmacological parameters. The disparity in available data is, in itself, a key finding.
| Parameter | m-Chlorophenylpiperazine (mCPP) | 1-(o-Tolyl)piperazine HCl |
| Primary Role | Pharmacological probe, non-selective serotonin agonist.[4] | Synthetic intermediate, chemical scaffold.[5][6] |
| 5-HT Receptor Affinity | Broad. Significant affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₃, 5-HT₆, 5-HT₇ subtypes.[9][11][15] | Not well-characterized in public literature. |
| Functional Activity | Primarily agonist or partial agonist. Strongest at 5-HT₂ₑ/₂C.[9][11] Functions as an antagonist at human 5-HT₂ₑ receptors.[12] | Conflicting reports; one source suggests antagonist activity at serotonin receptors.[7] Further study required. |
| SERT Activity | Yes, inhibits reuptake and promotes release.[9][13] | Data not available. |
| Known Off-Targets | α₁-adrenergic, α₂-adrenergic, H₁ receptors.[9][11] | Data not available. |
| Primary Research Use | In vitro and in vivo studies as a serotonergic challenge agent, albeit with caution due to its promiscuity.[4] Used to induce migraine or anxiety-like effects in animal models via 5-HT₂ₑ/₂C activation.[9][11] | Synthesis of novel pharmaceutical agents for neurological disorders.[5][14] |
Section 2: The Experimental Framework for Characterization
To properly compare these compounds or characterize any novel ligand, a logical, multi-step experimental approach is required. The causality is simple: we must first confirm the molecule binds to the target (affinity) before we can meaningfully measure the functional consequence of that binding (efficacy).
Serotonin Receptor Signaling Pathways
Most 5-HT receptors are GPCRs that signal through one of three primary G-protein families: Gαᵢ/ₒ, Gαₛ, and Gαᵩ/₁₁. Understanding this coupling is the basis for selecting the correct functional assay.
-
Gαᵢ/ₒ-Coupled (e.g., 5-HT₁ family): Activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[16][17]
-
Gαₛ-Coupled (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Activation stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[16][18]
-
Gαᵩ/₁₁-Coupled (e.g., 5-HT₂ family): Activation stimulates phospholipase C (PLC), which cleaves PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium (Ca²⁺).[16][19][20]
Logical Experimental Workflow
A robust characterization follows a clear path from binding to function. This workflow ensures that resources are spent on functional assays only for compounds that show relevant affinity for the target, providing a self-validating system.
Section 3: Detailed Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the core assays required to characterize serotonergic ligands.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific serotonin receptor subtype by measuring its ability to displace a known radioligand.[21]
Principle: This assay relies on the law of mass action. A fixed concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) is incubated with a receptor preparation (e.g., cell membranes expressing the receptor).[22] The addition of an unlabeled test compound will compete for the same binding sites, displacing the radioligand in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the specific binding is the IC₅₀, which is then used to calculate the Kᵢ.[21]
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293-h5HT2C).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[22]
-
Centrifuge at low speed (1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the membranes.[22]
-
Wash the pellet by resuspending in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and repeat the high-speed centrifugation.[23]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membrane preparation, a fixed concentration of radioligand (at its approximate Kₔ value), and assay buffer.[22]
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM serotonin) to saturate the receptors.[22]
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., 1-(o-Tolyl)piperazine or mCPP).
-
-
Incubation & Termination:
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[23]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates bound from unbound radioligand.[23]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Place filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gαᵢ/Gαₛ-Coupled Receptors
Objective: To measure a compound's functional efficacy as an agonist or antagonist at Gαᵢ- or Gαₛ-coupled serotonin receptors by quantifying changes in intracellular cAMP.[17][24]
Principle:
-
For Gαᵢ (e.g., 5-HT₁ₐ): The assay measures the compound's ability to inhibit cAMP production. To create a measurable signal, adenylyl cyclase is first stimulated with forskolin. An agonist will then cause a concentration-dependent decrease in this forskolin-stimulated cAMP level.[17]
-
For Gαₛ (e.g., 5-HT₇): The assay directly measures the compound's ability to increase basal cAMP levels.[18]
Methodology (Gαᵢ Example):
-
Cell Preparation:
-
Seed cells expressing the Gαᵢ-coupled receptor (e.g., CHO-h5HT1A) into a 384-well plate and culture overnight.[25]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound.
-
Aspirate the culture medium and add the test compound dilutions to the cells, along with a fixed concentration of forskolin (typically its EC₈₀ value).[17] Include control wells with only forskolin (100% signal) and no forskolin (basal signal).
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature to allow for receptor stimulation and cAMP modulation.[25]
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the assay signal against the log concentration of the test compound.
-
For an agonist, the curve will show a concentration-dependent decrease in signal. Calculate the EC₅₀ (potency) and the Eₘₐₓ (maximum inhibition, efficacy).
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist. An antagonist will shift the agonist's dose-response curve to the right.
-
Section 4: Conclusion and Recommendations for Researchers
This comparative guide reveals that while 1-(o-Tolyl)piperazine and mCPP belong to the same chemical class, they occupy vastly different positions in the pharmacological toolkit.
mCPP is a well-documented, non-selective serotonin receptor agonist with additional activity at the serotonin transporter.[9][11][13] Its value lies in its ability to produce a broad serotonergic response, making it a useful positive control or a tool for studying systemic serotonergic effects like the serotonin syndrome in animal models.[26][27] However, its promiscuity is its greatest weakness. Researchers must exercise extreme caution when interpreting data, as an observed effect cannot be confidently attributed to a single receptor subtype without further pharmacological dissection using selective antagonists.
1-(o-Tolyl)piperazine HCl , based on available literature, should not be considered a serotonin agonist for experimental planning. Its primary identity is that of a synthetic precursor.[5][6] The limited evidence suggesting it may be a serotonin antagonist underscores the critical need for foundational research.[7] Any researcher interested in the serotonergic properties of this molecule must first perform the comprehensive characterization outlined in this guide, starting with radioligand binding assays across the panel of 5-HT receptors, followed by the appropriate functional assays.
Final Recommendation:
-
For researchers needing a broad-spectrum serotonergic challenge agent and who are prepared to control for its non-selectivity, mCPP is a viable, albeit complex, tool.
-
For researchers seeking to develop novel, selective serotonergic ligands , 1-(o-Tolyl)piperazine may serve as a valuable chemical starting point for synthesis. However, it is currently an uncharacterized entity, not an off-the-shelf agonist, and its intrinsic pharmacological activity must be determined empirically.
References
- PsychonautWiki. (2023, October 10). MCPP.
- Wikipedia. (n.d.). meta-Chlorophenylpiperazine.
- Samanin, R., et al. (1980). Effect of Meta-Chlorophenylpiperazine (mCPP), a Central Serotonin Agonist and Vascular Serotonin Receptor Antagonist, on Blood Pressure in SHR. PubMed.
- Sana, S., et al. (2022). Signaling pathways of the serotonin receptor (5-HTR) subtypes.
- Hamed, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. PubMed.
- Haberzettl, R. (n.d.). A validated animal model for the Serotonin Syndrome. Ludwig-Maximilians-Universität München.
- Tyagi, A., et al. (2020).
- Samuels, B. A., et al. (2015).
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
- Mueller, E. A., et al. (1985). Neuroendocrine Effects of M-Chlorophenylpiperazine, a Serotonin Agonist, in Humans. Scilit.
- Wikipedia. (n.d.). 5-HT receptor.
- Wallman, M. J., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.
- Haberzettl, R., et al. (2013).
- St-Gelais, F., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
- Creative Diagnostics. (n.d.).
- Samanin, R., et al. (1981).
- Chem-Impex. (n.d.). This compound.
- Miller, M. E., et al. (2017). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. PubMed Central.
- Sills, M. A., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. PubMed.
- Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
- Djezzar, S., et al. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays for 5-HT4 Receptor Antagonism.
- Kalueff, A. V., et al. (2013). Perspectives on experimental models of serotonin syndrome in zebrafish. PubMed.
- Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine.
- Chem-Impex. (n.d.). 1-(o-tolil)piperazina.
- Porter, R. H., et al. (1996). m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. PubMed.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
- Al Awar, B., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
- Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. PubMed.
- BenchChem. (2025). Application Note and Protocol: Radioligand Binding Assay for S-15535.
- Welch, R. M., et al. (1984). Trazodone and m-chlorophenylpiperazine.
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
- BenchChem. (2025). Application Note: cAMP Functional Assays for Characterizing Enciprazine 5-HT1A Agonism.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Eurofins. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell.
- CymitQuimica. (n.d.). 1-(o-Tolyl)piperazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-(o-Tolyl)piperazine | CymitQuimica [cymitquimica.com]
- 8. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.psychonautwiki.org [m.psychonautwiki.org]
- 10. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 12. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. innoprot.com [innoprot.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. d-nb.info [d-nb.info]
- 27. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Affinity: 1-(o-Tolyl)piperazine Hydrochloride vs. TFMPP for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research, arylpiperazines represent a privileged scaffold, forming the core of numerous centrally acting agents. Their utility stems from their ability to interact with a range of monoaminergic receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This guide provides an in-depth comparison of two prominent members of this class: 1-(o-Tolyl)piperazine hydrochloride and 3-(Trifluoromethyl)phenylpiperazine (TFMPP). While TFMPP is well-characterized as a non-selective serotonin receptor agonist, 1-(o-Tolyl)piperazine is more recognized as a versatile synthetic intermediate for crafting novel receptor ligands. This guide will illuminate their distinct pharmacological profiles, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific investigative needs.
Introduction to the Compounds
This compound , also known as 1-(2-methylphenyl)piperazine, is a derivative of piperazine featuring a tolyl group at the N1 position. It is widely utilized in medicinal chemistry as a foundational building block for the synthesis of novel therapeutic agents, especially those targeting neurological and psychiatric disorders such as anxiety and depression[1][2]. Its structural framework allows for extensive modification, enabling the exploration of structure-activity relationships to achieve desired receptor affinity and selectivity[1][2]. While its direct receptor binding profile is not extensively published in the form of specific affinity constants (Ki values), its derivatives have shown activity at adrenergic receptors, suggesting a potential for broader monoaminergic interactions [].
TFMPP (3-(Trifluoromethyl)phenylpiperazine) is a well-documented psychoactive compound known for its non-selective agonist activity at multiple serotonin receptors[3][4]. The trifluoromethyl group on the phenyl ring significantly influences its pharmacological properties. It is often used in research as a tool to probe serotonergic systems and has been investigated for its potential therapeutic effects, although its use has also been noted in recreational contexts[3].
Comparative Receptor Affinity Profile
A critical differentiator between these two compounds is the extent to which their receptor affinity profiles have been quantitatively characterized. TFMPP has been the subject of numerous radioligand binding studies, providing a clear picture of its interactions with various G-protein coupled receptors (GPCRs). In contrast, the affinity of the parent compound, 1-(o-Tolyl)piperazine, is less defined in publicly available literature, with a greater focus on its utility as a synthetic precursor.
TFMPP: A Quantitative Overview
TFMPP exhibits a broad spectrum of activity at serotonin receptors, generally acting as an agonist. Its affinity (Ki) values, which represent the concentration of the drug that occupies 50% of the receptors in vitro, have been determined for several key serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity |
| 5-HT1A | 288 - 1,950[3] | Full Agonist[3][4] |
| 5-HT1B | 30 - 132[3] | Full Agonist[3][4] |
| 5-HT1D | 282[3] | Full Agonist[3][4] |
| 5-HT2A | 160 - 269[3] | Weak Partial Agonist or Antagonist[3][4] |
| 5-HT2C | 62[3] | Full Agonist[3][4] |
| 5-HT3 | > 2,373 (IC50)[3] | Insignificant Affinity[3] |
| Serotonin Transporter (SERT) | 121 (EC50)[3] | Serotonin Releasing Agent[3] |
Table 1: Receptor Affinity Profile of TFMPP. Data compiled from publicly available pharmacological studies.
This compound: A Qualitative Perspective
The primary value of 1-(o-Tolyl)piperazine in a research context lies in its chemical tractability. The piperazine ring offers a reactive site for the addition of various side chains and functional groups, allowing for the systematic development of ligands with tailored selectivity and affinity for specific receptor subtypes.
Experimental Methodology: Determining Receptor Affinity via Radioligand Binding Assay
To quantitatively determine the receptor affinity of a compound like this compound, a competitive radioligand binding assay is the gold standard experimental approach. This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., 1-(o-Tolyl)piperazine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells engineered to express a high density of the desired target receptor (e.g., human 5-HT1A receptor).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cell membranes.
-
Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.
-
Wash the membrane pellet multiple times to remove endogenous substances that could interfere with the assay.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the prepared cell membranes to each well.
-
Add a fixed concentration of the radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor). The concentration of the radioligand is typically chosen to be near its dissociation constant (Kd) for the receptor.
-
Add varying concentrations of the unlabeled competitor compound (this compound) to different wells. This is typically done in a serial dilution to obtain a wide range of concentrations.
-
Include control wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a very high concentration of a known, non-radioactive ligand that will saturate all the target receptors, thus measuring the amount of radioligand that binds to non-receptor components.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the competitor compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow of a Competitive Radioligand Binding Assay.
Signaling Pathways and Functional Implications
The interaction of arylpiperazines with serotonin receptors initiates a cascade of intracellular signaling events. Most serotonin receptors, with the exception of the 5-HT3 receptor (a ligand-gated ion channel), are GPCRs. The functional outcome of receptor activation depends on the specific G-protein to which the receptor is coupled.
For example, the 5-HT1A receptor, a target for both TFMPP and derivatives of 1-(o-Tolyl)piperazine, is coupled to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can lead to various downstream effects, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing.
Conversely, 5-HT2 family receptors, such as 5-HT2A and 5-HT2C, are coupled to the Gq/G11 protein. Agonism at these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including neuronal excitation.
Figure 2: Simplified Serotonin Receptor Signaling Pathways.
Conclusion
This compound and TFMPP, while both members of the arylpiperazine class, serve distinct roles in neuropharmacological research. TFMPP is a well-characterized, non-selective serotonin receptor agonist with a known quantitative receptor affinity profile, making it a suitable tool for studies investigating the broad effects of serotonergic stimulation. Its promiscuity, however, can be a limitation when trying to dissect the role of specific receptor subtypes.
In contrast, this compound's primary strength lies in its utility as a versatile synthetic intermediate. While its own receptor affinity profile is not as well-defined, it provides a valuable scaffold for the development of novel, highly selective ligands for a range of monoaminergic receptors. Researchers can leverage its chemical properties to systematically modify its structure and fine-tune its pharmacological activity.
The choice between these two compounds, therefore, depends on the specific research question. For broad investigations of serotonergic function, TFMPP may be appropriate. For the development of novel, selective receptor probes or potential therapeutic agents, this compound serves as an excellent starting point. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of such novel compounds, enabling a deeper understanding of their interactions with their molecular targets.
References
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
- Dudek, M., et al. (2017). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Journal of Physiology and Pharmacology, 68(6), 845-853.
- Singh, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of the Neurological Sciences, 381, 10-11.
Sources
Comparative Guide to the Cross-Reactivity of 1-(o-Tolyl)piperazine Hydrochloride with Dopamine Receptors
This guide provides an in-depth technical comparison of 1-(o-Tolyl)piperazine hydrochloride's interaction with dopamine receptors, contextualized by its broader cross-reactivity profile. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical methodologies for assessing receptor selectivity, emphasizing the causality behind experimental choices to ensure robust and reliable data.
Introduction: The Significance of Receptor Selectivity
1-(o-Tolyl)piperazine is a versatile chemical scaffold widely used as a synthetic intermediate in neuropharmacology.[1][2][3] It belongs to the arylpiperazine class, a group of compounds known for their broad activity across various G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic subtypes.[4][5] While this polypharmacology can be advantageous for certain therapeutic applications, unintended cross-reactivity is a primary driver of off-target effects in drug development.
A compound's selectivity profile—its relative affinity and functional activity at the intended target versus other receptors—is a critical determinant of its therapeutic window and potential for adverse effects. For a compound being investigated for its effects on the dopamine system, understanding its interaction with serotonin receptors, adrenergic receptors, and others is paramount.[6] This guide will focus on the experimental framework for quantifying the cross-reactivity of 1-(o-Tolyl)piperazine with a focus on the dopamine D2-like receptor family (D2, D3, D4) and key serotonin receptors often implicated in arylpiperazine activity (e.g., 5-HT1A, 5-HT2A).
Understanding the Molecular Landscape: Dopamine and Serotonin Receptors
Dopamine and serotonin receptors are GPCRs that mediate the vast majority of synaptic neurotransmission in the central nervous system. Their signaling cascades are initiated by ligand binding, which induces a conformational change in the receptor, allowing it to activate intracellular G-proteins.
-
Dopamine D2-like Receptors (D2, D3, D4): These receptors are canonically coupled to the Gαi/o family of G-proteins.[7] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This inhibitory action is a key functional readout for assessing compound activity.
-
Serotonin 5-HT2A Receptors: This receptor subtype is coupled to the Gαq/11 family of G-proteins.[8] Upon activation, Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), providing a distinct and measurable functional signal.[9]
The following diagrams illustrate these canonical signaling pathways, which form the basis of the functional assays described later in this guide.
Caption: Dopamine D2-like (Gi-coupled) Signaling Pathway.
Caption: Serotonin 5-HT2A (Gq-coupled) Signaling Pathway.
Comparative Binding Affinity Profile
The first step in characterizing cross-reactivity is to determine the compound's binding affinity (Ki) for each target receptor. This is typically achieved through competitive radioligand binding assays.[10] In these experiments, a constant concentration of a high-affinity radiolabeled ligand is incubated with receptor-expressing membranes in the presence of varying concentrations of the unlabeled test compound (1-(o-Tolyl)piperazine). The test compound's ability to displace the radioligand is measured, and the IC50 (concentration of test compound that displaces 50% of the radioligand) is used to calculate the Ki.
The table below presents a hypothetical, yet representative, dataset for 1-(o-Tolyl)piperazine, illustrating how its selectivity can be quantified and compared.
| Receptor Target | Radioligand | Ki (nM) | Selectivity Ratio (vs. D2) |
| Dopamine D2 | [³H]-Spiperone | 25 | 1x |
| Dopamine D3 | [³H]-Spiperone | 15 | 1.7x |
| Dopamine D4 | [³H]-Spiperone | 80 | 0.3x |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 10 | 2.5x |
| Serotonin 5-HT2A | [³H]-Ketanserin | 55 | 0.45x |
| Adrenergic α1 | [³H]-Prazosin | 250 | 0.1x |
| Adrenergic α2 | [³H]-Rauwolscine | 180 | 0.14x |
Interpretation of Data:
-
High Affinity: Lower Ki values indicate higher binding affinity. In this example, 1-(o-Tolyl)piperazine shows the highest affinity for the 5-HT1A receptor, followed closely by the D3 and D2 receptors.
-
Selectivity: The selectivity ratio highlights the compound's preference for one receptor over another. The compound is 2.5-fold more selective for 5-HT1A over D2. It shows moderate affinity for D4 and 5-HT2A and significantly lower affinity for the adrenergic receptors tested. This profile suggests that at concentrations sufficient to engage D2 receptors, significant engagement of 5-HT1A and D3 receptors is also likely, indicating considerable cross-reactivity.
Quantifying Functional Activity
Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are required to determine this.
-
For D2-like (Gi-coupled) receptors: A cAMP inhibition assay is the gold standard.[11][12] Cells expressing the receptor are stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP level indicates agonist activity. To test for antagonist activity, the cells are co-incubated with the test compound and a known D2 agonist (e.g., quinpirole), and the compound's ability to block the agonist-induced drop in cAMP is measured.
-
For 5-HT2A (Gq-coupled) receptors: A calcium flux assay is commonly used.[9] Cells are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist triggers Ca2+ release, causing a measurable increase in fluorescence. Antagonist activity is measured by the compound's ability to block the fluorescence increase caused by a known 5-HT2A agonist (e.g., serotonin).
| Receptor Target | Assay Type | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of Standard Agonist) |
| Dopamine D2 | cAMP Inhibition | Partial Agonist | 60 | 45% |
| Dopamine D3 | cAMP Inhibition | Partial Agonist | 40 | 50% |
| Serotonin 5-HT1A | cAMP Inhibition | Full Agonist | 22 | 98% |
| Serotonin 5-HT2A | Calcium Flux | Antagonist | 120 (IC50) | N/A |
Interpretation of Data: This functional data reveals a complex profile. 1-(o-Tolyl)piperazine acts as a potent, full agonist at 5-HT1A receptors. It is a partial agonist at D2 and D3 receptors and a weaker antagonist at 5-HT2A receptors. This mixed agonist/antagonist profile across different receptor families is characteristic of many arylpiperazine compounds and is critical information for predicting in vivo effects.
Experimental Workflows and Protocols
The following diagram outlines the comprehensive workflow for assessing receptor cross-reactivity.
Caption: Workflow for Receptor Cross-Reactivity Assessment.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Causality: This protocol quantifies the affinity of a test compound for the D2 receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist, [³H]-Spiperone, for binding to the receptor. The use of cell membranes isolates the receptor from downstream signaling components, providing a pure measure of binding interaction.[7][13]
Materials:
-
HEK-293 cells stably expressing the human Dopamine D2 receptor.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound, serially diluted.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Membrane Preparation: Harvest D2-expressing HEK-293 cells, homogenize in ice-cold Membrane Preparation Buffer, and centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min to pellet membranes. Resuspend the membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL membrane suspension (10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM), 50 µL [³H]-Spiperone, and 100 µL membrane suspension. This step is critical to measure radioligand binding to non-receptor components, which must be subtracted from all other measurements.
-
Competitive Binding: 50 µL of 1-(o-Tolyl)piperazine serial dilutions, 50 µL [³H]-Spiperone, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three rapid washes with ice-cold Assay Buffer. Rapid filtration is essential to separate bound from unbound radioligand without disturbing the binding equilibrium.
-
Quantification: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 1-(o-Tolyl)piperazine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Inhibition Assay for Dopamine D2 Receptor
Causality: This assay measures the functional consequence of D2 receptor binding by quantifying changes in the intracellular second messenger, cAMP.[11] Since D2 is a Gi-coupled receptor, agonist activation will inhibit adenylyl cyclase and decrease cAMP levels. This provides a direct measure of the compound's functional potency (EC50) and efficacy (Emax).
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human Dopamine D2 receptor.
-
Assay Medium: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (adenylyl cyclase activator).
-
Reference Agonist: Quinpirole.
-
Test Compound: this compound, serially diluted.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Plating: Seed D2-expressing cells into a 384-well plate and culture overnight.
-
Compound Addition (Agonist Mode):
-
Remove culture medium and add Assay Medium.
-
Add serial dilutions of 1-(o-Tolyl)piperazine or Quinpirole (for reference curve).
-
Add Forskolin to all wells (except negative control) at a final concentration that elicits ~80% of its maximal response (e.g., 1-10 µM).
-
-
Compound Addition (Antagonist Mode):
-
Add serial dilutions of 1-(o-Tolyl)piperazine.
-
Immediately add the reference agonist Quinpirole at its EC80 concentration.
-
Add Forskolin to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. The resulting inhibitory curve is used to determine the EC50 (potency) and the maximum inhibition relative to the reference agonist (efficacy, Emax).
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. The data will show a reversal of the agonist effect. This curve is used to determine the IC50 (potency as an antagonist).
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to characterizing the cross-reactivity of this compound. The hypothetical data presented underscore a common reality in neuropharmacology: many compounds, particularly those based on privileged scaffolds like arylpiperazine, exhibit complex polypharmacology.[5] The finding that 1-(o-Tolyl)piperazine may act as a potent 5-HT1A agonist, a D2/D3 partial agonist, and a weak 5-HT2A antagonist provides a clear, actionable selectivity profile.
For drug development professionals, this level of detail is crucial. Such a profile might be desirable for a potential atypical antipsychotic, where combined 5-HT1A agonism and D2 partial agonism is a clinically validated mechanism. Conversely, for a highly selective D3 antagonist project, this compound would be unsuitable. The experimental protocols provided herein represent a self-validating system to generate this critical data, forming the foundation of any rigorous preclinical assessment.
References
-
Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468. [Link]
-
Publication on ResearchGate. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies. [Link]
-
Kaur, N., & Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
-
Bodle, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
A-Z Bio. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. A-Z Bio. [Link]
-
NCBI Bookshelf. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 261(2), 168-175. [Link]
-
Repository, University of Pretoria. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Pretoria. [Link]
-
Jackson, K., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Dutta, A. K., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(12), 4162-4174. [Link]
-
Mináriková, D., et al. (2004). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Bioorganic & Medicinal Chemistry, 12(1), 169-175. [Link]
-
Caccia, C., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881. [Link]
-
Nikolic, K., et al. (2009). Synthesis, dopamine D-2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. ResearchGate. [https://www.researchgate.net/publication/26792348_Synthesis_dopamine_D-2_receptor_binding_studies_and_docking_analysis_of_5-3-4-Arylpiperazin-1-ylpropyl]-1H-benzimidazoles_and_5-2-4-Arylpiperazin-1-ylethoxy-1H-benzimidazoles]([Link])
-
Brown, D. A., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(12), 4162-4174. [Link]
-
Matulenko, M. A., et al. (2004). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(13), 3471-3483. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Efficacy of 1-(o-Tolyl)piperazine Hydrochloride in Preclinical Anxiety Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anxiolytic or anxiogenic potential of 1-(o-Tolyl)piperazine hydrochloride. While this compound is recognized as a versatile intermediate in the synthesis of novel therapeutic agents for neurological disorders, its intrinsic pharmacological activity in preclinical anxiety models is not yet well-established.[1][2][3] This document outlines a scientifically rigorous approach to investigate its efficacy, comparing it against established anxiolytic and anxiogenic compounds.
The proposed investigation leverages well-validated rodent behavioral assays—the Elevated Plus-Maze (EPM) and the Open Field Test (OFT)—to build a comprehensive profile of the compound's effects on anxiety-like behavior. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can generate reliable and interpretable data.
Mechanistic Considerations and Comparator Selection
This compound belongs to the arylpiperazine class of compounds. Many derivatives of this class are known to interact with serotonergic and dopaminergic neurotransmitter systems, which are critically involved in the regulation of mood and anxiety.[2] For instance, meta-chlorophenylpiperazine (m-CPP), a structurally related compound, is known to induce anxiety-like behaviors in rodents, an effect mediated by its agonist activity at 5-HT2C serotonin receptors.[4][5][6] This known anxiogenic profile of a related molecule provides a strong rationale for investigating the effects of this compound.
To provide a robust comparison, this guide proposes the use of two standard-of-care anxiolytics with distinct mechanisms of action:
-
Diazepam: A benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a calming effect. It serves as a positive control for anxiolytic activity.
-
Buspirone: A non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT1A receptors. Its distinct mechanism offers a valuable point of comparison to elucidate the potential serotonergic activity of the test compound.
Experimental Validation Workflow
The following workflow is designed to systematically assess the behavioral effects of this compound.
Caption: Experimental workflow for validating the efficacy of this compound.
Detailed Experimental Protocols
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Compound Administration: Administer this compound, diazepam, buspirone, or vehicle control intraperitoneally (i.p.) at predetermined doses and time points before the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
-
Behavioral Parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
The OFT assesses general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the open field (thigmotaxis), while less anxious animals are more willing to explore the center.
Protocol:
-
Apparatus: A square arena with walls, typically equipped with an automated tracking system.
-
Acclimation: As with the EPM, ensure adequate acclimation to the testing room.
-
Compound Administration: Administer compounds as described for the EPM test.
-
Test Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 10-minute session.
-
Track the animal's movement using automated software.
-
-
Behavioral Parameters:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Total distance traveled (to assess general locomotor activity).
-
Rearing frequency.
-
-
Data Analysis: An increase in the time spent and distance traveled in the center of the arena suggests an anxiolytic effect. Total distance traveled should be monitored to rule out confounding effects on locomotion (e.g., sedation or hyperactivity).
Data Presentation and Interpretation
The following tables illustrate how to structure the data for a clear comparison of this compound against the comparator drugs. The data presented here are hypothetical and for illustrative purposes.
Table 1: Comparative Efficacy in the Elevated Plus-Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 8.3 ± 1.2 |
| 1-(o-Tolyl)piperazine HCl | 1.0 | 55.8 ± 6.3 | 12.5 ± 1.8 |
| 3.0 | 78.4 ± 8.9 | 15.1 ± 2.1 | |
| 10.0 | 95.1 ± 10.2 | 18.6 ± 2.5 | |
| Diazepam | 2.0 | 102.5 ± 11.5 | 19.8 ± 2.7 |
| Buspirone | 1.0 | 85.3 ± 9.7 | 16.4 ± 2.3 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle control.
Table 2: Comparative Efficacy in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Total Distance (m) |
| Vehicle (Saline) | - | 28.9 ± 3.5 | 35.6 ± 4.2 |
| 1-(o-Tolyl)piperazine HCl | 1.0 | 42.1 ± 5.1 | 38.1 ± 4.5 |
| 3.0 | 59.7 ± 6.8** | 36.9 ± 4.3 | |
| 10.0 | 75.4 ± 8.6 | 37.5 ± 4.6 | |
| Diazepam | 2.0 | 88.2 ± 9.9 | 25.1 ± 3.1 |
| Buspirone | 1.0 | 68.9 ± 7.9*** | 34.8 ± 4.1 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle control.
Proposed Mechanism of Action and Signaling Pathway
Based on the pharmacology of related arylpiperazine compounds, it is hypothesized that this compound may exert its effects through modulation of the serotonergic system. The diagram below illustrates a potential mechanism involving interaction with 5-HT receptors.
Caption: Hypothetical mechanism of action for this compound.
Further neurochemical and receptor binding studies would be required to confirm the precise molecular targets and signaling pathways involved.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial validation of this compound in preclinical anxiety models. By following the detailed protocols for the Elevated Plus-Maze and Open Field Test, and by including appropriate comparators like diazepam and buspirone, researchers can generate high-quality, interpretable data. The findings from such studies will be crucial in determining whether this compound warrants further investigation as a potential novel therapeutic for anxiety disorders.
References
-
PubChem. This compound. [Link]
-
Greenwood, B. N., et al. (2014). Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis. Neuropharmacology, 77, 274-283. [Link]
-
Poleszak, E., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 267-277. [Link]
-
de Brito, A. F., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442. [Link]
-
Wright, I. K., et al. (1992). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects. Journal of Psychopharmacology, 6(4), 594-601. [Link]
-
Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-162. [Link]
-
Brocco, M., et al. (1991). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. NeuroReport, 2(10), 627-629. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(o-Tolyl)piperazine and Clinically Relevant Arylpiperazine Derivatives
This guide provides an in-depth comparative analysis of 1-(o-Tolyl)piperazine, a foundational arylpiperazine structure, and a selection of its more complex, clinically significant derivatives: Aripiprazole, Trazodone, and Vortioxetine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the nuanced structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies required for their characterization.
The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to form hydrogen and ionic bonds and its presence in a protonated state at physiological pH, make it an ideal scaffold for interacting with biological targets.[3] When one of the piperazine nitrogens is attached to an aryl group, the resulting "arylpiperazine" class becomes a "privileged scaffold," particularly for targeting G protein-coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS).[4] This versatility has led to the development of numerous successful drugs for treating a range of conditions, including psychosis, depression, and anxiety.[5][6]
1-(o-Tolyl)piperazine represents a simple, yet important, member of this class. It serves as a key synthetic intermediate and a reference compound in neuropharmacological research.[7][8] Its structure consists of the core piperazine ring attached to a toluene molecule at the ortho position.[9] While primarily a building block, it possesses intrinsic activity, interacting with neurotransmitter systems and showing affinity for serotonin receptors.[10][11][12] This guide will compare its fundamental properties to those of highly successful, structurally complex derivatives to illuminate the principles of rational drug design within the arylpiperazine family.
Structural Evolution and the Pharmacophore Model
The therapeutic efficacy of an arylpiperazine derivative is dictated by the chemical moieties attached to its core structure. The general pharmacophore consists of three key components: the N-aryl group, the central piperazine ring, and a linker or terminal group attached to the second nitrogen.[4]
Caption: Simplified comparison of primary mechanisms of action.
Essential Experimental Protocols for Characterization
To ensure the scientific integrity of any comparative analysis, rigorous and validated experimental methods are paramount. The following protocols provide a framework for characterizing the fundamental properties of arylpiperazine derivatives.
Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)
This protocol determines a compound's affinity (Ki) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
Expertise & Causality: This is the gold standard for quantifying drug-receptor interactions. Using a radiolabeled ligand with known affinity allows for the indirect measurement of our unlabeled test compound's affinity. The choice of buffer, incubation time, and temperature are optimized to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.
Methodology:
-
Receptor Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at high speed (e.g., 40,000 x g) and resuspend the resulting membrane pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]Spiperone for D₂ receptors) at a concentration near its Kd.
-
50 µL of test compound (1-(o-Tolyl)piperazine or derivative) across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
100 µL of the receptor membrane preparation.
-
For non-specific binding (NSB) wells, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
For total binding wells, add buffer instead of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Quantification: Wash the filters rapidly with ice-cold buffer. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: HPLC-UV Analysis for Purity and Quantification
This protocol ensures the identity and purity of the piperazine derivatives being tested, a critical component of data trustworthiness.
Expertise & Causality: Many simple piperazines, including 1-(o-Tolyl)piperazine, lack a strong native chromophore, making them difficult to detect with a standard UV detector at low concentrations. [13]Chemical derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) attaches a UV-active moiety to the piperazine nitrogen, creating a derivative that can be sensitively quantified. [14][15]This is a self-validating system as the derivatized product will have a predictable retention time and spectral profile.
Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of the piperazine standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a derivatizing agent solution (e.g., 1 mg/mL NBD-Cl in acetonitrile).
-
-
Derivatization Reaction:
-
In a vial, mix a known volume of the piperazine solution with an excess of the NBD-Cl solution.
-
Add a basic catalyst (e.g., sodium borate buffer, pH 9.0) to facilitate the reaction.
-
Heat the mixture (e.g., 60°C for 30 minutes) in a water bath.
-
Cool the solution to room temperature and dilute with the mobile phase to a suitable concentration for injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set to the absorption maximum of the NBD-piperazine derivative (e.g., ~340 nm). [14]4. Data Analysis:
-
Identify the peak for the derivatized piperazine based on its retention time compared to a derivatized standard.
-
Assess purity by calculating the peak area percentage.
-
Quantify the compound by creating a calibration curve from a series of derivatized standards of known concentrations.
-
Conclusion and Future Directions
The comparative analysis of 1-(o-Tolyl)piperazine alongside its clinically successful derivatives—Aripiprazole, Trazodone, and Vortioxetine—provides a clear illustration of structure-activity relationship principles in modern drug design. The simple arylpiperazine core of 1-(o-Tolyl)piperazine provides a foundation for CNS receptor interaction, but it is the strategic addition of complex side chains and terminal groups that confers the high potency, selectivity, and specific functional activities required for therapeutic efficacy.
For researchers in the field, 1-(o-Tolyl)piperazine remains a valuable tool, not as a therapeutic agent itself, but as a starting point for synthesis and a reference compound for establishing baseline pharmacological activity. The continued exploration of the vast chemical space afforded by the piperazine scaffold promises the development of future therapeutics with even more refined and targeted mechanisms of action.
References
-
Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-26. [Link]
-
Lu, B., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]
-
Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psych Scene Hub. [Link]
-
Morales-García, J. A., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Revista de Neurologia, 71(10), 371-378. [Link]
-
Glennon, R. A., et al. (1996). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source not specified. [Link]
-
U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution - Accessdata.fda.gov. [Link]
-
Locuson, C. W., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
-
Kaczor, A. A., & Satała, G. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(19), 6659. [Link]
-
Wikipedia. (n.d.). Aripiprazole. Wikipedia. [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 58-65. [Link]
-
Drugs.com. (2025). Aripiprazole: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
-
MedlinePlus. (2025). Aripiprazole. MedlinePlus Drug Information. [Link]
-
Wikipedia. (n.d.). Vortioxetine. Wikipedia. [Link]
-
Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Request PDF. [Link]
-
PubChem. (n.d.). Trazodone. PubChem. [Link]
-
Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Adani Pharmachem. [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Request PDF. [Link]
-
Wikipedia. (n.d.). Trazodone. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM. [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
-
MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. StatPearls - NCBI Bookshelf. [Link]
-
Psych Scene Hub. (2017). A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]
-
PubChem. (n.d.). Vortioxetine. PubChem. [Link]
-
Takeda Pharmaceuticals. (n.d.). Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). TRINTELLIX HCP. [Link]
-
SpringerMedizin. (n.d.). Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application. springermedizin.de. [Link]
-
Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 20(S1), 1-3. [Link]
-
PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. PubChem. [Link]
-
Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. Journal of Pharmacy and Pharmacology, 56(2), 247-55. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adanipharma.net [adanipharma.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 1-(o-Tolyl)piperazine | CymitQuimica [cymitquimica.com]
- 12. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparative Guide: 1-(o-Tolyl)piperazine HCl and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 1-(o-Tolyl)piperazine hydrochloride and buspirone, two pharmacologically active compounds with significant applications in neuroscience research. By examining their mechanisms of action, receptor binding profiles, and functional effects through supporting experimental data, this document aims to equip researchers with the critical information needed for informed compound selection and experimental design.
Introduction: Defining the Subjects
1.1. 1-(o-Tolyl)piperazine HCl: A Versatile Research Tool
1-(o-Tolyl)piperazine, often used in its hydrochloride salt form for enhanced solubility, is a versatile chemical compound utilized in pharmaceutical research and development.[1][2][3] It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1][2] In neuropharmacology, it is employed in studies investigating serotonin and dopamine receptor interactions to better understand mental health disorders.[2] Notably, 1-(o-Tolyl)piperazine is a metabolite of the antidepressant drug trazodone.[4]
1.2. Buspirone: A Clinically Established Anxiolytic
Buspirone is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder.[5][6] Unlike benzodiazepines, it does not induce significant sedation, dependence, or withdrawal effects.[5][7] Its mechanism of action is complex, primarily involving partial agonism at serotonin 5-HT1A receptors and weak antagonism at dopamine D2, D3, and D4 receptors.[5][8][9][10]
Mechanism of Action: A Tale of Two Profiles
The fundamental differences between these two compounds lie in their interaction with and modulation of neurotransmitter systems.
2.1. 1-(o-Tolyl)piperazine HCl: A Broad-Spectrum Modulator
As a metabolite of trazodone, 1-(o-Tolyl)piperazine's pharmacological activity is multifaceted. Trazodone itself acts as a weak serotonin reuptake inhibitor and an antagonist at 5-HT2A and 5-HT2C receptors.[11] Its primary active metabolite, m-chlorophenylpiperazine (m-CPP), is a 5-HT2A antagonist and a 5-HT2C agonist.[11] While specific receptor binding data for 1-(o-Tolyl)piperazine is less consolidated in single comprehensive sources, its role as a key intermediate in the synthesis of neurological drugs suggests its interaction with a range of serotonergic and dopaminergic receptors.[1][2]
2.2. Buspirone: A More Targeted Approach
Buspirone's primary mechanism involves its activity as a partial agonist at postsynaptic serotonin 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[5] This dual action initially reduces the firing of serotonin-producing neurons, and over time, leads to increased serotonin release.[5] Additionally, buspirone exhibits weak antagonistic effects at dopamine D2, D3, and D4 receptors.[5][10] It has very low affinity for α1-adrenergic receptors and does not interact with the GABA-A receptor complex.[5]
Diagram of Comparative Mechanisms of Action
Caption: High-level overview of the primary receptor targets for 1-(o-Tolyl)piperazine HCl and Buspirone.
Pharmacokinetics: A Comparative Overview
| Parameter | 1-(o-Tolyl)piperazine HCl (as a metabolite of Trazodone) | Buspirone |
| Metabolism | Formed from Trazodone, which is primarily metabolized by CYP3A4.[12][13] | Primarily metabolized by CYP3A4.[5] |
| Active Metabolites | Is an active metabolite itself. | Major active metabolite is 1-(2-pyrimidinyl)piperazine (1-PP).[5][14][15] |
| Bioavailability | (Data for direct administration is limited) | Low (around 3.9%) due to extensive first-pass metabolism.[5][9] |
| Protein Binding | (Data for direct administration is limited) | 86-95%[5] |
| Elimination Half-life | (Data for direct administration is limited) | Approximately 2.5 hours.[5] |
Head-to-Head Experimental Considerations
When designing studies to compare these two compounds, specific experimental models can elucidate their differential effects.
4.1. In Vitro Receptor Binding and Functional Assays
-
Objective: To quantitatively compare the binding affinities (Ki) and functional activities (e.g., agonism, antagonism) of 1-(o-Tolyl)piperazine HCl and buspirone at a panel of serotonin and dopamine receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3, D4).
-
Methodology:
-
Cell Culture and Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptors of interest.
-
Radioligand Binding Assays: Perform competitive binding assays using a known radioligand for each receptor to determine the Ki of the test compounds.
-
Functional Assays: Employ assays such as GTPγS binding or second messenger analysis (e.g., cAMP, calcium flux) to determine the functional consequence of receptor binding.
-
4.2. In Vivo Behavioral Models
-
Objective: To compare the behavioral effects of 1-(o-Tolyl)piperazine HCl and buspirone in rodent models of anxiety and depression.
-
Recommended Models:
-
Elevated Plus Maze (EPM): A standard test for anxiolytic-like effects. Buspirone has shown modest anxiolytic-like effects in this model, which may be attributable to its metabolite, 1-PP.[14]
-
Forced Swim Test (FST) or Tail Suspension Test (TST): To assess antidepressant-like activity.
-
Vogel Conflict Test: This test has demonstrated the anticonflict effects of buspirone.[16][17] A direct comparison with 1-(o-Tolyl)piperazine would be informative.
-
Experimental Workflow for a Comparative Behavioral Study
Caption: A generalized workflow for conducting a head-to-head in vivo behavioral comparison.
Discussion and Scientific Rationale
The choice between 1-(o-Tolyl)piperazine HCl and buspirone is contingent on the research objective.
-
For studies aiming to dissect the specific roles of 5-HT1A partial agonism and D2/D3/D4 antagonism in a particular physiological or pathological process, buspirone serves as a well-characterized and clinically relevant tool. Its established pharmacokinetic and pharmacodynamic profiles provide a solid foundation for hypothesis-driven research.
-
Conversely, 1-(o-Tolyl)piperazine HCl is more suited for exploratory studies or research focused on the broader pharmacology of trazodone and its metabolites. Its less selective profile allows for the investigation of complex polypharmacological effects involving multiple receptor systems.
Trustworthiness of Protocols: The described experimental protocols are standard, validated methods in pharmacology and behavioral neuroscience. Self-validation within these experiments is achieved through the inclusion of appropriate controls (vehicle groups), dose-response curves, and the use of well-characterized reference compounds.
Conclusion
1-(o-Tolyl)piperazine HCl and buspirone, while both interacting with serotonergic and dopaminergic systems, present distinct pharmacological profiles. Buspirone offers a more targeted approach for investigating the 5-HT1A and dopamine receptor systems, backed by extensive clinical and preclinical data. 1-(o-Tolyl)piperazine, as a key research chemical and metabolite of trazodone, provides a tool for broader, more exploratory neuropharmacological investigations. A thorough understanding of their individual characteristics is paramount for the design of robust and interpretable scientific studies.
References
-
Wikipedia. Buspirone. [Link]
- Taylor, D. P. (1988). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American journal of medicine, 85(5B), 1–9.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride?. [Link]
- Jann, M. W. (1988). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy, 8(2), 100–116.
-
Cleveland Clinic. (n.d.). Buspirone (BuSpar): How It Works & Side Effects. [Link]
- Temple, D. L., Jr, Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents.
-
PubChem. (n.d.). Buspirone. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Buspirone: chemical profile of a new class of anxioselective agents. [Link]
- Gallezot, J. D., Nabulsi, N., Neumeister, A., Planeta, B., Lin, S. F., Zheng, M. Q., ... & Carson, R. E. (2016). Therapeutic doses of buspirone block D3 receptors in the living primate brain. International Journal of Neuropsychopharmacology, 19(7), pyw018.
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572–575.
- Dalvi, A., & Rodgers, R. J. (1997). Comparative behavioural profiles of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in the murine elevated plus-maze. Neuropharmacology, 36(8), 1089–1097.
-
PharmGKB. (n.d.). trazodone. [Link]
- Chess-Williams, R., Chapple, C. R., & Sellers, D. J. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and urodynamics, 23(7), 709–715.
- Grome, J. J., & McCulloch, J. (1993). Comparison of the effect of buspirone and 1-(2-pyrimidinyl)-piperazine on cerebral glucose utilization in the rat. European journal of pharmacology, 230(1), 41–46.
- Zuideveld, K. P., van der Graaf, P. H., Newgreen, D., & Danhof, M. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of pharmacology and experimental therapeutics, 303(3), 1130–1137.
- Gower, A. J., & Tricklebank, M. D. (1988). Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats. Neuropharmacology, 27(10), 1041–1045.
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition, 26(6), 572-575.
- Odagaki, Y., Nishi, N., & Yoshino, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Naunyn-Schmiedeberg's archives of pharmacology, 371(5), 378–385.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Miller, R. L., & DeVane, C. L. (1986). Analysis of trazodone and m-chlorophenylpiperazine in plasma and brain tissue by high-performance liquid chromatography.
-
Carl ROTH. (n.d.). 1-(o-Tolyl)piperazine, 25 g. [Link]
- Gower, A. J., & Tricklebank, M. D. (1988). Comparison of the Anticonflict Effect of Buspirone and Its Major Metabolite 1-(2-Pyrimidinyl)-Piperazine (1-PP) in Rats. Neuropharmacology, 27(10), 1041-1045.
- Fuller, R. W., & Perry, K. W. (1989). Effects of buspirone and its metabolite, 1-(2-pyrimidinyl)piperazine, on brain monoamines and their metabolites in rats. The Journal of pharmacology and experimental therapeutics, 248(1), 50–56.
- Martin, P., Beninger, R. J., Hamon, M., & Puech, A. J. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Psychopharmacology, 104(2), 275–278.
- Jin, M., Nafziger, A. N., & Ma, J. D. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug metabolism and disposition, 33(11), 1727–1731.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 9. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinPGx [clinpgx.org]
- 12. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dl.icdst.org [dl.icdst.org]
- 14. Comparative behavioural profiles of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Independent Validation of an Analytical Method for 1-(o-Tolyl)piperazine Hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for the independent validation of an analytical method for 1-(o-Tolyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Adherence to rigorous analytical method validation is not merely a regulatory formality but a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.[3][4] This document will detail a validation protocol for a primary High-Performance Liquid Chromatography (HPLC) method, compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative, and provide the scientific rationale behind the experimental design, in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[7][8] For a compound like this compound, which serves as a building block in drug development, a validated analytical method is crucial for quantifying its purity, identifying impurities, and ensuring batch-to-batch consistency.[1][2] The validation process is a continuous lifecycle, beginning with method development and extending throughout its routine use.[9]
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds.[10][11] For this compound, a reversed-phase HPLC method with UV detection is proposed as the primary analytical procedure due to its specificity, sensitivity, and adaptability.
Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Diluent: Mobile phase
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the validation experiments.
-
Sample Solution: Prepare the sample containing this compound in the diluent to achieve a target concentration within the validated range.
Validation Parameters and Acceptance Criteria
The validation of the HPLC-UV method will be performed according to ICH Q2(R2) guidelines, assessing the following parameters:[4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated by the absence of interference from excipients, impurities, or degradation products at the retention time of the analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4] This is typically evaluated over a range of 80% to 120% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[4] It is assessed by recovery studies of a known quantity of the analyte in a sample matrix, with acceptance criteria of 98.0% to 102.0% recovery.[12]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, with different analysts, or on different equipment.
-
The relative standard deviation (RSD) for both should be ≤ 2%.[4]
-
-
Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[3][7]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, particularly for volatile and semi-volatile compounds.[11] It can be a powerful alternative or confirmatory technique for the analysis of 1-(o-Tolyl)piperazine.
Experimental Protocol: GC-MS Method
1. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
2. Sample Preparation:
-
Derivatization (if necessary): For improved volatility and peak shape, derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.
-
Standard and Sample Preparation: Prepare solutions in a suitable solvent (e.g., methanol or dichloromethane) at appropriate concentrations.
Comparative Analysis: HPLC-UV vs. GC-MS
| Parameter | HPLC-UV | GC-MS | Rationale for Choice |
| Specificity | Good; based on retention time and UV spectrum. Potential for co-eluting impurities. | Excellent; based on retention time and mass spectrum, providing a molecular fingerprint. | GC-MS is superior for unambiguous peak identification. |
| Sensitivity (LOD/LOQ) | Moderate; dependent on the chromophore of the analyte. | High; can detect trace levels of impurities. | GC-MS is generally more sensitive. |
| Sample Throughput | High; typical run times are relatively short. | Lower; longer run times due to the temperature program. | HPLC-UV is more suitable for high-throughput screening. |
| Robustness | Generally robust, but sensitive to mobile phase pH and composition. | Robust, but sensitive to injector and column temperature. | Both methods require careful control of parameters. |
| Instrumentation Cost | Lower | Higher | HPLC-UV is more cost-effective for routine analysis. |
| Sample Preparation | Simple; typically involves dissolution and filtration. | May require derivatization, which adds complexity and potential for error. | HPLC-UV has a simpler workflow. |
Visualizing the Validation Workflow
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The independent validation of an analytical method for this compound is a critical undertaking that requires a systematic and scientifically sound approach. While HPLC-UV presents a robust and efficient primary method for routine quality control, GC-MS serves as a valuable alternative and confirmatory technique, offering enhanced specificity and sensitivity. The choice between these methods should be guided by the specific analytical requirements, including the need for impurity profiling, sensitivity, and sample throughput. A thoroughly validated analytical method, supported by comprehensive documentation, is indispensable for ensuring the quality and consistency of this compound used in pharmaceutical development.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: Pharma Talks on YouTube.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Source: ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: European Medicines Agency.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Source: Lab Manager.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- This compound - Chem-Impex. Source: Chem-Impex.
- 1-(o-Tolyl)piperazine - Chem-Impex. Source: Chem-Impex.
- A Review on Analytical Methods for Piperazine Determination. Source: NTU Journal of Pure Sciences.
- Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS - Benchchem. Source: Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. propharmagroup.com [propharmagroup.com]
A Researcher's Guide to Benchmarking Novel Serotonin Reuptake Inhibitors: A Comparative Analysis of 1-(o-Tolyl)piperazine hydrochloride Against Standard SSRIs
This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting the serotonin transporter (SERT). As a case study, we will outline the systematic benchmarking of 1-(o-Tolyl)piperazine hydrochloride against established selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine, Sertraline, and Escitalopram. While 1-(o-Tolyl)piperazine is recognized as a versatile intermediate in the synthesis of psychoactive compounds, particularly those targeting serotonergic and dopaminergic systems, a detailed, publicly available characterization of its direct SERT inhibitory activity is lacking.[1][2][3] This guide, therefore, serves as a roadmap for researchers to elucidate its pharmacological profile and potential as a serotonin reuptake inhibitor.
The Serotonergic Synapse and the Mechanism of SSRIs
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[4] By inhibiting this process, SSRIs increase the extracellular concentration of serotonin, making it more available to bind to postsynaptic receptors. This modulation of serotonergic neurotransmission is the primary mechanism underlying the therapeutic effects of many antidepressants.
To rigorously evaluate a novel compound like this compound, a multi-tiered approach encompassing both in vitro and in vivo methodologies is essential. This allows for a comprehensive understanding of its potency, selectivity, and potential therapeutic efficacy.
Caption: Serotonin Signaling Pathway and SSRI Mechanism of Action.
In Vitro Benchmarking: Quantifying SERT Interaction
The initial assessment of a potential serotonin reuptake inhibitor involves quantifying its direct interaction with the serotonin transporter. This is typically achieved through two key in vitro assays: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for its target receptor. This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind to SERT with high affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).
-
Radioligand: A common choice is [³H]-Citalopram or a similar high-affinity SERT ligand. Dilute to a working concentration (typically at or below its Kd).
-
Test Compound: Prepare a serial dilution of this compound.
-
Reference Compounds: Prepare serial dilutions of standard SSRIs (Fluoxetine, Sertraline, Escitalopram).
-
Assay Buffer: Typically a Tris-based buffer with appropriate salts.
-
Wash Buffer: Ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine), radioligand, and membrane preparation.
-
Test Compound Wells: Add the serial dilutions of this compound, radioligand, and membrane preparation.
-
Reference Compound Wells: Add the serial dilutions of the standard SSRIs, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Serotonin Reuptake Assay: Determining Functional Potency (IC₅₀)
While binding affinity indicates how well a compound binds to SERT, a serotonin reuptake assay measures its functional ability to inhibit the transporter's activity. This is typically done using synaptosomes, which are isolated nerve terminals that contain functional serotonin transporters.
Experimental Protocol: Synaptosomal [³H]-Serotonin Reuptake Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., cortex or striatum).
-
Preparation of Reagents:
-
[³H]-Serotonin: Dilute to a working concentration.
-
Test Compound: Prepare a serial dilution of this compound.
-
Reference Compounds: Prepare serial dilutions of standard SSRIs.
-
Assay Buffer: Krebs-Ringer buffer, oxygenated.
-
-
Assay Setup (in triplicate):
-
Pre-incubate aliquots of the synaptosomal preparation with the various concentrations of the test compound, reference compounds, or buffer (for total uptake) at 37°C.
-
-
Initiation of Uptake: Add [³H]-Serotonin to each tube to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis:
-
Determine the amount of [³H]-Serotonin taken up at each concentration of the test compound.
-
Plot the percentage of inhibition of serotonin uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of serotonin uptake).
-
Comparative In Vitro Data for Standard SSRIs
The following table summarizes the known SERT binding affinities and reuptake inhibition potencies for the standard SSRIs that would be used as comparators.
| Compound | SERT Binding Affinity (Kᵢ, nM) | SERT Reuptake Inhibition (IC₅₀, nM) |
| Fluoxetine | 1.4 | 17 |
| Sertraline | 0.29 | ~20 |
| Escitalopram | 1.1 | 2.1 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
In Vivo Benchmarking: Assessing Antidepressant-Like Activity
Positive results from in vitro assays warrant further investigation into the compound's effects in living organisms. Animal models of depression are used to assess the potential antidepressant-like activity of a test compound. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two of the most commonly used screening models.[5][6][7][8][9][10][11][12][13][14]
Forced Swim Test (FST)
The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[5][8][9][12] Antidepressant treatment is known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.[7][8]
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound, a standard SSRI, or vehicle to different groups of mice at a set time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
Record the behavior for a 6-minute session.
-
The primary measures are the duration of immobility (floating with only minor movements to keep the head above water) and the duration of active behaviors (swimming and climbing).
-
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the group treated with the test compound, relative to the vehicle group, is indicative of antidepressant-like activity.
Tail Suspension Test (TST)
The TST is conceptually similar to the FST and is another widely used model for screening antidepressant drugs.[6][10][11][13][14] Mice are suspended by their tails, and the duration of immobility is measured.[6][10][11][13][14]
Experimental Protocol: Tail Suspension Test in Mice
-
Apparatus: A suspension box or a rod from which the mouse can be suspended by its tail. The mouse should be high enough so that it cannot reach any surfaces.
-
Acclimation: As with the FST, allow for acclimation to the testing room.
-
Drug Administration: Administer the test compound, a standard SSRI, or vehicle before the test.
-
Test Procedure:
-
Secure the mouse's tail to the suspension bar with adhesive tape.
-
Record the behavior for a 6-minute session.
-
The duration of immobility (hanging passively) is the key dependent variable.
-
-
Data Analysis: A significant reduction in the duration of immobility in the test compound group compared to the vehicle group suggests antidepressant-like effects.
Caption: Workflow for In Vivo Behavioral Assessment.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for the initial characterization of novel compounds like this compound as potential serotonin reuptake inhibitors. By conducting rigorous in vitro binding and uptake assays, researchers can quantitatively determine the compound's potency and affinity for the serotonin transporter, allowing for a direct comparison with established SSRIs. Subsequent in vivo studies using validated behavioral models such as the Forced Swim Test and Tail Suspension Test can then provide crucial insights into its potential antidepressant-like efficacy.
Given the current gap in the literature, the comprehensive evaluation of this compound using these methodologies would be a valuable contribution to the field of neuropharmacology. Such studies would not only elucidate the pharmacological profile of this specific compound but also potentially pave the way for the development of new therapeutic agents for mood disorders.
References
-
The mouse forced swim test. Journal of Visualized Experiments. [Link]
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]
-
NC3Rs. (2021). Forced swim test in rodents. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Protocol exchange. [Link]
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), 3769. [Link]
-
Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]
-
Creative Biolabs. Tail Suspension Test. [Link]
-
Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine. [Link]
-
Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine. [Link]
-
Chem-Impex. (n.d.). This compound. [Link]
-
Fantegrossi, W. E., Winger, G., & Woods, J. H. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(2), 237–243. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Hughes, Z. A., Starr, K. R., Langmead, C. J., Hill, M., Rourick, T. H., Rizzolio, M. C., ... & Rosenzweig-Lipson, S. (2008). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Bioorganic & medicinal chemistry letters, 18(15), 4414–4417. [Link]
-
Guertin, P. A. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental neurology, 170(1), 136–144. [Link]
-
Popik, P., Rojek, E., & Grabowska, M. (2013). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Pharmacological reports : PR, 65(6), 1637–1644. [Link]
-
De Luca, L., Angeli, P., Cilibrizzi, A., Taliani, S., Da Settimo, F., La Motta, C., ... & Ghelardini, C. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 24(18), 3272. [Link]
-
Haleem, D. J., & Khan, N. H. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 262–268. [Link]
-
ResearchGate. (n.d.). (PDF) Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. [Link]
-
Griebel, G., Misslin, R., Pawlowski, M., & Vogel, E. (1991). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. Neuroreport, 2(10), 627–629. [Link]
-
Martin, P. (1991). 1-(2-pyrimidinyl)-piperazine May Alter the Effects of the 5-HT1A Agonist in the Learned Helplessness Paradigm in Rats. Psychopharmacology, 104(2), 275–278. [Link]
-
Campiani, G., Nacci, V., Fiorini, I., Ciani, S. M., Garofalo, A., Greco, G., ... & Novellino, E. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & medicinal chemistry, 8(5), 873–881. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The Tail Suspension Test [jove.com]
- 7. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(o-Tolyl)piperazine Hydrochloride and its Analogs
This guide provides a comprehensive comparison of the methodologies used to assess the in vitro and in vivo efficacy of arylpiperazine compounds, with a specific focus on 1-(o-Tolyl)piperazine hydrochloride. As a key structural motif in neuropharmacology, understanding the potential efficacy of this compound class is crucial for researchers in drug discovery and development.
Given the limited publicly available efficacy data for this compound itself, this guide will utilize 1-phenylpiperazine as a structurally related proxy to illustrate the evaluation process. This will be compared against buspirone, a well-characterized anxiolytic agent that also features a piperazine moiety and interacts with serotonergic and dopaminergic systems.
Introduction: The Arylpiperazine Scaffold in Neuropharmacology
This compound is a versatile chemical intermediate widely employed in the synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders such as anxiety and depression. Its structure, featuring a piperazine ring linked to a tolyl group, makes it a valuable scaffold for exploring interactions with key neurotransmitter receptors. The tolyl group, with its methyl substituent on the phenyl ring, can influence the steric and electronic properties of the molecule, potentially modulating its binding affinity and functional activity at various receptors compared to unsubstituted phenylpiperazine.
The primary mechanism of action for many arylpiperazine derivatives involves modulation of serotonin (5-HT) and dopamine (D) receptors. This guide will delve into the standard experimental procedures used to characterize the efficacy of such compounds, providing both the "how" and the "why" behind these well-established protocols.
Part 1: In Vitro Efficacy Assessment: Receptor Binding Affinity
The initial step in characterizing a novel compound is to determine its binding affinity for specific molecular targets. For compounds like this compound, the primary targets of interest are typically serotonin and dopamine receptors. Radioligand binding assays are the gold standard for quantifying these interactions.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.
Objective: To quantify the affinity of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT₁A or D₂ receptors)
-
Radioligand (a radioactively labeled molecule with known high affinity for the receptor, e.g., [³H]8-OH-DPAT for 5-HT₁A)
-
Test compound (e.g., 1-phenylpiperazine, buspirone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand to saturate all specific binding sites)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand.
-
Test Compound: Contains membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Competitive Binding: This design allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a labeled one. This is a highly sensitive and quantitative method.
-
Use of a Radioligand: The radioactive tag provides a highly sensitive and easily quantifiable signal for the bound ligand.
-
Non-specific Binding Control: This is crucial to ensure that the measured binding is specific to the target receptor and not to other components of the assay system like the filter paper or lipids in the cell membrane.
Comparative In Vitro Data
The following table presents a comparison of the receptor binding affinities (Kᵢ values in nM) for our proxy compound, 1-phenylpiperazine, and the comparator, buspirone. Lower Kᵢ values indicate higher binding affinity.
| Compound | 5-HT₁A Receptor Kᵢ (nM) | 5-HT₂A Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) |
| 1-Phenylpiperazine (Proxy) | Moderate Affinity (µM range) | Moderate Affinity | Low Affinity |
| Buspirone (Comparator) | ~10-20 | ~500-1000 | ~300-500 |
Note: Specific Kᵢ values for 1-phenylpiperazine can vary across studies. The data presented here is a qualitative summary based on available literature. Buspirone is a known partial agonist at 5-HT₁A receptors and an antagonist at D₂ receptors.
dot
Caption: Workflow for In Vitro Receptor Binding Assay.
Part 2: In Vivo Efficacy Assessment: Behavioral Models of Anxiety
Following in vitro characterization, promising compounds are evaluated in vivo to assess their effects on complex physiological processes and behaviors. For potential anxiolytics, rodent models of anxiety-like behavior are indispensable.
Experimental Protocol 1: The Elevated Plus-Maze (EPM) Test
The EPM test is a widely used and validated model to assess anxiety-like behavior in rodents.[1][2] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[1][2]
Objective: To evaluate the anxiolytic or anxiogenic potential of a compound by measuring the animal's exploratory behavior in a novel, anxiety-provoking environment.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals (typically mice or rats) to the testing room for at least 30-60 minutes before the experiment.[3]
-
Drug Administration: Administer the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., buspirone) at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[3]
-
Exploration Period: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[1] The session is recorded by an overhead video camera.
-
Data Collection: An automated tracking system or a trained observer scores the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease in these parameters suggests an anxiogenic-like effect. Total distance traveled is analyzed to rule out confounding effects of sedation or hyperactivity.
Causality Behind Experimental Choices:
-
Open vs. Closed Arms: The open arms are anxiogenic, while the closed arms are perceived as safer. Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration.
-
Novelty: The novelty of the apparatus induces a state of anxiety, providing a baseline against which the effects of the test compound can be measured.
-
Ethological Measures: The behaviors measured are naturalistic and do not require prior training of the animals.
Experimental Protocol 2: The Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly lit areas and their spontaneous exploratory behavior in a novel environment.[4]
Objective: To assess anxiety-like behavior by measuring the animal's preference for a dark, enclosed space over a brightly illuminated one.
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.[4]
Procedure:
-
Habituation: Similar to the EPM, acclimate the animals to the testing room.[5]
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Test Initiation: Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.[4]
-
Exploration Period: Allow the animal to freely explore both compartments for a set duration, typically 5-10 minutes.[4] The session is recorded.
-
Data Collection: An automated system or an observer records:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
Causality Behind Experimental Choices:
-
Light Aversion: The brightly lit compartment is aversive to rodents, who naturally prefer darker environments. Anxiolytic drugs are expected to reduce this aversion.
-
Exploratory Drive: The conflict between the aversion to light and the drive to explore the novel environment creates a measurable anxiety-like state.
Comparative In Vivo Data
The following table summarizes the expected outcomes in the EPM and Light-Dark Box tests for a vehicle control, a compound with anxiolytic properties (like buspirone or a potentially active arylpiperazine), and a compound with anxiogenic properties.
| Treatment Group | EPM: % Time in Open Arms | EPM: Open Arm Entries | Light-Dark Box: Time in Light | Light-Dark Box: Transitions |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| Anxiolytic Compound | Increased | Increased | Increased | Increased |
| Anxiogenic Compound | Decreased | Decreased | Decreased | Decreased |
Note: Phenylpiperazine derivatives have been shown to produce anxiolytic-like effects in behavioral tests, often mediated through interactions with 5-HT₁A receptors.[6][7][8][9]
dot
Caption: Workflow for In Vivo Behavioral Assessment.
Conclusion
While direct experimental data on the in vitro and in vivo efficacy of this compound is not extensively documented in public sources, its structural similarity to other pharmacologically active arylpiperazines suggests its potential as a modulator of serotonergic and dopaminergic systems. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel compounds.
By employing standardized in vitro receptor binding assays and in vivo behavioral models, researchers can elucidate the pharmacological profile of new chemical entities, paving the way for the development of more effective and targeted therapies for neurological and psychiatric disorders. The comparison with a known drug like buspirone provides a crucial benchmark for interpreting the potential therapeutic relevance of novel arylpiperazine derivatives.
References
- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69–74.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
-
protocols.io. (2024). Light-dark box test for mice. Retrieved from [Link]
- de Oliveira, R., et al. (2022). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(5), 533-545.
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]
- Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), e104.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PLoS ONE, 7(9), e44659.
- Chu, W., et al. (2009). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 203(2), 377-387.
- Temple, D. L., Jr., Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents.
- Wesołowska, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 286-300.
-
National Center for Biotechnology Information. (n.d.). Buspirone. PubChem Compound Summary for CID 2477. Retrieved from [Link].
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Buspirone. Retrieved from [Link].
-
Wikipedia contributors. (2024). 1-Phenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
- de Oliveira, A. C., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442.
- Wesołowska, A., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 286-300.
Sources
- 1. Elevated plus maze protocol [protocols.io]
- 2. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Light-dark box test for mice [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 1-(o-Tolyl)piperazine Hydrochloride Experimental Data
Introduction: The Imperative of Rigorous Validation
In the landscape of neuropharmacology and drug development, the integrity of foundational molecules is paramount. 1-(o-Tolyl)piperazine hydrochloride is a crucial intermediate and building block in the synthesis of a multitude of bioactive molecules, particularly those targeting neurological disorders by modulating neurotransmitter systems.[1][2][3] Its structural backbone is a common feature in ligands developed for serotonin receptors, such as the 5-HT1A and 5-HT7 subtypes.[4][5] Given its role, the purity, identity, and stability of this compound directly influence the validity of subsequent experimental outcomes, from initial binding assays to downstream functional studies.
This guide eschews a simple recitation of data. Instead, it provides a framework for the cross-validation of experimental results for this compound. Cross-validation in analytical chemistry is the systematic process of assessing data generated from two or more independent methods to ensure reliability and accuracy.[6][7][8] This multi-faceted approach is not merely good practice; it is a fundamental requirement for generating trustworthy, reproducible data that stands up to scientific and regulatory scrutiny.[9][10]
Physicochemical Benchmark Data
Before any analysis, establishing a baseline from authoritative sources is essential. The fundamental properties of this compound provide the initial reference points for characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂·HCl | [1][11] |
| Molecular Weight | 212.72 g/mol | [1][12] |
| CAS Number | 95356-15-3 | [1][11] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | ~240 °C | [1][13] |
| Purity (Typical) | ≥ 97% (Titration), ≥ 98% (GC) | [1][3] |
The Principle of Orthogonal Methods: A Self-Validating Workflow
The following workflow illustrates this principle, ensuring that identity, purity, and quantity are confirmed through multiple, independent lenses.
Caption: A workflow for robust cross-validation using orthogonal methods.
Detailed Experimental Protocols
The following protocols are representative methodologies. The exact parameters should be optimized and validated for the specific instrumentation and reagents used.[15][16]
Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
-
Rationale: HPLC separates compounds based on their polarity and interaction with the stationary phase. It is a workhorse method for purity analysis in the pharmaceutical industry, capable of detecting non-volatile and thermally labile impurities.[16]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water with an acidic modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of 1-(o-Tolyl)piperazine HCl in a suitable solvent (e.g., 50:50 MeCN:Water) at approximately 1 mg/mL.
-
Inject 10 µL onto the column.
-
Run a gradient program (e.g., 10% to 90% MeCN over 20 minutes) to elute all potential impurities.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Acceptance Criterion: Purity ≥ 99.0%. All impurities > 0.1% should be identified if possible.
-
Protocol 2: Identity and Purity by GC-MS
-
Rationale: GC separates compounds based on their volatility and boiling point, providing an orthogonal separation mechanism to HPLC. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) for purity and a Mass Spectrometer (MS) for identity.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow.
-
Procedure:
-
The hydrochloride salt is non-volatile. Therefore, the sample must be prepared by dissolving in a solvent and adding a base (e.g., NaOH) to liberate the free base, 1-(o-Tolyl)piperazine, followed by extraction into an organic solvent like dichloromethane.
-
Inject 1 µL of the organic extract into the GC inlet.
-
Use a temperature program (e.g., ramp from 100 °C to 280 °C) to separate the components.
-
Confirm the identity of the main peak by comparing its mass spectrum to a reference library.
-
Determine purity using the area percent report from the FID detector.
-
Acceptance Criterion: Mass spectrum matches reference. Purity by FID ≥ 99.0%.
-
Comparative Data Analysis: A Hypothetical Case Study
Imagine a newly synthesized batch of 1-(o-Tolyl)piperazine HCl. Applying the orthogonal methods described above yields the following results, which are then compared against a known reference standard and an alternative compound, 1-(m-Tolyl)piperazine HCl.
Table 1: Physicochemical Cross-Validation Results
| Analytical Method | Parameter | 1-(o-Tolyl)piperazine HCl (Test Batch) | 1-(o-Tolyl)piperazine HCl (Reference) | 1-(m-Tolyl)piperazine HCl (Alternative) |
| HPLC-UV | Purity (% Area) | 99.6% | 99.8% | 99.5% |
| Retention Time | 8.52 min | 8.51 min | 8.75 min | |
| GC-MS | Purity (% Area, FID) | 99.5% | 99.7% | 99.6% |
| Identity (MS) | Match Confirmed | Match Confirmed | Different MS Pattern | |
| ¹H NMR | Structure | Conforms to structure | Conforms to structure | Different Aromatic Splitting |
| Titration | Assay (% w/w) | 99.8% | 100.1% | 99.7% |
The strong agreement between HPLC, GC, and titration results for the test batch provides high confidence in its purity and assigned value. The NMR and MS data definitively confirm its identity as the correct ortho isomer, distinguishing it from the meta alternative.
Pharmacological Relevance: Impact on Serotonin Receptor Binding
1-(o-Tolyl)piperazine is a known fragment or metabolite of drugs targeting serotonin receptors.[2] Therefore, validating its purity is critical for accurately interpreting pharmacological data. Impurities could have their own off-target effects or compete for binding, confounding results.
The validated compound can then be used in receptor binding assays. In such an experiment, the compound's affinity (Ki) for a target receptor (e.g., 5-HT1A) is determined.
Caption: Downstream effects are dependent on accurate ligand binding.
Table 2: Comparative Pharmacological Profile
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) | α₁-Adrenergic Affinity (Ki, nM) |
| 1-(o-Tolyl)piperazine | Moderate | Low-Moderate | High |
| 1-(2-Methoxyphenyl)piperazine | High | Moderate | High |
| 8-OH-DPAT (Reference Agonist) | Very High | Moderate | Low |
Note: Data are representative values based on the known pharmacology of arylpiperazines.[4][5][18]
Conclusion
The cross-validation of experimental data for a key chemical intermediate like this compound is not a discretionary exercise but a scientific necessity. By integrating orthogonal analytical techniques—chromatographic, spectroscopic, and titrimetric—we build a robust, self-validating data package. This approach ensures that the material used in further research possesses unquestionable identity and purity, thereby guaranteeing the integrity and reproducibility of all subsequent pharmacological and biological investigations.
References
-
Wikipedia. Cross-validation (analytical chemistry). [Link]
-
Wikiwand. Cross-validation (analytical chemistry). [Link]
-
Wikipedia. Cross-validation. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
PubChem. This compound. [Link]
-
PMC - PubMed Central. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]
-
PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. [Link]
-
PMC. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. [Link]
-
International Journal of Applied Pharmaceutics. Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices. [Link]
-
PubMed. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. [Link]
-
Innopharma Education. What is Pharmaceutical Validation, and Why is it Important?. [Link]
-
SIELC Technologies. Separation of 1-(4-Chloro-o-tolyl)piperazine on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Validation (drug manufacture). [Link]
-
PubMed. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 7. Cross-validation (analytical chemistry) - Wikiwand [wikiwand.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Validation (drug manufacture) - Wikipedia [en.wikipedia.org]
- 11. This compound | 95356-15-3 [chemicalbook.com]
- 12. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. labsolu.ca [labsolu.ca]
- 14. Cross-validation - Wikipedia [en.wikipedia.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. What is Pharmaceutical Validation, and Why is it Important? | Innopharma Education [innopharmaeducation.com]
- 17. Separation of 1-(4-Chloro-o-tolyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(o-Tolyl)piperazine Hydrochloride
As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 1-(o-Tolyl)piperazine hydrochloride. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, explaining the rationale behind each step to foster a culture of safety and responsibility in the laboratory.
Hazard Profile and Chemical Characteristics
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a hazardous substance, and its improper handling can lead to significant health effects.[1][2]
The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed and toxic in contact with skin.[1]
-
Irritation: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Some sources classify the free base form as causing severe skin burns and eye damage.[3][4][5]
-
Target Organs: The respiratory system is a specific target organ for toxicity from single exposure.[1]
These properties necessitate that this compound be treated as a hazardous waste from the moment it is designated for disposal.[6][7]
| Property | Value / Classification | Source |
| Physical State | Powder Solid | [1] |
| CAS Number | 70849-60-4 (dihydrochloride) | [1] |
| Acute Oral Toxicity | Category 4 (Harmful) | [1] |
| Acute Dermal Toxicity | Category 3 (Toxic) | [1] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | [1][2] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Hydrogen chloride gas | [1] |
Regulatory Framework: Compliance is Non-Negotiable
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[6][8] Given its toxicological profile, this compound waste must be managed as a characteristic hazardous waste due to its toxicity.[1]
Key regulatory mandates include:
-
Prohibition of Sewer Disposal: It is illegal and unsafe to dispose of hazardous waste pharmaceuticals, including this compound, down the drain.[7][8][10]
-
Cradle-to-Grave Responsibility: The generator of the waste (the laboratory) is responsible for its safe management from generation to final disposal.[6][9]
-
Mandatory Training: All personnel who generate hazardous waste must be trained on proper handling and emergency procedures.[8]
Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for the safe disposal of this compound. This process should be incorporated into your laboratory's chemical hygiene plan.
Step 1: Waste Identification and Segregation
The moment a decision is made to discard this compound—whether it's unused pure chemical, contaminated material, or solutions—it is classified as a hazardous waste.[7]
Causality: Proper segregation is crucial to prevent dangerous chemical reactions. This compound is incompatible with strong oxidizing agents.[1] Mixing it with such chemicals could lead to a violent reaction, fire, or the release of toxic gases.
Protocol:
-
Designate a specific, labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams, especially oxidizers.
-
Keep solid and liquid waste in separate containers.[11]
Step 2: Containment and Labeling
Proper containment is your primary defense against spills and exposure.
Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be compatible with their contents to prevent degradation and leaks.[8] A securely closed container prevents the release of dust or vapors, protecting personnel from inhalation exposure.
Protocol:
-
Select an Appropriate Container: Use a container that is in good condition, leak-proof, and chemically compatible with the hydrochloride salt. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Keep Containers Closed: The container must be securely sealed at all times, except when waste is being added.[6][12]
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name and contact information of the responsible researcher or lab
-
Step 3: On-Site Accumulation
Labs may temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]
Protocol:
-
Store the sealed and labeled waste container in a designated SAA, which must be under the control of laboratory personnel.
-
Ensure the SAA is in a secondary containment system, such as a spill tray, to contain any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (P-listed) in an SAA.
Step 4: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste off-site or attempt to treat it themselves.[7]
Causality: Final disposal must be handled by a licensed hazardous waste contractor to ensure it is treated and disposed of in an environmentally sound manner that complies with all federal, state, and local regulations. The most common and accepted method for this type of waste is incineration at a permitted facility.[3][4][5][13][14][15]
Protocol:
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow your EHS office's specific procedures for requesting a waste pickup.
-
EHS will assume responsibility for collecting the waste and managing its final disposal through a certified vendor.[6][7]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Personal Protective Equipment (PPE) and Emergency Procedures
Required PPE
A robust PPE protocol is essential to prevent skin contact, eye exposure, and inhalation.
| Protection Type | Specific Requirement | Rationale & Source |
| Hand Protection | Wear appropriate, chemically resistant gloves (e.g., nitrile). | Prevents skin contact. The substance is toxic upon dermal absorption.[1] |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Complies with OSHA 29 CFR 1910.133. Protects against dust and splashes.[1] |
| Skin/Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated and exposure limits are exceeded. | Prevents respiratory irritation.[1] |
Emergency Spill Response
In the event of a spill, prompt and correct action can mitigate the hazard.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear all required PPE, including respiratory protection if necessary.
-
Contain and Clean: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a labeled, sealable container for disposal as hazardous waste.[1] Absorbent materials used for cleanup must also be disposed of as hazardous waste.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy. For large or unmanageable spills, evacuate and contact EHS immediately.[7]
Waste Minimization: A Proactive Approach
The most effective way to enhance safety and reduce disposal costs is to minimize the amount of waste generated.[6][12]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[6]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[12]
-
Scale Reduction: Where feasible, reduce the scale of experiments to use smaller quantities of materials.[6]
-
Substitution: If possible, substitute hazardous chemicals with less hazardous alternatives.[6]
By integrating these principles of hazard awareness, regulatory compliance, and procedural diligence, you can ensure the safe and responsible management of this compound waste, upholding your commitment to a safe and sustainable research environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-(o-Tolyl)piperazine dihydrochloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(o-Tolyl)piperazine 39512-51-1.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(1-p-Tolyl-1H-imidazol-2-yl)-piperazine.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: 1-(1-Naphthyl)piperazine hydrochloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
- Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(o-Tolyl)piperazine | 39512-51-1.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-(o-Tolyl)piperazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12227895, this compound.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Piperazine.
- Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine.
- U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
- Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
- Foley & Lardner LLP. (2019, January 31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. waste360.com [waste360.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. iip.res.in [iip.res.in]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
